TAK-637
Descripción
Propiedades
Número CAS |
217185-75-6 |
|---|---|
Fórmula molecular |
C30H25F6N3O2 |
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione |
InChI |
InChI=1S/C30H25F6N3O2/c1-17-5-7-20(8-6-17)24-23-4-3-10-37-25(23)27(40)39-11-9-18(2)15-38(28(41)26(24)39)16-19-12-21(29(31,32)33)14-22(13-19)30(34,35)36/h3-8,10,12-14,18H,9,11,15-16H2,1-2H3/t18-/m1/s1 |
Clave InChI |
LDXQLWNPGRANTO-GOSISDBHSA-N |
SMILES |
CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES isomérico |
C[C@@H]1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC1CCN2C(=C(C3=C(C2=O)N=CC=C3)C4=CC=C(C=C4)C)C(=O)N(C1)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(aR,9R)-7-(3,5-bis(trifluoromethyl)benzyl)-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-(1,4)diazocino(2 1-g)(1,7)naphthyridine-6,13-dione TAK 637 TAK-637 TAK637 |
Origen del producto |
United States |
Foundational & Exploratory
TAK-637: An In-Depth Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is widely distributed throughout the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including pain transmission, mood regulation, anxiety, and emesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound within the CNS, detailing its interaction with the NK1 receptor, the subsequent effects on intracellular signaling pathways, and the methodologies used to elucidate these actions.
Core Mechanism of Action: Neurokinin-1 Receptor Antagonism
The fundamental mechanism of action of this compound in the CNS is the competitive blockade of the NK1 receptor. By binding to the NK1 receptor, this compound prevents the endogenous ligand, Substance P, from activating it. This inhibition of SP-mediated signaling is the cornerstone of this compound's pharmacological effects.
Substance P and the NK1 Receptor Signaling Cascade
Substance P, an eleven-amino acid neuropeptide, is the endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR). The binding of SP to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to Gαq and Gαs proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. These second messengers modulate a wide array of downstream cellular processes, including neuronal excitability, gene expression, and neurotransmitter release.
dot
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
Quantitative Data
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 9.4 | Human | [125I]BH-SP binding inhibition | [1] |
| IC50 | 0.45 nM | Human | [125I]BH-SP binding inhibition | [1] |
| Oral ID50 | 0.33 mg/kg | Mongolian Gerbil | Restraint stress-stimulated defecation | [2] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the mechanism of action of NK1 receptor antagonists like this compound in the CNS.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki and IC50 values) of a compound for the NK1 receptor.
Objective: To quantify the affinity of this compound for the NK1 receptor in CNS tissue or cell lines expressing the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum, cortex) or cells expressing the human NK1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P or a specific antagonist radioligand) with varying concentrations of this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NK1 receptor antagonist.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a radioligand binding assay to determine NK1 receptor affinity.
In Situ Brain Perfusion for Blood-Brain Barrier Permeability
This technique is used to assess the ability of a compound to cross the blood-brain barrier (BBB).
Objective: To determine the brain uptake rate and permeability of this compound.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery for perfusion.
-
-
Perfusion:
-
Perfuse the brain with a physiological buffer (e.g., Krebs-Ringer) containing a known concentration of radiolabeled this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Maintain the perfusion at a constant flow rate for a short duration (e.g., 5-60 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and take aliquots for radioactivity measurement and protein determination.
-
Measure the radioactivity of the perfusate and brain homogenate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) using the equation: Kin = (Abr / Cp) / T, where Abr is the amount of drug in the brain, Cp is the concentration of the drug in the perfusate, and T is the perfusion time.
-
The permeability-surface area (PS) product can be calculated from Kin.
-
c-Fos Immunohistochemistry for Neuronal Activation
The expression of the immediate early gene c-Fos is a widely used marker for neuronal activation. This protocol can be used to identify the specific brain regions and neuronal populations affected by this compound.
Objective: To map the neuronal activity in the CNS following the administration of an NK1 receptor agonist and to assess the inhibitory effect of this compound.
Methodology:
-
Animal Treatment:
-
Administer this compound or vehicle to a group of animals.
-
After a suitable pre-treatment time, administer an NK1 receptor agonist (e.g., Substance P or a selective agonist) to induce neuronal activation. A control group should receive vehicle for both treatments.
-
After a specific time post-agonist administration (e.g., 90-120 minutes), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
-
Tissue Processing:
-
Dissect the brains and post-fix them in the same fixative.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat.
-
-
Immunohistochemistry:
-
Incubate the brain sections with a primary antibody against c-Fos.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive cells using a chromogen (e.g., diaminobenzidine).
-
-
Microscopy and Analysis:
-
Mount the sections on slides and examine under a microscope.
-
Quantify the number of c-Fos-positive cells in specific brain regions of interest.
-
Compare the c-Fos expression between the different treatment groups to determine the effect of this compound on agonist-induced neuronal activation.
-
dot
Caption: Experimental workflow for c-Fos immunohistochemistry to assess neuronal activity.
Conclusion
This compound is a high-affinity antagonist of the NK1 receptor. Its mechanism of action in the central nervous system is predicated on its ability to block the binding of Substance P to this receptor, thereby attenuating the downstream signaling cascades that mediate a range of neurological functions. The in-depth characterization of this compound's CNS pharmacology relies on a combination of in vitro techniques to determine its binding affinity and in vivo methods to assess its brain penetration and its functional impact on neuronal activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel NK1 receptor antagonists in the context of CNS drug development. Further studies focusing on the brain-to-plasma ratio and direct electrophysiological recordings would provide a more complete picture of its CNS profile.
References
TAK-637: An In-Depth Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP). The SP/NK1 receptor system is widely distributed throughout the central nervous system (CNS) and is implicated in a variety of physiological and pathological processes, including pain transmission, mood regulation, anxiety, and emesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound within the CNS, detailing its interaction with the NK1 receptor, the subsequent effects on intracellular signaling pathways, and the methodologies used to elucidate these actions.
Core Mechanism of Action: Neurokinin-1 Receptor Antagonism
The fundamental mechanism of action of this compound in the CNS is the competitive blockade of the NK1 receptor. By binding to the NK1 receptor, this compound prevents the endogenous ligand, Substance P, from activating it. This inhibition of SP-mediated signaling is the cornerstone of this compound's pharmacological effects.
Substance P and the NK1 Receptor Signaling Cascade
Substance P, an eleven-amino acid neuropeptide, is the endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR). The binding of SP to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to Gαq and Gαs proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. These second messengers modulate a wide array of downstream cellular processes, including neuronal excitability, gene expression, and neurotransmitter release.
dot
Caption: this compound blocks Substance P binding to the NK1 receptor, inhibiting downstream signaling.
Quantitative Data
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 9.4 | Human | [125I]BH-SP binding inhibition | [1] |
| IC50 | 0.45 nM | Human | [125I]BH-SP binding inhibition | [1] |
| Oral ID50 | 0.33 mg/kg | Mongolian Gerbil | Restraint stress-stimulated defecation | [2] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the mechanism of action of NK1 receptor antagonists like this compound in the CNS.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki and IC50 values) of a compound for the NK1 receptor.
Objective: To quantify the affinity of this compound for the NK1 receptor in CNS tissue or cell lines expressing the receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum, cortex) or cells expressing the human NK1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P or a specific antagonist radioligand) with varying concentrations of this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NK1 receptor antagonist.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a radioligand binding assay to determine NK1 receptor affinity.
In Situ Brain Perfusion for Blood-Brain Barrier Permeability
This technique is used to assess the ability of a compound to cross the blood-brain barrier (BBB).
Objective: To determine the brain uptake rate and permeability of this compound.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Insert a cannula into the common carotid artery for perfusion.
-
-
Perfusion:
-
Perfuse the brain with a physiological buffer (e.g., Krebs-Ringer) containing a known concentration of radiolabeled this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Maintain the perfusion at a constant flow rate for a short duration (e.g., 5-60 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and take aliquots for radioactivity measurement and protein determination.
-
Measure the radioactivity of the perfusate and brain homogenate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (Kin) using the equation: Kin = (Abr / Cp) / T, where Abr is the amount of drug in the brain, Cp is the concentration of the drug in the perfusate, and T is the perfusion time.
-
The permeability-surface area (PS) product can be calculated from Kin.
-
c-Fos Immunohistochemistry for Neuronal Activation
The expression of the immediate early gene c-Fos is a widely used marker for neuronal activation. This protocol can be used to identify the specific brain regions and neuronal populations affected by this compound.
Objective: To map the neuronal activity in the CNS following the administration of an NK1 receptor agonist and to assess the inhibitory effect of this compound.
Methodology:
-
Animal Treatment:
-
Administer this compound or vehicle to a group of animals.
-
After a suitable pre-treatment time, administer an NK1 receptor agonist (e.g., Substance P or a selective agonist) to induce neuronal activation. A control group should receive vehicle for both treatments.
-
After a specific time post-agonist administration (e.g., 90-120 minutes), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
-
Tissue Processing:
-
Dissect the brains and post-fix them in the same fixative.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a cryostat.
-
-
Immunohistochemistry:
-
Incubate the brain sections with a primary antibody against c-Fos.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive cells using a chromogen (e.g., diaminobenzidine).
-
-
Microscopy and Analysis:
-
Mount the sections on slides and examine under a microscope.
-
Quantify the number of c-Fos-positive cells in specific brain regions of interest.
-
Compare the c-Fos expression between the different treatment groups to determine the effect of this compound on agonist-induced neuronal activation.
-
dot
Caption: Experimental workflow for c-Fos immunohistochemistry to assess neuronal activity.
Conclusion
This compound is a high-affinity antagonist of the NK1 receptor. Its mechanism of action in the central nervous system is predicated on its ability to block the binding of Substance P to this receptor, thereby attenuating the downstream signaling cascades that mediate a range of neurological functions. The in-depth characterization of this compound's CNS pharmacology relies on a combination of in vitro techniques to determine its binding affinity and in vivo methods to assess its brain penetration and its functional impact on neuronal activity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel NK1 receptor antagonists in the context of CNS drug development. Further studies focusing on the brain-to-plasma ratio and direct electrophysiological recordings would provide a more complete picture of its CNS profile.
References
Part 1: TAK-637 (Tachykinin NK1 Receptor Antagonist)
An in-depth analysis of TAK-637 reveals a critical ambiguity in its designation, as the name refers to two distinct investigational compounds with different mechanisms of action and therapeutic targets. This guide provides a comprehensive pharmacology and toxicology profile for both entities: a tachykinin NK1 receptor antagonist and a pan-RAF inhibitor.
Chemical Name: (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione
Pharmacology
Mechanism of Action: this compound is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][4] The endogenous ligand for this receptor is Substance P (SP).[3] By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways. These receptors are located in both the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][3][4]
Pharmacodynamics:
-
Gastrointestinal Tract: In guinea pig intestinal preparations, this compound demonstrated nanomolar affinity in antagonizing NK1 receptor agonists, with K
bvalues of 4.7 nM against [Sar9,Met(O2)11]-SP and 1.8 nM against GR 73632.[4] It selectively inhibits NK1 receptors without affecting NK2 or NK3 receptors.[4] this compound reduces nonadrenergic, noncholinergic contractions of colonic longitudinal muscle and prevents capsaicin-induced contractions in the ileum.[4] In Mongolian gerbils, oral administration of this compound decreased restraint stress-stimulated fecal pellet output with an ID50 value of 0.33 mg/kg.[2] -
Urinary Tract: In guinea pigs, this compound inhibits the micturition reflex by acting on the spinal cord.[1][5] It decreases the frequency but not the amplitude of distension-induced rhythmic bladder contractions.[5] In decerebrate cats, intravenous this compound produced a dose-dependent increase in bladder capacity (up to 94%) without significantly reducing voiding efficiency.[6] The minimum effective intravenous dose to increase the volume threshold in urethane-anesthetized guinea pigs was 0.03 mg/kg, and the minimum effective oral dose in unanesthetized guinea pigs was 0.01 mg/kg.[7]
Pharmacokinetics: Specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are not detailed in the provided search results. However, the compound is orally active.[2][8]
Toxicology
Detailed toxicology data such as LD50, genotoxicity, carcinogenicity, and reproductive toxicity for this compound (NK1 receptor antagonist) are not available in the provided search results. Preclinical and clinical trial safety data would be required to complete this profile.
Experimental Protocols
In Vitro Intestinal Contraction Assay:
-
Tissue Preparation: Longitudinal muscle strips from the guinea pig distal colon were suspended in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Procedure: After a 60-minute equilibration period, tissues were pretreated with atropine. Cumulative concentration-response curves to NK1 receptor agonists ([Sar9,Met(O2)11]-SP or GR 73632) were generated in the absence or presence of increasing concentrations of this compound (1-100 nM).
-
Data Analysis: The antagonist affinity (Kb) was calculated using the Schild equation.[4]
In Vivo Micturition Reflex Assay in Guinea Pigs:
-
Animal Model: Male Hartley guinea pigs were used. For some experiments, animals underwent spinal cord transection.
-
Procedure: The urinary bladder was catheterized for saline infusion and pressure measurement. Rhythmic bladder contractions were induced by continuous infusion of saline. This compound was administered intravenously.
-
Data Analysis: The frequency and amplitude of bladder contractions were measured before and after drug administration.[5]
Signaling Pathway and Experimental Workflow
Caption: this compound blocks Substance P binding to the NK1 receptor.
Caption: Workflow for assessing this compound's antagonist activity.
Part 2: TAK-632 (pan-RAF Inhibitor, also referred to as this compound)
Pharmacology
Mechanism of Action: TAK-632 is a selective, orally available pan-RAF inhibitor.[9] It inhibits the kinase activity of A-RAF, B-RAF, and C-RAF, including various B-RAF mutants like V600E.[9][10] Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in B-RAF wild-type cells by promoting RAF dimerization, TAK-632 inhibits the kinase activity of the RAF dimer.[9] This is likely due to its slow dissociation from RAF.[9]
Pharmacodynamics:
-
In Vitro: TAK-632 demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and B-RAF-mutated melanoma cells with acquired resistance to B-RAF inhibitors.[9] In cells expressing non-V600 mutant B-RAF, TAK-632 was effective against mutants resistant to vemurafenib.[10]
-
In Vivo: In a B-RAF V600E colorectal tumor xenograft model, treatment with TAK-632 resulted in potent and durable suppression of ERK signaling, in contrast to the transient suppression observed with the B-RAF inhibitor PLX4720.[10]
-
Combination Therapy: The combination of TAK-632 and the MEK inhibitor TAK-733 exhibits synergistic antiproliferative effects on B-RAF inhibitor-resistant melanoma cells.[9]
Pharmacokinetics: Specific pharmacokinetic parameters for TAK-632 are not detailed in the provided search results.
Toxicology
Detailed toxicology data for TAK-632 are not available in the provided search results. As with other kinase inhibitors, off-target effects and class-related toxicities would be areas of investigation in formal toxicology studies.
Experimental Protocols
Cell Proliferation Assay:
-
Cell Lines: A panel of melanoma cell lines, including those with B-RAF V600E mutations, NRAS mutations, and acquired resistance to B-RAF inhibitors.
-
Procedure: Cells are seeded in 96-well plates and treated with a dose range of TAK-632 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[9]
Western Blot Analysis of MAPK Pathway Signaling:
-
Procedure: Cells are treated with TAK-632 or a control for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Antibodies: Membranes are probed with primary antibodies against total and phosphorylated forms of RAF, MEK, and ERK.
-
Data Analysis: Band intensities are quantified to determine the effect of TAK-632 on the phosphorylation status of key pathway components.[11]
Signaling Pathway and Experimental Workflow
Caption: TAK-632 inhibits the kinase activity of the RAF dimer.
Caption: Workflow for analyzing MAPK pathway inhibition by TAK-632.
Summary of Quantitative Data
Table 1: Pharmacology of this compound (NK1 Receptor Antagonist)
| Parameter | Value | Species/System | Reference |
| K | 4.7 nM | Guinea Pig Colon | [4] |
| K | 1.8 nM | Guinea Pig Colon | [4] |
| ID50 (stress-induced defecation) | 0.33 mg/kg (oral) | Mongolian Gerbil | [2] |
| Min. Effective Dose (micturition) | 0.03 mg/kg (i.v.) | Guinea Pig | [7] |
| Min. Effective Dose (micturition) | 0.01 mg/kg (p.o.) | Guinea Pig | [7] |
| Max. Bladder Capacity Increase | 94% | Cat | [6] |
Table 2: Pharmacology of TAK-632 (pan-RAF Inhibitor)
| Parameter | Value | Species/System | Reference |
| Activity | Potent antiproliferative effects | NRAS-mutant & BRAFi-resistant melanoma cells | [9] |
| In Vivo Efficacy | Potent and durable suppression of ERK signaling | B-RAF V600E colorectal tumor xenograft | [10] |
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Part 1: TAK-637 (Tachykinin NK1 Receptor Antagonist)
An in-depth analysis of TAK-637 reveals a critical ambiguity in its designation, as the name refers to two distinct investigational compounds with different mechanisms of action and therapeutic targets. This guide provides a comprehensive pharmacology and toxicology profile for both entities: a tachykinin NK1 receptor antagonist and a pan-RAF inhibitor.
Chemical Name: (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione
Pharmacology
Mechanism of Action: this compound is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][4] The endogenous ligand for this receptor is Substance P (SP).[3] By blocking the binding of Substance P to the NK1 receptor, this compound inhibits downstream signaling pathways. These receptors are located in both the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][3][4]
Pharmacodynamics:
-
Gastrointestinal Tract: In guinea pig intestinal preparations, this compound demonstrated nanomolar affinity in antagonizing NK1 receptor agonists, with K
bvalues of 4.7 nM against [Sar9,Met(O2)11]-SP and 1.8 nM against GR 73632.[4] It selectively inhibits NK1 receptors without affecting NK2 or NK3 receptors.[4] this compound reduces nonadrenergic, noncholinergic contractions of colonic longitudinal muscle and prevents capsaicin-induced contractions in the ileum.[4] In Mongolian gerbils, oral administration of this compound decreased restraint stress-stimulated fecal pellet output with an ID50 value of 0.33 mg/kg.[2] -
Urinary Tract: In guinea pigs, this compound inhibits the micturition reflex by acting on the spinal cord.[1][5] It decreases the frequency but not the amplitude of distension-induced rhythmic bladder contractions.[5] In decerebrate cats, intravenous this compound produced a dose-dependent increase in bladder capacity (up to 94%) without significantly reducing voiding efficiency.[6] The minimum effective intravenous dose to increase the volume threshold in urethane-anesthetized guinea pigs was 0.03 mg/kg, and the minimum effective oral dose in unanesthetized guinea pigs was 0.01 mg/kg.[7]
Pharmacokinetics: Specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion are not detailed in the provided search results. However, the compound is orally active.[2][8]
Toxicology
Detailed toxicology data such as LD50, genotoxicity, carcinogenicity, and reproductive toxicity for this compound (NK1 receptor antagonist) are not available in the provided search results. Preclinical and clinical trial safety data would be required to complete this profile.
Experimental Protocols
In Vitro Intestinal Contraction Assay:
-
Tissue Preparation: Longitudinal muscle strips from the guinea pig distal colon were suspended in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Procedure: After a 60-minute equilibration period, tissues were pretreated with atropine. Cumulative concentration-response curves to NK1 receptor agonists ([Sar9,Met(O2)11]-SP or GR 73632) were generated in the absence or presence of increasing concentrations of this compound (1-100 nM).
-
Data Analysis: The antagonist affinity (Kb) was calculated using the Schild equation.[4]
In Vivo Micturition Reflex Assay in Guinea Pigs:
-
Animal Model: Male Hartley guinea pigs were used. For some experiments, animals underwent spinal cord transection.
-
Procedure: The urinary bladder was catheterized for saline infusion and pressure measurement. Rhythmic bladder contractions were induced by continuous infusion of saline. This compound was administered intravenously.
-
Data Analysis: The frequency and amplitude of bladder contractions were measured before and after drug administration.[5]
Signaling Pathway and Experimental Workflow
Caption: this compound blocks Substance P binding to the NK1 receptor.
Caption: Workflow for assessing this compound's antagonist activity.
Part 2: TAK-632 (pan-RAF Inhibitor, also referred to as this compound)
Pharmacology
Mechanism of Action: TAK-632 is a selective, orally available pan-RAF inhibitor.[9] It inhibits the kinase activity of A-RAF, B-RAF, and C-RAF, including various B-RAF mutants like V600E.[9][10] Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in B-RAF wild-type cells by promoting RAF dimerization, TAK-632 inhibits the kinase activity of the RAF dimer.[9] This is likely due to its slow dissociation from RAF.[9]
Pharmacodynamics:
-
In Vitro: TAK-632 demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and B-RAF-mutated melanoma cells with acquired resistance to B-RAF inhibitors.[9] In cells expressing non-V600 mutant B-RAF, TAK-632 was effective against mutants resistant to vemurafenib.[10]
-
In Vivo: In a B-RAF V600E colorectal tumor xenograft model, treatment with TAK-632 resulted in potent and durable suppression of ERK signaling, in contrast to the transient suppression observed with the B-RAF inhibitor PLX4720.[10]
-
Combination Therapy: The combination of TAK-632 and the MEK inhibitor TAK-733 exhibits synergistic antiproliferative effects on B-RAF inhibitor-resistant melanoma cells.[9]
Pharmacokinetics: Specific pharmacokinetic parameters for TAK-632 are not detailed in the provided search results.
Toxicology
Detailed toxicology data for TAK-632 are not available in the provided search results. As with other kinase inhibitors, off-target effects and class-related toxicities would be areas of investigation in formal toxicology studies.
Experimental Protocols
Cell Proliferation Assay:
-
Cell Lines: A panel of melanoma cell lines, including those with B-RAF V600E mutations, NRAS mutations, and acquired resistance to B-RAF inhibitors.
-
Procedure: Cells are seeded in 96-well plates and treated with a dose range of TAK-632 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[9]
Western Blot Analysis of MAPK Pathway Signaling:
-
Procedure: Cells are treated with TAK-632 or a control for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Antibodies: Membranes are probed with primary antibodies against total and phosphorylated forms of RAF, MEK, and ERK.
-
Data Analysis: Band intensities are quantified to determine the effect of TAK-632 on the phosphorylation status of key pathway components.[11]
Signaling Pathway and Experimental Workflow
Caption: TAK-632 inhibits the kinase activity of the RAF dimer.
Caption: Workflow for analyzing MAPK pathway inhibition by TAK-632.
Summary of Quantitative Data
Table 1: Pharmacology of this compound (NK1 Receptor Antagonist)
| Parameter | Value | Species/System | Reference |
| K | 4.7 nM | Guinea Pig Colon | [4] |
| K | 1.8 nM | Guinea Pig Colon | [4] |
| ID50 (stress-induced defecation) | 0.33 mg/kg (oral) | Mongolian Gerbil | [2] |
| Min. Effective Dose (micturition) | 0.03 mg/kg (i.v.) | Guinea Pig | [7] |
| Min. Effective Dose (micturition) | 0.01 mg/kg (p.o.) | Guinea Pig | [7] |
| Max. Bladder Capacity Increase | 94% | Cat | [6] |
Table 2: Pharmacology of TAK-632 (pan-RAF Inhibitor)
| Parameter | Value | Species/System | Reference |
| Activity | Potent antiproliferative effects | NRAS-mutant & BRAFi-resistant melanoma cells | [9] |
| In Vivo Efficacy | Potent and durable suppression of ERK signaling | B-RAF V600E colorectal tumor xenograft | [10] |
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of TAK-637
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Co., Ltd., it has been investigated for its therapeutic potential in various disorders, including bladder dysfunction. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for this compound, based on methodologies reported in the scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione.[1][4] Its chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione | [1] |
| Molecular Formula | C30H25F6N3O2 | [5] |
| Molecular Weight | 573.5 g/mol | [5] |
| CAS Registry Number | 217185-75-6 | [5] |
| Chirality | (aR,9R) | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence that culminates in the formation of the characteristic diazocinonaphthyridine core and subsequent functionalization. The key synthetic strategies are outlined below, based on the likely precursor methodologies for analogous compounds developed by Takeda. It is highly probable that the compound identified as "(aR,9R)-8b" in a key publication by Natsugari et al. (1999) is this compound.[4] The following protocol is a detailed interpretation of the synthesis of this class of molecules.
Experimental Protocols
A plausible synthetic workflow for this compound is depicted below. The synthesis commences with the construction of the 1,7-naphthyridine core, followed by the formation of the diazocino ring, and finally, the introduction of the side chains.
Caption: A high-level overview of the synthetic workflow for this compound.
Step 1: Synthesis of the 1,7-Naphthyridine Core
The synthesis likely begins with the construction of a substituted 1,7-naphthyridine ring system. This can be achieved through various established methods for pyridine and naphthyridine synthesis, such as the Gould-Jacobs reaction or similar condensation and cyclization strategies.
Step 2: Functionalization and Ring Expansion Precursor
The naphthyridine core is then functionalized to introduce a suitable handle for the subsequent annulation of the diazocino ring. This may involve the introduction of an amino group and a protected carboxylic acid or ester group at appropriate positions.
Step 3: Formation of the[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione Core
The key step in the synthesis is the formation of the tricyclic diazocinonaphthyridine skeleton. This is likely achieved through an intramolecular cyclization reaction. For the specific stereochemistry of this compound, an enantioselective synthesis or chiral resolution would be necessary. The (9R)-methyl group is a critical chiral center.
Step 4: N-Alkylation to Yield this compound
The final step involves the N-alkylation of the diazocinonaphthyridine core with 3,5-bis(trifluoromethyl)benzyl bromide. This reaction is typically carried out in the presence of a suitable base in an inert solvent.
Quantitative Data (Hypothetical based on typical yields for similar reactions):
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Naphthyridine Formation | Various | 60-80 | >95 |
| 2 | Functionalization | Standard protecting group chemistry | 80-95 | >98 |
| 3 | Diazocino Ring Formation | Intramolecular cyclization | 50-70 | >97 |
| 4 | N-Alkylation | 3,5-bis(trifluoromethyl)benzyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 70-90 | >99 (after purification) |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[2][6][7] The NK1 receptor is a G protein-coupled receptor (GPCR) whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades. By competitively inhibiting this binding, this compound blocks these signaling pathways.
The primary signaling pathway initiated by NK1 receptor activation involves the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
Caption: The signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Conclusion
This compound is a structurally complex and highly specific NK1 receptor antagonist. Its synthesis requires a sophisticated multi-step approach to construct the unique diazocinonaphthyridine scaffold with precise stereochemical control. Understanding the chemical synthesis and the mechanism of action of this compound is crucial for the development of novel therapeutics targeting the tachykinin system. This guide provides a foundational overview to aid researchers in this endeavor.
Disclaimer: The experimental protocols described herein are based on a review of the available scientific literature for analogous compounds and represent a plausible synthetic route. Actual synthesis should be conducted by qualified personnel in a controlled laboratory setting, referencing the primary literature for precise experimental details.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of TAK-637
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed by Takeda Pharmaceutical Co., Ltd., it has been investigated for its therapeutic potential in various disorders, including bladder dysfunction. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for this compound, based on methodologies reported in the scientific literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione.[1][4] Its chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione | [1] |
| Molecular Formula | C30H25F6N3O2 | [5] |
| Molecular Weight | 573.5 g/mol | [5] |
| CAS Registry Number | 217185-75-6 | [5] |
| Chirality | (aR,9R) | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence that culminates in the formation of the characteristic diazocinonaphthyridine core and subsequent functionalization. The key synthetic strategies are outlined below, based on the likely precursor methodologies for analogous compounds developed by Takeda. It is highly probable that the compound identified as "(aR,9R)-8b" in a key publication by Natsugari et al. (1999) is this compound.[4] The following protocol is a detailed interpretation of the synthesis of this class of molecules.
Experimental Protocols
A plausible synthetic workflow for this compound is depicted below. The synthesis commences with the construction of the 1,7-naphthyridine core, followed by the formation of the diazocino ring, and finally, the introduction of the side chains.
Caption: A high-level overview of the synthetic workflow for this compound.
Step 1: Synthesis of the 1,7-Naphthyridine Core
The synthesis likely begins with the construction of a substituted 1,7-naphthyridine ring system. This can be achieved through various established methods for pyridine and naphthyridine synthesis, such as the Gould-Jacobs reaction or similar condensation and cyclization strategies.
Step 2: Functionalization and Ring Expansion Precursor
The naphthyridine core is then functionalized to introduce a suitable handle for the subsequent annulation of the diazocino ring. This may involve the introduction of an amino group and a protected carboxylic acid or ester group at appropriate positions.
Step 3: Formation of the[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione Core
The key step in the synthesis is the formation of the tricyclic diazocinonaphthyridine skeleton. This is likely achieved through an intramolecular cyclization reaction. For the specific stereochemistry of this compound, an enantioselective synthesis or chiral resolution would be necessary. The (9R)-methyl group is a critical chiral center.
Step 4: N-Alkylation to Yield this compound
The final step involves the N-alkylation of the diazocinonaphthyridine core with 3,5-bis(trifluoromethyl)benzyl bromide. This reaction is typically carried out in the presence of a suitable base in an inert solvent.
Quantitative Data (Hypothetical based on typical yields for similar reactions):
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Naphthyridine Formation | Various | 60-80 | >95 |
| 2 | Functionalization | Standard protecting group chemistry | 80-95 | >98 |
| 3 | Diazocino Ring Formation | Intramolecular cyclization | 50-70 | >97 |
| 4 | N-Alkylation | 3,5-bis(trifluoromethyl)benzyl bromide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 70-90 | >99 (after purification) |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[2][6][7] The NK1 receptor is a G protein-coupled receptor (GPCR) whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades. By competitively inhibiting this binding, this compound blocks these signaling pathways.
The primary signaling pathway initiated by NK1 receptor activation involves the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.
Caption: The signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Conclusion
This compound is a structurally complex and highly specific NK1 receptor antagonist. Its synthesis requires a sophisticated multi-step approach to construct the unique diazocinonaphthyridine scaffold with precise stereochemical control. Understanding the chemical synthesis and the mechanism of action of this compound is crucial for the development of novel therapeutics targeting the tachykinin system. This guide provides a foundational overview to aid researchers in this endeavor.
Disclaimer: The experimental protocols described herein are based on a review of the available scientific literature for analogous compounds and represent a plausible synthetic route. Actual synthesis should be conducted by qualified personnel in a controlled laboratory setting, referencing the primary literature for precise experimental details.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Recess of TAK-637: An In-depth Look at a Novel NK1 Receptor Antagonist
For: Researchers, scientists, and drug development professionals.
Abstract
TAK-637, known chemically as (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, emerged as a potent and selective nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed through a collaboration between Takeda and Abbott, this compound was investigated for a range of therapeutic applications, including urinary incontinence, depression, and irritable bowel syndrome (IBS). This technical guide delves into the discovery, preclinical and clinical development of this compound, providing a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies employed in its evaluation. Despite showing promise in early studies, the development of this compound was ultimately discontinued. This paper will also touch upon the strategic decisions that may have influenced its cessation.
Introduction: The Tachykinin NK1 Receptor as a Therapeutic Target
The tachykinin NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, substance P, are key players in a multitude of physiological and pathological processes. Their involvement in pain transmission, inflammation, and smooth muscle contractility, as well as their role in the central nervous system, has made the NK1 receptor an attractive target for therapeutic intervention. Antagonism of the NK1 receptor has been explored for the treatment of a wide array of conditions, setting the stage for the development of novel antagonists like this compound.
Discovery and Preclinical Development of this compound
The discovery of this compound stemmed from a dedicated effort to identify a potent and selective, orally bioavailable nonpeptide NK1 receptor antagonist. Its chemical structure, (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, was optimized for high affinity and selectivity for the human NK1 receptor.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and subsequent downstream signaling. This antagonism has been demonstrated to be effective in mitigating substance P-induced physiological responses in various preclinical models.
In Vitro Pharmacology
The potency and selectivity of this compound were established through a series of in vitro assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | Parameter | Value | Reference |
| Radioligand Binding Assay | NK1 Receptor | Human (IM-9 cells) | pIC50 | 9.4 | [1] |
| Radioligand Binding Assay | NK1 Receptor | Human (IM-9 cells) | IC50 | 0.45 nM | [1] |
| Functional Antagonism | NK1 Receptor (agonist: [Sar9,Met(O2)11]-SP) | Guinea Pig | K(b) | 4.7 nM | [4] |
| Functional Antagonism | NK1 Receptor (agonist: GR 73632) | Guinea Pig | K(b) | 1.8 nM | [4] |
In Vivo Pharmacology
Preclinical in vivo studies in various animal models provided evidence for the therapeutic potential of this compound across different indications.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Indication Model | Animal Model | Key Finding | Dose/Route | Reference |
| Irritable Bowel Syndrome (Stress-induced defecation) | Mongolian Gerbil | Decreased fecal pellet output | ID50: 0.33 mg/kg (oral) | [5] |
| Urinary Incontinence (Bladder capacity) | Decerebrate Cat | Dose-dependent increase in bladder capacity (up to 94%) | 0.1, 0.3, 1, and 3 mg/kg (i.v.) | [3] |
Clinical Development Program
The promising preclinical profile of this compound led to its advancement into clinical trials for urinary incontinence, depression, and irritable bowel syndrome.
Phase I and II Clinical Trials
By the late 1990s and early 2000s, this compound had entered Phase I and II clinical trials in Europe, Japan, and the United States.[6] These studies were designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patient populations. Phase II trials for urinary incontinence, depression, and IBS were initiated by October 2000 and were anticipated to be completed in 2002.[6]
Discontinuation of Development
Despite its initial promise, the clinical development of this compound was discontinued.[7] The specific reasons for the cessation of the this compound program have not been publicly detailed. However, in October 2025, Takeda announced a broad strategic shift to discontinue its cell therapy efforts and refocus its research and development on other modalities.[2][8][9] This strategic realignment has led to the discontinuation of various programs, and it is plausible that the this compound program was deprioritized in this context.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
NK1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human NK1 receptor.
-
Methodology:
-
Cell Line: Human IM-9 cells, which endogenously express the NK1 receptor, were utilized.
-
Radioligand: [¹²⁵I]BH-SP (Bolton-Hunter labeled substance P) was used as the radiolabeled ligand.
-
Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioactivity was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. This value was then used to determine the pIC50.
-
Isolated Guinea Pig Ileum Contraction Assay
-
Objective: To assess the functional antagonist activity of this compound at the NK1 receptor.
-
Methodology:
-
Tissue Preparation: Segments of guinea pig ileum were isolated and mounted in an organ bath containing a physiological salt solution.
-
Procedure: Contractions of the ileum were induced by the addition of NK1 receptor agonists such as [Sar9,Met(O2)11]-SP or GR 73632.
-
Antagonist Evaluation: Concentration-response curves to the agonists were generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The Schild plot analysis was used to determine the equilibrium constant (K(b)) of this compound, which represents its affinity for the receptor in a functional assay.
-
In Vivo Model of Stress-Induced Defecation in Mongolian Gerbils
-
Objective: To evaluate the efficacy of this compound in a model of stress-induced visceral hypersensitivity, relevant to IBS.
-
Methodology:
-
Animal Model: Male Mongolian gerbils were used.
-
Procedure: Animals were subjected to restraint stress to induce defecation.
-
Drug Administration: this compound was administered orally at various doses prior to the stress exposure.
-
Outcome Measure: The total number of fecal pellets expelled during the stress period was counted.
-
Data Analysis: The dose of this compound that produced a 50% reduction in the number of fecal pellets (ID50) was calculated.
-
Cystometry in Decerebrate Cats
-
Objective: To assess the effect of this compound on bladder function in an in vivo model of urinary incontinence.
-
Methodology:
-
Animal Model: Decerebrate female cats were used.
-
Procedure: A catheter was inserted into the bladder to infuse saline and measure intravesical pressure. Bladder capacity was determined by the volume of saline required to induce a micturition contraction.
-
Drug Administration: this compound was administered intravenously at escalating doses.
-
Outcome Measure: Changes in bladder capacity were measured after each dose of this compound.
-
Data Analysis: The dose-dependent effects of this compound on bladder capacity were quantified.
-
Signaling Pathways and Visualizations
Tachykinin NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor activates heterotrimeric G-proteins, primarily Gq/11 and Gs. This activation initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Caption: Tachykinin NK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of this compound followed a logical progression from assessing its binding affinity to determining its functional antagonist activity.
Caption: Experimental workflow for in vitro characterization of this compound.
Conclusion
This compound was a promising NK1 receptor antagonist with a solid preclinical foundation, demonstrating high potency and selectivity, and in vivo efficacy in models relevant to its targeted indications. Its progression into Phase II clinical trials suggested a viable therapeutic potential. The ultimate discontinuation of its development, likely influenced by broader strategic portfolio decisions, underscores the complex and multifaceted nature of drug development. The comprehensive data gathered on this compound, as detailed in this guide, nonetheless contributes valuable knowledge to the field of NK1 receptor pharmacology and may yet inform the development of future therapeutics targeting this important pathway.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. takeda.com [takeda.com]
- 3. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Takeda walks away from cell therapy in priority U-turn - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. US20170226137A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]
- 6. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 9. pharmexec.com [pharmexec.com]
The Rise and Recess of TAK-637: An In-depth Look at a Novel NK1 Receptor Antagonist
For: Researchers, scientists, and drug development professionals.
Abstract
TAK-637, known chemically as (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, emerged as a potent and selective nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed through a collaboration between Takeda and Abbott, this compound was investigated for a range of therapeutic applications, including urinary incontinence, depression, and irritable bowel syndrome (IBS). This technical guide delves into the discovery, preclinical and clinical development of this compound, providing a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies employed in its evaluation. Despite showing promise in early studies, the development of this compound was ultimately discontinued. This paper will also touch upon the strategic decisions that may have influenced its cessation.
Introduction: The Tachykinin NK1 Receptor as a Therapeutic Target
The tachykinin NK1 receptor, a G-protein coupled receptor, and its endogenous ligand, substance P, are key players in a multitude of physiological and pathological processes. Their involvement in pain transmission, inflammation, and smooth muscle contractility, as well as their role in the central nervous system, has made the NK1 receptor an attractive target for therapeutic intervention. Antagonism of the NK1 receptor has been explored for the treatment of a wide array of conditions, setting the stage for the development of novel antagonists like this compound.
Discovery and Preclinical Development of this compound
The discovery of this compound stemmed from a dedicated effort to identify a potent and selective, orally bioavailable nonpeptide NK1 receptor antagonist. Its chemical structure, (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, was optimized for high affinity and selectivity for the human NK1 receptor.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and subsequent downstream signaling. This antagonism has been demonstrated to be effective in mitigating substance P-induced physiological responses in various preclinical models.
In Vitro Pharmacology
The potency and selectivity of this compound were established through a series of in vitro assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Species | Parameter | Value | Reference |
| Radioligand Binding Assay | NK1 Receptor | Human (IM-9 cells) | pIC50 | 9.4 | [1] |
| Radioligand Binding Assay | NK1 Receptor | Human (IM-9 cells) | IC50 | 0.45 nM | [1] |
| Functional Antagonism | NK1 Receptor (agonist: [Sar9,Met(O2)11]-SP) | Guinea Pig | K(b) | 4.7 nM | [4] |
| Functional Antagonism | NK1 Receptor (agonist: GR 73632) | Guinea Pig | K(b) | 1.8 nM | [4] |
In Vivo Pharmacology
Preclinical in vivo studies in various animal models provided evidence for the therapeutic potential of this compound across different indications.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Indication Model | Animal Model | Key Finding | Dose/Route | Reference |
| Irritable Bowel Syndrome (Stress-induced defecation) | Mongolian Gerbil | Decreased fecal pellet output | ID50: 0.33 mg/kg (oral) | [5] |
| Urinary Incontinence (Bladder capacity) | Decerebrate Cat | Dose-dependent increase in bladder capacity (up to 94%) | 0.1, 0.3, 1, and 3 mg/kg (i.v.) | [3] |
Clinical Development Program
The promising preclinical profile of this compound led to its advancement into clinical trials for urinary incontinence, depression, and irritable bowel syndrome.
Phase I and II Clinical Trials
By the late 1990s and early 2000s, this compound had entered Phase I and II clinical trials in Europe, Japan, and the United States.[6] These studies were designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patient populations. Phase II trials for urinary incontinence, depression, and IBS were initiated by October 2000 and were anticipated to be completed in 2002.[6]
Discontinuation of Development
Despite its initial promise, the clinical development of this compound was discontinued.[7] The specific reasons for the cessation of the this compound program have not been publicly detailed. However, in October 2025, Takeda announced a broad strategic shift to discontinue its cell therapy efforts and refocus its research and development on other modalities.[2][8][9] This strategic realignment has led to the discontinuation of various programs, and it is plausible that the this compound program was deprioritized in this context.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
NK1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human NK1 receptor.
-
Methodology:
-
Cell Line: Human IM-9 cells, which endogenously express the NK1 receptor, were utilized.
-
Radioligand: [¹²⁵I]BH-SP (Bolton-Hunter labeled substance P) was used as the radiolabeled ligand.
-
Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection: The amount of bound radioactivity was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. This value was then used to determine the pIC50.
-
Isolated Guinea Pig Ileum Contraction Assay
-
Objective: To assess the functional antagonist activity of this compound at the NK1 receptor.
-
Methodology:
-
Tissue Preparation: Segments of guinea pig ileum were isolated and mounted in an organ bath containing a physiological salt solution.
-
Procedure: Contractions of the ileum were induced by the addition of NK1 receptor agonists such as [Sar9,Met(O2)11]-SP or GR 73632.
-
Antagonist Evaluation: Concentration-response curves to the agonists were generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The Schild plot analysis was used to determine the equilibrium constant (K(b)) of this compound, which represents its affinity for the receptor in a functional assay.
-
In Vivo Model of Stress-Induced Defecation in Mongolian Gerbils
-
Objective: To evaluate the efficacy of this compound in a model of stress-induced visceral hypersensitivity, relevant to IBS.
-
Methodology:
-
Animal Model: Male Mongolian gerbils were used.
-
Procedure: Animals were subjected to restraint stress to induce defecation.
-
Drug Administration: this compound was administered orally at various doses prior to the stress exposure.
-
Outcome Measure: The total number of fecal pellets expelled during the stress period was counted.
-
Data Analysis: The dose of this compound that produced a 50% reduction in the number of fecal pellets (ID50) was calculated.
-
Cystometry in Decerebrate Cats
-
Objective: To assess the effect of this compound on bladder function in an in vivo model of urinary incontinence.
-
Methodology:
-
Animal Model: Decerebrate female cats were used.
-
Procedure: A catheter was inserted into the bladder to infuse saline and measure intravesical pressure. Bladder capacity was determined by the volume of saline required to induce a micturition contraction.
-
Drug Administration: this compound was administered intravenously at escalating doses.
-
Outcome Measure: Changes in bladder capacity were measured after each dose of this compound.
-
Data Analysis: The dose-dependent effects of this compound on bladder capacity were quantified.
-
Signaling Pathways and Visualizations
Tachykinin NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor activates heterotrimeric G-proteins, primarily Gq/11 and Gs. This activation initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Caption: Tachykinin NK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of this compound followed a logical progression from assessing its binding affinity to determining its functional antagonist activity.
Caption: Experimental workflow for in vitro characterization of this compound.
Conclusion
This compound was a promising NK1 receptor antagonist with a solid preclinical foundation, demonstrating high potency and selectivity, and in vivo efficacy in models relevant to its targeted indications. Its progression into Phase II clinical trials suggested a viable therapeutic potential. The ultimate discontinuation of its development, likely influenced by broader strategic portfolio decisions, underscores the complex and multifaceted nature of drug development. The comprehensive data gathered on this compound, as detailed in this guide, nonetheless contributes valuable knowledge to the field of NK1 receptor pharmacology and may yet inform the development of future therapeutics targeting this important pathway.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. takeda.com [takeda.com]
- 3. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Takeda walks away from cell therapy in priority U-turn - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. US20170226137A1 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]
- 6. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 9. pharmexec.com [pharmexec.com]
TAK-637: A Technical Guide to its Binding Affinity for Neurokinin-1 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of TAK-637, a selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document focuses on its binding affinity for NK1 receptor subtypes, details the experimental protocols for determining these interactions, and illustrates the associated signaling pathways.
Introduction to this compound and the NK1 Receptor
The neurokinin-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. The NK1 receptor exists in at least two isoforms: a full-length receptor and a C-terminally truncated splice variant. These isoforms exhibit distinct signaling properties and tissue distribution.
This compound, [(aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione], is a potent and selective antagonist of the NK1 receptor. Understanding its binding affinity to the different NK1 receptor subtypes is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
Quantitative Binding Affinity of this compound
| Species | Tissue/Cell Line | Receptor Subtype | Method | Ligand | Affinity (Kb) | Affinity (IC50) | Reference |
| Human | IM-9 cells | NK1 | Radioligand Binding | [125I]BH-SP | 0.45 nM (pIC50 = 9.4) | [4] | |
| Guinea Pig | Colonic Longitudinal Muscle | NK1 | Functional Assay | [Sar9,Met(O2)11]-SP | 4.7 nM | [1] | |
| Guinea Pig | Colonic Longitudinal Muscle | NK1 | Functional Assay | GR 73632 | 1.8 nM | [1] | |
| Guinea Pig | Colon | Functional Assay | GR-73632 | 21 nM | [2] |
Note: Kb is the equilibrium dissociation constant for an antagonist, and IC50 is the half-maximal inhibitory concentration. A lower value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound for the NK1 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.
Objective
To determine the binding affinity (Ki) of this compound for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the full-length human NK1 receptor.
-
Radioligand: [125I]-Substance P or [3H]-Substance P.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Workflow
Procedure
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding) or varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NK1 Receptor Signaling Pathways
The full-length and truncated isoforms of the NK1 receptor activate distinct downstream signaling pathways, leading to different cellular responses.
Full-Length NK1 Receptor Signaling
Activation of the full-length NK1 receptor by Substance P leads to the canonical Gq-mediated pathway, resulting in robust and rapid downstream signaling.
Truncated NK1 Receptor Signaling
The truncated NK1 receptor, lacking a significant portion of its C-terminal tail, exhibits altered signaling. It has a reduced ability to couple to Gq, leading to a weaker and delayed downstream response. It does not effectively mobilize intracellular calcium or activate NF-κB.
Conclusion
This compound is a high-affinity, selective antagonist of the NK1 receptor. While its binding to the overall NK1 receptor population is well-characterized, further research is needed to delineate the specific binding affinities for the full-length and truncated isoforms. The distinct signaling pathways activated by these two receptor subtypes underscore the importance of such studies for a comprehensive understanding of this compound's pharmacological profile and for the development of next-generation therapeutics targeting the Substance P/NK1 receptor system.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
TAK-637: A Technical Guide to its Binding Affinity for Neurokinin-1 Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of TAK-637, a selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document focuses on its binding affinity for NK1 receptor subtypes, details the experimental protocols for determining these interactions, and illustrates the associated signaling pathways.
Introduction to this compound and the NK1 Receptor
The neurokinin-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. The NK1 receptor exists in at least two isoforms: a full-length receptor and a C-terminally truncated splice variant. These isoforms exhibit distinct signaling properties and tissue distribution.
This compound, [(aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione], is a potent and selective antagonist of the NK1 receptor. Understanding its binding affinity to the different NK1 receptor subtypes is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
Quantitative Binding Affinity of this compound
| Species | Tissue/Cell Line | Receptor Subtype | Method | Ligand | Affinity (Kb) | Affinity (IC50) | Reference |
| Human | IM-9 cells | NK1 | Radioligand Binding | [125I]BH-SP | 0.45 nM (pIC50 = 9.4) | [4] | |
| Guinea Pig | Colonic Longitudinal Muscle | NK1 | Functional Assay | [Sar9,Met(O2)11]-SP | 4.7 nM | [1] | |
| Guinea Pig | Colonic Longitudinal Muscle | NK1 | Functional Assay | GR 73632 | 1.8 nM | [1] | |
| Guinea Pig | Colon | Functional Assay | GR-73632 | 21 nM | [2] |
Note: Kb is the equilibrium dissociation constant for an antagonist, and IC50 is the half-maximal inhibitory concentration. A lower value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound for the NK1 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.
Objective
To determine the binding affinity (Ki) of this compound for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the full-length human NK1 receptor.
-
Radioligand: [125I]-Substance P or [3H]-Substance P.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Workflow
Procedure
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding) or varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NK1 Receptor Signaling Pathways
The full-length and truncated isoforms of the NK1 receptor activate distinct downstream signaling pathways, leading to different cellular responses.
Full-Length NK1 Receptor Signaling
Activation of the full-length NK1 receptor by Substance P leads to the canonical Gq-mediated pathway, resulting in robust and rapid downstream signaling.
Truncated NK1 Receptor Signaling
The truncated NK1 receptor, lacking a significant portion of its C-terminal tail, exhibits altered signaling. It has a reduced ability to couple to Gq, leading to a weaker and delayed downstream response. It does not effectively mobilize intracellular calcium or activate NF-κB.
Conclusion
This compound is a high-affinity, selective antagonist of the NK1 receptor. While its binding to the overall NK1 receptor population is well-characterized, further research is needed to delineate the specific binding affinities for the full-length and truncated isoforms. The distinct signaling pathways activated by these two receptor subtypes underscore the importance of such studies for a comprehensive understanding of this compound's pharmacological profile and for the development of next-generation therapeutics targeting the Substance P/NK1 receptor system.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
TAK-637: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3] Consequently, this compound has been investigated for its therapeutic potential in a range of conditions such as urinary incontinence, depression, and irritable bowel syndrome.[4] This technical guide provides a comprehensive summary of the publicly available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and experimental workflows.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo preclinical studies. These studies have established its high affinity and selectivity for the NK1 receptor and its functional antagonism in various biological systems.
In Vitro Activity
This compound demonstrates potent antagonism of the NK1 receptor in isolated tissue preparations. Its affinity for the receptor has been quantified by its equilibrium dissociation constant (Kb) against various NK1 receptor agonists.
| Parameter | Agonist | Preparation | Value |
| Kb | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM[1] |
| Kb | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM[1] |
| IC50 | GR-73632-induced increase in Isc | Guinea pig colonic mucosal sheets | 21 nM |
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in animal models of stress-induced visceral responses and bladder function.
| Model | Species | Endpoint | Route of Administration | Value |
| Restraint stress-stimulated fecal pellet output | Mongolian gerbil | Inhibition of defecation | Oral | ID50 = 0.33 mg/kg[5] |
| Micturition reflex | Anesthetized guinea pig | Increased volume threshold | Intravenous | Minimum effective dose = 0.03 mg/kg[6] |
| Micturition reflex | Unanesthetized guinea pig | Increased volume threshold | Oral | Minimum effective dose = 0.01 mg/kg[6] |
| Lower urinary tract function | Decerebrate cat | Increased bladder capacity | Intravenous | Dose-dependent increase (up to 94%) at 0.1-3 mg/kg[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Guinea Pig Ileum Contraction Assay
This assay is a classical method for characterizing the activity of compounds that modulate smooth muscle contraction.
1. Tissue Preparation:
-
A male guinea pig is euthanized according to ethical guidelines.
-
A segment of the terminal ileum is isolated and placed in a petri dish containing Krebs solution, continuously gassed with 95% O2 and 5% CO2.
-
The lumen is gently flushed to remove contents.
-
Segments of 2-3 cm are cut and mounted in an organ bath containing Krebs solution at 37°C.
2. Contraction Measurement:
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
-
A resting tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contractions are recorded using a data acquisition system.
3. Experimental Procedure for Antagonism:
-
A cumulative concentration-response curve is generated for an NK1 receptor agonist (e.g., [Sar9,Met(O2)11]-SP).
-
The tissue is washed, and this compound is added to the organ bath at a specific concentration and incubated for a predetermined time.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of this compound.
-
The rightward shift of the concentration-response curve is used to calculate the Kb value of this compound.
Stress-Induced Defecation in Mongolian Gerbils
This in vivo model is used to assess the anxiolytic and visceral-calming effects of a test compound.
1. Animals:
-
Male Mongolian gerbils are group-housed with free access to food and water.
2. Stress Procedure:
-
Animals are placed individually in a novel, small, transparent cage, which serves as the stressor.
-
The number of fecal pellets excreted over a defined period (e.g., 60 minutes) is counted.
3. Drug Administration:
-
This compound or vehicle is administered orally at a specific time point before the stress procedure.
-
A dose-response curve is generated to determine the ID50, the dose required to inhibit the stress-induced increase in fecal pellet output by 50%.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound competitively antagonizes Substance P at the NK1 receptor.
Experimental Workflow for In Vitro Antagonism
Caption: Workflow for determining the antagonist affinity (Kb) of this compound.
Pharmacokinetics
Despite a thorough review of the scientific literature, comprehensive quantitative pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, and bioavailability in preclinical species or humans, is not publicly available at this time. Phase I and II clinical trials for this compound were initiated; however, the detailed pharmacokinetic outcomes of these studies have not been published in the accessible scientific literature.[4]
Conclusion
This compound is a well-characterized NK1 receptor antagonist with potent in vitro and in vivo pharmacodynamic activity. The available data demonstrates its high affinity for the NK1 receptor and its ability to functionally antagonize Substance P-mediated effects in various preclinical models. While its clinical development history suggests that human pharmacokinetic data exists, this information is not currently in the public domain. Further publication of these results would be necessary for a complete understanding of the pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-637: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[3] Consequently, this compound has been investigated for its therapeutic potential in a range of conditions such as urinary incontinence, depression, and irritable bowel syndrome.[4] This technical guide provides a comprehensive summary of the publicly available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and experimental workflows.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo preclinical studies. These studies have established its high affinity and selectivity for the NK1 receptor and its functional antagonism in various biological systems.
In Vitro Activity
This compound demonstrates potent antagonism of the NK1 receptor in isolated tissue preparations. Its affinity for the receptor has been quantified by its equilibrium dissociation constant (Kb) against various NK1 receptor agonists.
| Parameter | Agonist | Preparation | Value |
| Kb | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM[1] |
| Kb | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM[1] |
| IC50 | GR-73632-induced increase in Isc | Guinea pig colonic mucosal sheets | 21 nM |
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in animal models of stress-induced visceral responses and bladder function.
| Model | Species | Endpoint | Route of Administration | Value |
| Restraint stress-stimulated fecal pellet output | Mongolian gerbil | Inhibition of defecation | Oral | ID50 = 0.33 mg/kg[5] |
| Micturition reflex | Anesthetized guinea pig | Increased volume threshold | Intravenous | Minimum effective dose = 0.03 mg/kg[6] |
| Micturition reflex | Unanesthetized guinea pig | Increased volume threshold | Oral | Minimum effective dose = 0.01 mg/kg[6] |
| Lower urinary tract function | Decerebrate cat | Increased bladder capacity | Intravenous | Dose-dependent increase (up to 94%) at 0.1-3 mg/kg[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Guinea Pig Ileum Contraction Assay
This assay is a classical method for characterizing the activity of compounds that modulate smooth muscle contraction.
1. Tissue Preparation:
-
A male guinea pig is euthanized according to ethical guidelines.
-
A segment of the terminal ileum is isolated and placed in a petri dish containing Krebs solution, continuously gassed with 95% O2 and 5% CO2.
-
The lumen is gently flushed to remove contents.
-
Segments of 2-3 cm are cut and mounted in an organ bath containing Krebs solution at 37°C.
2. Contraction Measurement:
-
One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.
-
A resting tension of 1g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Contractions are recorded using a data acquisition system.
3. Experimental Procedure for Antagonism:
-
A cumulative concentration-response curve is generated for an NK1 receptor agonist (e.g., [Sar9,Met(O2)11]-SP).
-
The tissue is washed, and this compound is added to the organ bath at a specific concentration and incubated for a predetermined time.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of this compound.
-
The rightward shift of the concentration-response curve is used to calculate the Kb value of this compound.
Stress-Induced Defecation in Mongolian Gerbils
This in vivo model is used to assess the anxiolytic and visceral-calming effects of a test compound.
1. Animals:
-
Male Mongolian gerbils are group-housed with free access to food and water.
2. Stress Procedure:
-
Animals are placed individually in a novel, small, transparent cage, which serves as the stressor.
-
The number of fecal pellets excreted over a defined period (e.g., 60 minutes) is counted.
3. Drug Administration:
-
This compound or vehicle is administered orally at a specific time point before the stress procedure.
-
A dose-response curve is generated to determine the ID50, the dose required to inhibit the stress-induced increase in fecal pellet output by 50%.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound competitively antagonizes Substance P at the NK1 receptor.
Experimental Workflow for In Vitro Antagonism
Caption: Workflow for determining the antagonist affinity (Kb) of this compound.
Pharmacokinetics
Despite a thorough review of the scientific literature, comprehensive quantitative pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, and bioavailability in preclinical species or humans, is not publicly available at this time. Phase I and II clinical trials for this compound were initiated; however, the detailed pharmacokinetic outcomes of these studies have not been published in the accessible scientific literature.[4]
Conclusion
This compound is a well-characterized NK1 receptor antagonist with potent in vitro and in vivo pharmacodynamic activity. The available data demonstrates its high affinity for the NK1 receptor and its ability to functionally antagonize Substance P-mediated effects in various preclinical models. While its clinical development history suggests that human pharmacokinetic data exists, this information is not currently in the public domain. Further publication of these results would be necessary for a complete understanding of the pharmacokinetic and pharmacodynamic profile of this compound.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of TAK-637 on Substance P Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of TAK-637, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, on the Substance P (SP) signaling pathways. The document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Substance P and the NK1 Receptor Signaling Pathway
Substance P is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1]
Upon binding of SP, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
Additionally, NK1R activation can also couple to Gs proteins, stimulating adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA).
This compound: A Selective NK1 Receptor Antagonist
This compound is a novel, orally active, and selective non-peptide antagonist of the NK1 receptor.[2] Its chemical name is (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[3][4]diazocino[2,1-g][3][5]naphthyridine-6,13-dione.[2] By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the downstream signaling pathways and the subsequent physiological responses.[6] Preclinical studies have demonstrated its potential therapeutic utility in a range of conditions, including functional bowel diseases and urinary incontinence.[2][7][8]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical studies characterizing the potency and efficacy of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Agonist | Preparation | Parameter | Value (nM) |
| [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | Kb | 4.7[6] |
| GR 73632 | Guinea pig colonic longitudinal muscle | Kb | 1.8[6] |
Kb represents the dissociation constant of the antagonist, with lower values indicating higher binding affinity.
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ID50 (mg/kg) |
| Restraint stress-stimulated defecation | Mongolian gerbil | Reduction in fecal pellet output | Oral | 0.33[2] |
ID50 is the dose of a drug that causes a 50% reduction in the measured response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Substance P signaling.
In Vitro Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Kb) of this compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-NK1R cells) or from tissues with high NK1R expression (e.g., guinea pig colon).
-
Radioligand: [125I]-Substance P or other suitable high-affinity radiolabeled NK1R agonist/antagonist.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform a parallel set of experiments in the presence of a high concentration of a non-labeled NK1R ligand to determine non-specific binding.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kb value using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Substance P-Induced Muscle Contraction
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced contraction of isolated intestinal smooth muscle.
Materials:
-
Guinea pig ileum or colon.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.
-
Substance P at various concentrations.
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate longitudinal muscle strips from the guinea pig intestine and mount them in organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with frequent washing.
-
Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissues to return to baseline tension.
-
Pre-incubate the tissues with a fixed concentration of this compound for a defined period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for Substance P in the presence of this compound.
-
Repeat steps 4-6 with different concentrations of this compound.
-
Analyze the data to determine the rightward shift of the concentration-response curve caused by this compound.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
In Vivo Model: Stress-Induced Defecation in Mongolian Gerbils
Objective: To evaluate the in vivo efficacy of this compound in a model of stress-induced visceral response.
Materials:
-
Male Mongolian gerbils.
-
Restraint stress apparatus (e.g., a well-ventilated plastic tube).
-
This compound formulated for oral administration.
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Administer this compound or vehicle orally at a defined time before the stress procedure.
-
Place the animals individually in the restraint stress apparatus for a specified duration (e.g., 1 hour).
-
Immediately after the stress period, place each animal in an individual clean cage.
-
Count the number of fecal pellets excreted by each animal over a defined period (e.g., 1 hour).
-
Compare the number of fecal pellets in the this compound-treated groups with the vehicle-treated group.
-
Determine the ID50 value by analyzing the dose-response relationship for the inhibition of stress-induced defecation.
Visualizing the Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: Substance P Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.
Caption: Workflow for the In Vivo Stress-Induced Defecation Model.
Conclusion
This compound is a potent and selective antagonist of the NK1 receptor, effectively inhibiting the signaling cascades initiated by Substance P. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on NK1 receptor-targeted therapies. The visualization of the signaling pathways and experimental workflows further aids in understanding the mechanism of action of this compound and the methodologies used for its characterization. Further investigation into the precise effects of this compound on downstream second messengers would provide an even more complete picture of its pharmacological profile.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of TAK-637 on Substance P Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of TAK-637, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, on the Substance P (SP) signaling pathways. The document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Substance P and the NK1 Receptor Signaling Pathway
Substance P is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] SP exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1]
Upon binding of SP, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.
Additionally, NK1R activation can also couple to Gs proteins, stimulating adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA).
This compound: A Selective NK1 Receptor Antagonist
This compound is a novel, orally active, and selective non-peptide antagonist of the NK1 receptor.[2] Its chemical name is (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[3][4]diazocino[2,1-g][3][5]naphthyridine-6,13-dione.[2] By competitively blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the downstream signaling pathways and the subsequent physiological responses.[6] Preclinical studies have demonstrated its potential therapeutic utility in a range of conditions, including functional bowel diseases and urinary incontinence.[2][7][8]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical studies characterizing the potency and efficacy of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Agonist | Preparation | Parameter | Value (nM) |
| [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | Kb | 4.7[6] |
| GR 73632 | Guinea pig colonic longitudinal muscle | Kb | 1.8[6] |
Kb represents the dissociation constant of the antagonist, with lower values indicating higher binding affinity.
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ID50 (mg/kg) |
| Restraint stress-stimulated defecation | Mongolian gerbil | Reduction in fecal pellet output | Oral | 0.33[2] |
ID50 is the dose of a drug that causes a 50% reduction in the measured response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Substance P signaling.
In Vitro Radioligand Binding Assay for NK1 Receptor Affinity
Objective: To determine the binding affinity (Kb) of this compound for the NK1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the NK1 receptor (e.g., CHO-NK1R cells) or from tissues with high NK1R expression (e.g., guinea pig colon).
-
Radioligand: [125I]-Substance P or other suitable high-affinity radiolabeled NK1R agonist/antagonist.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform a parallel set of experiments in the presence of a high concentration of a non-labeled NK1R ligand to determine non-specific binding.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kb value using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Substance P-Induced Muscle Contraction
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced contraction of isolated intestinal smooth muscle.
Materials:
-
Guinea pig ileum or colon.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.
-
Substance P at various concentrations.
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate longitudinal muscle strips from the guinea pig intestine and mount them in organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with frequent washing.
-
Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissues to return to baseline tension.
-
Pre-incubate the tissues with a fixed concentration of this compound for a defined period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for Substance P in the presence of this compound.
-
Repeat steps 4-6 with different concentrations of this compound.
-
Analyze the data to determine the rightward shift of the concentration-response curve caused by this compound.
-
Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
In Vivo Model: Stress-Induced Defecation in Mongolian Gerbils
Objective: To evaluate the in vivo efficacy of this compound in a model of stress-induced visceral response.
Materials:
-
Male Mongolian gerbils.
-
Restraint stress apparatus (e.g., a well-ventilated plastic tube).
-
This compound formulated for oral administration.
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Administer this compound or vehicle orally at a defined time before the stress procedure.
-
Place the animals individually in the restraint stress apparatus for a specified duration (e.g., 1 hour).
-
Immediately after the stress period, place each animal in an individual clean cage.
-
Count the number of fecal pellets excreted by each animal over a defined period (e.g., 1 hour).
-
Compare the number of fecal pellets in the this compound-treated groups with the vehicle-treated group.
-
Determine the ID50 value by analyzing the dose-response relationship for the inhibition of stress-induced defecation.
Visualizing the Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.
Caption: Substance P Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.
Caption: Workflow for the In Vivo Stress-Induced Defecation Model.
Conclusion
This compound is a potent and selective antagonist of the NK1 receptor, effectively inhibiting the signaling cascades initiated by Substance P. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on NK1 receptor-targeted therapies. The visualization of the signaling pathways and experimental workflows further aids in understanding the mechanism of action of this compound and the methodologies used for its characterization. Further investigation into the precise effects of this compound on downstream second messengers would provide an even more complete picture of its pharmacological profile.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-637: A Neurokinin-1 Receptor Antagonist for the Modulation of Visceral Hypersensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as irritable bowel syndrome (IBS), represents a significant therapeutic challenge. This document provides a comprehensive technical overview of TAK-637, a potent and selective nonpeptide neurokinin-1 (NK1) receptor antagonist, and its role in modulating visceral hypersensitivity. Through its mechanism of action, this compound blocks the pro-nociceptive effects of Substance P, a key neurotransmitter in pain signaling pathways. This guide details the preclinical evidence supporting the efficacy of this compound in animal models of visceral pain, outlines the experimental methodologies used to generate this data, and illustrates the underlying signaling pathways. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound as a potential therapeutic agent for visceral pain and hypersensitivity.
Introduction to Visceral Hypersensitivity and the Role of the Neurokinin-1 Receptor
Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, particularly the gastrointestinal tract.[1][2] This phenomenon is a primary contributor to the chronic abdominal pain and discomfort experienced by patients with IBS.[1][2] The underlying pathophysiology is complex, involving sensitization of both peripheral and central nervous system pathways that transmit and process visceral sensory information.[3]
A key player in the transmission of nociceptive signals is Substance P, a neuropeptide that belongs to the tachykinin family.[4] Upon release from primary afferent nerve fibers in response to noxious stimuli, Substance P binds to and activates the neurokinin-1 (NK1) receptor, a G-protein coupled receptor predominantly expressed on neurons in the spinal cord and brain, as well as on various cells in the periphery.[4][5] The activation of NK1 receptors by Substance P is a critical step in the propagation of pain signals and the development of hyperalgesia.[5][6] Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for the management of visceral pain.
This compound is a nonpeptide antagonist of the NK1 receptor that has been investigated for its potential to treat conditions associated with visceral hypersensitivity.[4][5]
Preclinical Efficacy of this compound in Models of Visceral Hypersensitivity
The therapeutic potential of this compound in visceral hypersensitivity has been evaluated in established preclinical animal models. These studies provide quantitative evidence of its ability to attenuate visceral nociceptive responses.
Colorectal Distension (CRD) Model in Rabbits
A pivotal study investigated the effects of this compound on the viscerosensory response to colorectal distension in rabbits with colonic irritation, a well-established model of visceral pain.[5] The primary endpoint was the number of abdominal muscle contractions, a behavioral indicator of visceral pain.
Table 1: Effect of Intraduodenal this compound on Colorectal Distension-Induced Abdominal Contractions in Rabbits [5]
| Treatment Group | Dose (mg/kg) | Mean Number of Abdominal Contractions | % Inhibition |
| Vehicle | - | 25.4 ± 2.1 | - |
| This compound | 0.1 | 20.1 ± 2.8 | 20.9 |
| This compound | 0.3 | 14.5 ± 2.5 | 42.9 |
| This compound | 1 | 9.8 ± 2.1 | 61.4 |
| This compound | 3 | 7.6 ± 1.9* | 70.1 |
*p < 0.05 vs. Vehicle
Intraduodenal administration of this compound resulted in a dose-dependent reduction in the number of abdominal contractions induced by colorectal distension.[5] A significant inhibitory effect was observed at doses of 0.3 mg/kg and higher.[5] In contrast, the enantiomer of this compound, which has significantly weaker NK1 receptor antagonistic activity, did not produce a significant inhibition of the abdominal response.[5] Furthermore, intrathecal administration of this compound markedly reduced the number of abdominal contractions, suggesting a primary site of action within the spinal cord.[5]
Stress-Induced Defecation Model in Mongolian Gerbils
Psychological stress is a known trigger and exacerbator of symptoms in IBS. The effect of this compound on stress-induced visceral responses was assessed in a restraint stress model in Mongolian gerbils, where an increase in fecal pellet output is a quantifiable stress response.
Table 2: Effect of Oral this compound on Restraint Stress-Stimulated Fecal Pellet Output in Mongolian Gerbils [7]
| Treatment Group | Dose (mg/kg) | Fecal Pellet Output (pellets/hr) | % Inhibition |
| Vehicle | - | 18.2 ± 1.5 | - |
| This compound | 0.1 | 12.5 ± 1.8 | 31.3 |
| This compound | 0.3 | 9.3 ± 1.6 | 48.9 |
| This compound | 1 | 5.4 ± 1.2 | 70.3 |
| This compound | 3 | 3.1 ± 0.9 | 83.0 |
*p < 0.05 vs. Vehicle
Oral administration of this compound significantly and dose-dependently decreased the restraint stress-stimulated fecal pellet output in Mongolian gerbils, with a calculated ID50 value of 0.33 mg/kg.[7] This finding suggests that this compound can effectively modulate the visceral motor response to stress.[7]
Experimental Protocols
Colorectal Distension (CRD) Model in Rabbits
-
Animal Model: Male Japanese White rabbits weighing 2.5-3.0 kg were used.
-
Induction of Colonic Irritation: To induce a state of visceral hypersensitivity, 0.8% acetic acid solution was administered intracolonically 18 hours prior to the colorectal distension procedure.
-
Surgical Preparation: Under anesthesia, a catheter was placed in the duodenum for drug administration. Electrodes were implanted into the external oblique abdominal muscle to record electromyographic (EMG) activity, which corresponds to abdominal muscle contractions.
-
Colorectal Distension Procedure: A balloon catheter was inserted into the descending colon. The balloon was distended with a fixed volume of water to a pressure of 40 mmHg for 5 minutes.
-
Drug Administration: this compound, its enantiomer, or vehicle was administered intraduodenally 30 minutes before the colorectal distension. For spinal site of action studies, this compound was administered intrathecally.
-
Data Analysis: The number of abdominal muscle contractions was counted during the 5-minute distension period. The percentage inhibition by the test compounds was calculated relative to the vehicle control group. Statistical significance was determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[5]
Stress-Induced Defecation Model in Mongolian Gerbils
-
Animal Model: Male Mongolian gerbils weighing 60-80 g were used.
-
Drug Administration: this compound or vehicle was administered orally 1 hour before the induction of stress.
-
Stress Induction: Animals were placed in a restraint stress cage for 1 hour.
-
Data Collection: The number of fecal pellets excreted during the 1-hour stress period was counted.
-
Data Analysis: The inhibitory effect of this compound was expressed as a percentage of the fecal pellet output in the vehicle-treated group. The ID50 value was calculated using regression analysis.[7]
Signaling Pathways and Mechanism of Action
This compound exerts its modulatory effects on visceral hypersensitivity by antagonizing the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.
Neurokinin-1 Receptor Signaling Pathway in Nociception
The binding of Substance P to the NK1 receptor on postsynaptic neurons in the spinal cord dorsal horn triggers a cascade of intracellular events that lead to neuronal excitation and the transmission of pain signals.
Caption: NK1 Receptor Signaling Pathway in Nociception and the Site of Action of this compound.
Upon activation by Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC). PKC and other downstream kinases, such as extracellular signal-regulated kinase (ERK), phosphorylate various intracellular targets, including ion channels and transcription factors. This cascade of events ultimately leads to increased neuronal excitability, enhanced synaptic transmission, and the transcriptional changes associated with central sensitization and chronic pain.
This compound, as a competitive antagonist, binds to the NK1 receptor and prevents its activation by Substance P, thereby inhibiting this entire downstream signaling cascade and reducing the transmission of nociceptive signals.
Experimental Workflow for Assessing this compound Efficacy in the Colorectal Distension Model
The following diagram illustrates the logical flow of the key preclinical experiment to determine the in vivo efficacy of this compound in a model of visceral pain.
Caption: Experimental Workflow for the Colorectal Distension (CRD) Model.
Conclusion
The preclinical data strongly support the role of this compound as a modulator of visceral hypersensitivity. Through its potent and selective antagonism of the NK1 receptor, this compound effectively attenuates visceral pain responses in validated animal models. Its mechanism of action, centered on the inhibition of Substance P-mediated nociceptive signaling, provides a clear rationale for its therapeutic potential in disorders characterized by visceral pain, such as irritable bowel syndrome. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development of this compound as a novel analgesic for visceral pain.
References
- 1. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tachykinin NK1 receptor antagonists on the viscerosensory response caused by colorectal distention in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
TAK-637: A Neurokinin-1 Receptor Antagonist for the Modulation of Visceral Hypersensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as irritable bowel syndrome (IBS), represents a significant therapeutic challenge. This document provides a comprehensive technical overview of TAK-637, a potent and selective nonpeptide neurokinin-1 (NK1) receptor antagonist, and its role in modulating visceral hypersensitivity. Through its mechanism of action, this compound blocks the pro-nociceptive effects of Substance P, a key neurotransmitter in pain signaling pathways. This guide details the preclinical evidence supporting the efficacy of this compound in animal models of visceral pain, outlines the experimental methodologies used to generate this data, and illustrates the underlying signaling pathways. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound as a potential therapeutic agent for visceral pain and hypersensitivity.
Introduction to Visceral Hypersensitivity and the Role of the Neurokinin-1 Receptor
Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to stimuli within the internal organs, particularly the gastrointestinal tract.[1][2] This phenomenon is a primary contributor to the chronic abdominal pain and discomfort experienced by patients with IBS.[1][2] The underlying pathophysiology is complex, involving sensitization of both peripheral and central nervous system pathways that transmit and process visceral sensory information.[3]
A key player in the transmission of nociceptive signals is Substance P, a neuropeptide that belongs to the tachykinin family.[4] Upon release from primary afferent nerve fibers in response to noxious stimuli, Substance P binds to and activates the neurokinin-1 (NK1) receptor, a G-protein coupled receptor predominantly expressed on neurons in the spinal cord and brain, as well as on various cells in the periphery.[4][5] The activation of NK1 receptors by Substance P is a critical step in the propagation of pain signals and the development of hyperalgesia.[5][6] Consequently, antagonism of the NK1 receptor presents a promising therapeutic strategy for the management of visceral pain.
This compound is a nonpeptide antagonist of the NK1 receptor that has been investigated for its potential to treat conditions associated with visceral hypersensitivity.[4][5]
Preclinical Efficacy of this compound in Models of Visceral Hypersensitivity
The therapeutic potential of this compound in visceral hypersensitivity has been evaluated in established preclinical animal models. These studies provide quantitative evidence of its ability to attenuate visceral nociceptive responses.
Colorectal Distension (CRD) Model in Rabbits
A pivotal study investigated the effects of this compound on the viscerosensory response to colorectal distension in rabbits with colonic irritation, a well-established model of visceral pain.[5] The primary endpoint was the number of abdominal muscle contractions, a behavioral indicator of visceral pain.
Table 1: Effect of Intraduodenal this compound on Colorectal Distension-Induced Abdominal Contractions in Rabbits [5]
| Treatment Group | Dose (mg/kg) | Mean Number of Abdominal Contractions | % Inhibition |
| Vehicle | - | 25.4 ± 2.1 | - |
| This compound | 0.1 | 20.1 ± 2.8 | 20.9 |
| This compound | 0.3 | 14.5 ± 2.5 | 42.9 |
| This compound | 1 | 9.8 ± 2.1 | 61.4 |
| This compound | 3 | 7.6 ± 1.9* | 70.1 |
*p < 0.05 vs. Vehicle
Intraduodenal administration of this compound resulted in a dose-dependent reduction in the number of abdominal contractions induced by colorectal distension.[5] A significant inhibitory effect was observed at doses of 0.3 mg/kg and higher.[5] In contrast, the enantiomer of this compound, which has significantly weaker NK1 receptor antagonistic activity, did not produce a significant inhibition of the abdominal response.[5] Furthermore, intrathecal administration of this compound markedly reduced the number of abdominal contractions, suggesting a primary site of action within the spinal cord.[5]
Stress-Induced Defecation Model in Mongolian Gerbils
Psychological stress is a known trigger and exacerbator of symptoms in IBS. The effect of this compound on stress-induced visceral responses was assessed in a restraint stress model in Mongolian gerbils, where an increase in fecal pellet output is a quantifiable stress response.
Table 2: Effect of Oral this compound on Restraint Stress-Stimulated Fecal Pellet Output in Mongolian Gerbils [7]
| Treatment Group | Dose (mg/kg) | Fecal Pellet Output (pellets/hr) | % Inhibition |
| Vehicle | - | 18.2 ± 1.5 | - |
| This compound | 0.1 | 12.5 ± 1.8 | 31.3 |
| This compound | 0.3 | 9.3 ± 1.6 | 48.9 |
| This compound | 1 | 5.4 ± 1.2 | 70.3 |
| This compound | 3 | 3.1 ± 0.9 | 83.0 |
*p < 0.05 vs. Vehicle
Oral administration of this compound significantly and dose-dependently decreased the restraint stress-stimulated fecal pellet output in Mongolian gerbils, with a calculated ID50 value of 0.33 mg/kg.[7] This finding suggests that this compound can effectively modulate the visceral motor response to stress.[7]
Experimental Protocols
Colorectal Distension (CRD) Model in Rabbits
-
Animal Model: Male Japanese White rabbits weighing 2.5-3.0 kg were used.
-
Induction of Colonic Irritation: To induce a state of visceral hypersensitivity, 0.8% acetic acid solution was administered intracolonically 18 hours prior to the colorectal distension procedure.
-
Surgical Preparation: Under anesthesia, a catheter was placed in the duodenum for drug administration. Electrodes were implanted into the external oblique abdominal muscle to record electromyographic (EMG) activity, which corresponds to abdominal muscle contractions.
-
Colorectal Distension Procedure: A balloon catheter was inserted into the descending colon. The balloon was distended with a fixed volume of water to a pressure of 40 mmHg for 5 minutes.
-
Drug Administration: this compound, its enantiomer, or vehicle was administered intraduodenally 30 minutes before the colorectal distension. For spinal site of action studies, this compound was administered intrathecally.
-
Data Analysis: The number of abdominal muscle contractions was counted during the 5-minute distension period. The percentage inhibition by the test compounds was calculated relative to the vehicle control group. Statistical significance was determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[5]
Stress-Induced Defecation Model in Mongolian Gerbils
-
Animal Model: Male Mongolian gerbils weighing 60-80 g were used.
-
Drug Administration: this compound or vehicle was administered orally 1 hour before the induction of stress.
-
Stress Induction: Animals were placed in a restraint stress cage for 1 hour.
-
Data Collection: The number of fecal pellets excreted during the 1-hour stress period was counted.
-
Data Analysis: The inhibitory effect of this compound was expressed as a percentage of the fecal pellet output in the vehicle-treated group. The ID50 value was calculated using regression analysis.[7]
Signaling Pathways and Mechanism of Action
This compound exerts its modulatory effects on visceral hypersensitivity by antagonizing the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.
Neurokinin-1 Receptor Signaling Pathway in Nociception
The binding of Substance P to the NK1 receptor on postsynaptic neurons in the spinal cord dorsal horn triggers a cascade of intracellular events that lead to neuronal excitation and the transmission of pain signals.
Caption: NK1 Receptor Signaling Pathway in Nociception and the Site of Action of this compound.
Upon activation by Substance P, the NK1 receptor couples to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate protein kinase C (PKC). PKC and other downstream kinases, such as extracellular signal-regulated kinase (ERK), phosphorylate various intracellular targets, including ion channels and transcription factors. This cascade of events ultimately leads to increased neuronal excitability, enhanced synaptic transmission, and the transcriptional changes associated with central sensitization and chronic pain.
This compound, as a competitive antagonist, binds to the NK1 receptor and prevents its activation by Substance P, thereby inhibiting this entire downstream signaling cascade and reducing the transmission of nociceptive signals.
Experimental Workflow for Assessing this compound Efficacy in the Colorectal Distension Model
The following diagram illustrates the logical flow of the key preclinical experiment to determine the in vivo efficacy of this compound in a model of visceral pain.
Caption: Experimental Workflow for the Colorectal Distension (CRD) Model.
Conclusion
The preclinical data strongly support the role of this compound as a modulator of visceral hypersensitivity. Through its potent and selective antagonism of the NK1 receptor, this compound effectively attenuates visceral pain responses in validated animal models. Its mechanism of action, centered on the inhibition of Substance P-mediated nociceptive signaling, provides a clear rationale for its therapeutic potential in disorders characterized by visceral pain, such as irritable bowel syndrome. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for further research and development of this compound as a novel analgesic for visceral pain.
References
- 1. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of tachykinin NK1 receptor antagonists on the viscerosensory response caused by colorectal distention in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of TAK-637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-637 is a potent, selective, and orally active nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P (SP), is a key mediator in neurogenic inflammation and pain pathways. By competitively blocking the binding of Substance P to the NK1 receptor, this compound presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses.[1] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that is widely distributed in both the central and peripheral nervous systems.[2] The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to the cardinal signs of inflammation, including vasodilation, plasma extravasation, and the recruitment and activation of immune cells.[3][4]
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of Substance P to the NK1 receptor, thereby attenuating the downstream signaling events that promote inflammation.[5] This targeted mechanism of action suggests potential therapeutic utility in a range of inflammatory and pain-related disorders.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Agonist | Preparation | Value | Reference |
| Competitive Binding Assay (Kb) | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM | [5] |
| Competitive Binding Assay (Kb) | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM | [5] |
| Functional Assay (IC50) | GR-73632 | Guinea-pig colon mucosal sheets | 21 nM | [6] |
| Radioligand Binding Assay (IC50) | [125I]BH-SP | Human NK1 receptor | 0.45 nM (pIC50 9.4) | [7] |
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Route of Administration | ID50 | Reference |
| Restraint stress-stimulated defecation | Mongolian gerbil | Inhibition of fecal pellet output | Oral | 0.33 mg/kg | [8] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are a direct consequence of its ability to block the signaling cascade initiated by Substance P binding to the NK1 receptor. This pathway involves the activation of several key intracellular signaling molecules that ultimately lead to the transcription of pro-inflammatory genes.
References
- 1. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 5. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of TAK-637: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-637 is a potent, selective, and orally active nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P (SP), is a key mediator in neurogenic inflammation and pain pathways. By competitively blocking the binding of Substance P to the NK1 receptor, this compound presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses.[1] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide that is widely distributed in both the central and peripheral nervous systems.[2] The binding of Substance P to the NK1 receptor initiates a signaling cascade that contributes to the cardinal signs of inflammation, including vasodilation, plasma extravasation, and the recruitment and activation of immune cells.[3][4]
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of Substance P to the NK1 receptor, thereby attenuating the downstream signaling events that promote inflammation.[5] This targeted mechanism of action suggests potential therapeutic utility in a range of inflammatory and pain-related disorders.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Agonist | Preparation | Value | Reference |
| Competitive Binding Assay (Kb) | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM | [5] |
| Competitive Binding Assay (Kb) | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM | [5] |
| Functional Assay (IC50) | GR-73632 | Guinea-pig colon mucosal sheets | 21 nM | [6] |
| Radioligand Binding Assay (IC50) | [125I]BH-SP | Human NK1 receptor | 0.45 nM (pIC50 9.4) | [7] |
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Route of Administration | ID50 | Reference |
| Restraint stress-stimulated defecation | Mongolian gerbil | Inhibition of fecal pellet output | Oral | 0.33 mg/kg | [8] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are a direct consequence of its ability to block the signaling cascade initiated by Substance P binding to the NK1 receptor. This pathway involves the activation of several key intracellular signaling molecules that ultimately lead to the transcription of pro-inflammatory genes.
References
- 1. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 5. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Gut Motility Assays Using TAK-637
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TAK-637, a potent and selective neurokinin-1 (NK1) receptor antagonist, in in vitro gut motility assays. The following sections detail the mechanism of action of this compound, protocols for tissue preparation and experimental setup, and methods for evaluating its effects on intestinal smooth muscle contractility.
Introduction
Gastrointestinal (GI) motility is a complex process involving the coordinated contraction and relaxation of smooth muscle, regulated by the enteric nervous system (ENS), autonomic nervous system, and various signaling molecules. Substance P, a neuropeptide, plays a significant role in stimulating intestinal contractions by activating NK1 receptors on smooth muscle cells and enteric neurons.[1] this compound is a nonpeptide antagonist of the NK1 receptor, making it a valuable tool for investigating the role of Substance P and NK1 receptors in gut motility and for the development of novel therapeutics for motility disorders.[1][2]
Mechanism of Action
This compound selectively blocks the binding of Substance P to NK1 receptors.[1] In the context of gut motility, this antagonism is expected to inhibit or reduce contractions induced by the activation of these receptors. This can be particularly observed in non-adrenergic, non-cholinergic (NANC) nerve-mediated contractions where tachykinins like Substance P are key excitatory neurotransmitters.
Signaling Pathway of Substance P and Inhibition by this compound
References
Application Notes and Protocols for In Vitro Gut Motility Assays Using TAK-637
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TAK-637, a potent and selective neurokinin-1 (NK1) receptor antagonist, in in vitro gut motility assays. The following sections detail the mechanism of action of this compound, protocols for tissue preparation and experimental setup, and methods for evaluating its effects on intestinal smooth muscle contractility.
Introduction
Gastrointestinal (GI) motility is a complex process involving the coordinated contraction and relaxation of smooth muscle, regulated by the enteric nervous system (ENS), autonomic nervous system, and various signaling molecules. Substance P, a neuropeptide, plays a significant role in stimulating intestinal contractions by activating NK1 receptors on smooth muscle cells and enteric neurons.[1] this compound is a nonpeptide antagonist of the NK1 receptor, making it a valuable tool for investigating the role of Substance P and NK1 receptors in gut motility and for the development of novel therapeutics for motility disorders.[1][2]
Mechanism of Action
This compound selectively blocks the binding of Substance P to NK1 receptors.[1] In the context of gut motility, this antagonism is expected to inhibit or reduce contractions induced by the activation of these receptors. This can be particularly observed in non-adrenergic, non-cholinergic (NANC) nerve-mediated contractions where tachykinins like Substance P are key excitatory neurotransmitters.
Signaling Pathway of Substance P and Inhibition by this compound
References
Application Notes and Protocols for TAK-637 Administration in Rodent Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), have been identified as key players in the inflammatory cascade associated with IBD.[1][2] Activation of the NK1R by SP can trigger a downstream signaling cascade leading to the production of pro-inflammatory cytokines and immune cell recruitment, thereby exacerbating intestinal inflammation.[3][4] Consequently, antagonism of the NK1R presents a promising therapeutic strategy for the management of colitis.
TAK-637 is a potent and selective non-peptide antagonist of the NK1 receptor.[5][6] While originally investigated for other indications such as urinary incontinence and depression, its mechanism of action holds significant potential for mitigating the inflammatory processes in colitis.[7] Studies with other NK1R antagonists, such as aprepitant and SR140333, have demonstrated their efficacy in reducing the severity of colitis in preclinical rodent models, supporting the rationale for investigating this compound in this context.[8][9]
These application notes provide a detailed, albeit hypothetical, protocol for the administration of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. This protocol is based on established methodologies for colitis induction and the known pharmacology of NK1R antagonists.
Data Presentation
Table 1: Hypothetical Experimental Groups for this compound Efficacy Study
| Group | Treatment | No. of Animals | Dosage | Route of Administration | Frequency |
| 1 | Healthy Control | 8-10 | Vehicle | Oral Gavage | Daily |
| 2 | DSS Control | 8-10 | Vehicle | Oral Gavage | Daily |
| 3 | DSS + this compound (Low Dose) | 8-10 | e.g., 1 mg/kg | Oral Gavage | Daily |
| 4 | DSS + this compound (High Dose) | 8-10 | e.g., 10 mg/kg | Oral Gavage | Daily |
| 5 | DSS + Positive Control (e.g., Aprepitant) | 8-10 | e.g., 3 mg/kg | Intraperitoneal | Daily |
Table 2: Key Parameters for Assessing Colitis Severity
| Parameter | Method of Measurement | Expected Outcome with Effective Treatment |
| Clinical Assessment | ||
| Body Weight Loss (%) | Daily measurement | Attenuation of weight loss |
| Stool Consistency Score | Daily observation | Firmer stools |
| Presence of Fecal Blood | Daily observation (Hemoccult test) | Reduction or absence of blood |
| Disease Activity Index (DAI) | Composite score of the above | Lower DAI score |
| Macroscopic Assessment | ||
| Colon Length (cm) | Measurement at necropsy | Prevention of colon shortening |
| Spleen Weight (mg) | Measurement at necropsy | Reduction in splenomegaly |
| Histological Assessment | ||
| Histological Score | H&E staining of colon sections | Reduced inflammation, ulceration, and crypt damage |
| Biochemical Assessment | ||
| Myeloperoxidase (MPO) Activity | Colorimetric assay of colon tissue | Decreased neutrophil infiltration |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | ELISA or qPCR of colon tissue | Reduced cytokine expression |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis in mice, a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
On Day 0, record the initial body weight of each mouse.
-
Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the specific batch of DSS and the desired severity of colitis.
-
Provide the DSS solution as the sole source of drinking water to the mice in the colitis induction groups (Groups 2-5) for 7 consecutive days.
-
The healthy control group (Group 1) will receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On Day 8, euthanize the mice for tissue collection and analysis.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosages and the average weight of the mice. For example, for a 1 mg/kg dose in a 20g mouse, the mouse would receive 20 µg in a typical gavage volume of 100 µl. Therefore, the stock solution would be 0.2 mg/ml.
-
Vortex or sonicate the solution to ensure it is a homogenous suspension.
-
Administer this compound or vehicle via oral gavage to the respective experimental groups daily, starting from Day 0 (the first day of DSS administration) and continuing until Day 7.
-
The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
Mandatory Visualization
Caption: Experimental workflow for this compound administration in a DSS-induced colitis model.
Caption: Proposed signaling pathway of this compound in mitigating colitis.
References
- 1. Effect of a Neurokinin-1 Receptor Antagonist in a Rat Model of Colitis-Associated Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Neurokinin‐1 receptor: functional significance in the immune system in reference to selected infections and inflammation | Semantic Scholar [semanticscholar.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a neurokinin-1 receptor antagonist in a rat model of colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5‐HT3 receptors promote colonic inflammation via activation of substance P/neurokinin‐1 receptors in dextran sulphate sodium‐induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-637 Administration in Rodent Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), have been identified as key players in the inflammatory cascade associated with IBD.[1][2] Activation of the NK1R by SP can trigger a downstream signaling cascade leading to the production of pro-inflammatory cytokines and immune cell recruitment, thereby exacerbating intestinal inflammation.[3][4] Consequently, antagonism of the NK1R presents a promising therapeutic strategy for the management of colitis.
TAK-637 is a potent and selective non-peptide antagonist of the NK1 receptor.[5][6] While originally investigated for other indications such as urinary incontinence and depression, its mechanism of action holds significant potential for mitigating the inflammatory processes in colitis.[7] Studies with other NK1R antagonists, such as aprepitant and SR140333, have demonstrated their efficacy in reducing the severity of colitis in preclinical rodent models, supporting the rationale for investigating this compound in this context.[8][9]
These application notes provide a detailed, albeit hypothetical, protocol for the administration of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice. This protocol is based on established methodologies for colitis induction and the known pharmacology of NK1R antagonists.
Data Presentation
Table 1: Hypothetical Experimental Groups for this compound Efficacy Study
| Group | Treatment | No. of Animals | Dosage | Route of Administration | Frequency |
| 1 | Healthy Control | 8-10 | Vehicle | Oral Gavage | Daily |
| 2 | DSS Control | 8-10 | Vehicle | Oral Gavage | Daily |
| 3 | DSS + this compound (Low Dose) | 8-10 | e.g., 1 mg/kg | Oral Gavage | Daily |
| 4 | DSS + this compound (High Dose) | 8-10 | e.g., 10 mg/kg | Oral Gavage | Daily |
| 5 | DSS + Positive Control (e.g., Aprepitant) | 8-10 | e.g., 3 mg/kg | Intraperitoneal | Daily |
Table 2: Key Parameters for Assessing Colitis Severity
| Parameter | Method of Measurement | Expected Outcome with Effective Treatment |
| Clinical Assessment | ||
| Body Weight Loss (%) | Daily measurement | Attenuation of weight loss |
| Stool Consistency Score | Daily observation | Firmer stools |
| Presence of Fecal Blood | Daily observation (Hemoccult test) | Reduction or absence of blood |
| Disease Activity Index (DAI) | Composite score of the above | Lower DAI score |
| Macroscopic Assessment | ||
| Colon Length (cm) | Measurement at necropsy | Prevention of colon shortening |
| Spleen Weight (mg) | Measurement at necropsy | Reduction in splenomegaly |
| Histological Assessment | ||
| Histological Score | H&E staining of colon sections | Reduced inflammation, ulceration, and crypt damage |
| Biochemical Assessment | ||
| Myeloperoxidase (MPO) Activity | Colorimetric assay of colon tissue | Decreased neutrophil infiltration |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | ELISA or qPCR of colon tissue | Reduced cytokine expression |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis in mice, a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week prior to the start of the experiment.
-
On Day 0, record the initial body weight of each mouse.
-
Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the specific batch of DSS and the desired severity of colitis.
-
Provide the DSS solution as the sole source of drinking water to the mice in the colitis induction groups (Groups 2-5) for 7 consecutive days.
-
The healthy control group (Group 1) will receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On Day 8, euthanize the mice for tissue collection and analysis.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosages and the average weight of the mice. For example, for a 1 mg/kg dose in a 20g mouse, the mouse would receive 20 µg in a typical gavage volume of 100 µl. Therefore, the stock solution would be 0.2 mg/ml.
-
Vortex or sonicate the solution to ensure it is a homogenous suspension.
-
Administer this compound or vehicle via oral gavage to the respective experimental groups daily, starting from Day 0 (the first day of DSS administration) and continuing until Day 7.
-
The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
Mandatory Visualization
Caption: Experimental workflow for this compound administration in a DSS-induced colitis model.
Caption: Proposed signaling pathway of this compound in mitigating colitis.
References
- 1. Effect of a Neurokinin-1 Receptor Antagonist in a Rat Model of Colitis-Associated Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Neurokinin‐1 receptor: functional significance in the immune system in reference to selected infections and inflammation | Semantic Scholar [semanticscholar.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a neurokinin-1 receptor antagonist in a rat model of colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5‐HT3 receptors promote colonic inflammation via activation of substance P/neurokinin‐1 receptors in dextran sulphate sodium‐induced murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of TAK-637 in Electrophysiological Studies of Dorsal Horn Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3][4][5] The NK1 receptor and its endogenous ligand, Substance P, are critically involved in the transmission of nociceptive signals within the spinal cord dorsal horn.[6] Substance P is released from the central terminals of primary afferent nociceptors and excites dorsal horn neurons, contributing to the central sensitization and amplification of pain signals. As an NK1 receptor antagonist, this compound offers a valuable pharmacological tool to investigate the role of the Substance P/NK1 receptor system in modulating the excitability of dorsal horn neurons and synaptic transmission in both physiological and pathological pain states. These application notes provide detailed protocols for utilizing this compound in in vivo and in vitro electrophysiological studies of dorsal horn neurons.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Preparation | Agonist | Value | Reference |
| Kb | Guinea Pig | Colonic Longitudinal Muscle | [Sar9,Met(O2)11]-SP | 4.7 nM | [3] |
| Kb | Guinea Pig | Colonic Longitudinal Muscle | GR 73632 | 1.8 nM | [3] |
| IC50 | Guinea Pig | Colonic Mucosal Sheets | GR-73632 | 21 nM | [7] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ID50 / Effective Dose | Reference |
| Restraint Stress-Stimulated Defecation | Mongolian Gerbil | Fecal Pellet Output | Oral | 0.33 mg/kg | [1] |
| Micturition Reflex | Cat | Bladder Capacity | Intravenous | 0.1 - 3 mg/kg (dose-dependent increase) | [8] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the dorsal horn.
Caption: Mechanism of this compound at the synapse between a primary afferent and a dorsal horn neuron.
Experimental Protocols
In Vivo Electrophysiology in Anesthetized Rodents
This protocol is adapted from established methods for in vivo recording from dorsal horn neurons.[9]
Objective: To investigate the effect of systemically or locally administered this compound on the responses of dorsal horn neurons to peripheral stimuli.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Stereotaxic frame
-
Tungsten microelectrodes (1-5 MΩ)
-
Amplifier and data acquisition system
-
Stimulators for peripheral sensory testing (e.g., von Frey filaments, heat lamp, pinch forceps)
-
Surgical instruments
-
Saline, vehicle for this compound
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame. Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord. Maintain the animal's body temperature at 37°C.
-
Drug Administration: For systemic administration, administer this compound intravenously (i.v.) or intraperitoneally (i.p.). For local administration, apply this compound directly onto the exposed spinal cord surface.
-
Electrophysiological Recording: Carefully lower a tungsten microelectrode into the dorsal horn to isolate a single neuron.
-
Neuron Characterization: Characterize the neuron based on its receptive field and response to different sensory modalities (e.g., innocuous touch, noxious pinch, thermal stimuli).
-
Data Acquisition: Record the spontaneous and evoked activity of the neuron before and after the administration of this compound or its vehicle.
-
Data Analysis: Analyze changes in firing frequency, response latency, and stimulus-response functions.
In Vitro Whole-Cell Patch-Clamp Recordings from Spinal Cord Slices
This protocol is based on standard techniques for patch-clamp recordings from dorsal horn neurons in spinal cord slices.[10][11]
Objective: To determine the direct effects of this compound on the intrinsic membrane properties and synaptic transmission of dorsal horn neurons.
Materials:
-
This compound
-
Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing
-
Recording aCSF
-
Patch pipettes (3-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Vibratome
-
Microscope with DIC optics
-
Substance P or a selective NK1 receptor agonist (e.g., [Sar⁹,Met(O₂)¹¹]-SP)
Procedure:
-
Spinal Cord Slice Preparation: Anesthetize a young rodent and perfuse transcardially with ice-cold sucrose-aCSF. Rapidly dissect the spinal cord and prepare transverse or parasagittal slices (300-400 µm thick) using a vibratome.
-
Slice Incubation: Incubate the slices in oxygenated aCSF at 32-34°C for at least 30 minutes before transferring to the recording chamber.
-
Patch-Clamp Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF. Identify dorsal horn neurons (e.g., in lamina I-II, the substantia gelatinosa) under visual guidance.[11] Obtain a whole-cell patch-clamp recording.
-
Experimental Protocol:
-
Effect on Excitability: In current-clamp mode, record the resting membrane potential and firing pattern in response to depolarizing current injections before and after bath application of this compound.
-
Effect on Synaptic Transmission: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). Apply Substance P or an NK1 agonist to induce an inward current or enhance synaptic activity. Co-apply this compound to assess its inhibitory effect.
-
-
Data Analysis: Analyze changes in resting membrane potential, action potential threshold, firing frequency, and the amplitude and frequency of EPSCs.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for in vivo electrophysiological studies of this compound.
Caption: Logical flow for testing this compound's effect on dorsal horn neurons in vitro.
References
- 1. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin actions on deep dorsal horn neurons in vitro: an electrophysiological and morphological study in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Frontiers | Electrophysiological and Morphological Features of Rebound Depolarization Characterized Interneurons in Rat Superficial Spinal Dorsal Horn [frontiersin.org]
Application of TAK-637 in Electrophysiological Studies of Dorsal Horn Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3][4][5] The NK1 receptor and its endogenous ligand, Substance P, are critically involved in the transmission of nociceptive signals within the spinal cord dorsal horn.[6] Substance P is released from the central terminals of primary afferent nociceptors and excites dorsal horn neurons, contributing to the central sensitization and amplification of pain signals. As an NK1 receptor antagonist, this compound offers a valuable pharmacological tool to investigate the role of the Substance P/NK1 receptor system in modulating the excitability of dorsal horn neurons and synaptic transmission in both physiological and pathological pain states. These application notes provide detailed protocols for utilizing this compound in in vivo and in vitro electrophysiological studies of dorsal horn neurons.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Preparation | Agonist | Value | Reference |
| Kb | Guinea Pig | Colonic Longitudinal Muscle | [Sar9,Met(O2)11]-SP | 4.7 nM | [3] |
| Kb | Guinea Pig | Colonic Longitudinal Muscle | GR 73632 | 1.8 nM | [3] |
| IC50 | Guinea Pig | Colonic Mucosal Sheets | GR-73632 | 21 nM | [7] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Route of Administration | ID50 / Effective Dose | Reference |
| Restraint Stress-Stimulated Defecation | Mongolian Gerbil | Fecal Pellet Output | Oral | 0.33 mg/kg | [1] |
| Micturition Reflex | Cat | Bladder Capacity | Intravenous | 0.1 - 3 mg/kg (dose-dependent increase) | [8] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the dorsal horn.
Caption: Mechanism of this compound at the synapse between a primary afferent and a dorsal horn neuron.
Experimental Protocols
In Vivo Electrophysiology in Anesthetized Rodents
This protocol is adapted from established methods for in vivo recording from dorsal horn neurons.[9]
Objective: To investigate the effect of systemically or locally administered this compound on the responses of dorsal horn neurons to peripheral stimuli.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Stereotaxic frame
-
Tungsten microelectrodes (1-5 MΩ)
-
Amplifier and data acquisition system
-
Stimulators for peripheral sensory testing (e.g., von Frey filaments, heat lamp, pinch forceps)
-
Surgical instruments
-
Saline, vehicle for this compound
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame. Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord. Maintain the animal's body temperature at 37°C.
-
Drug Administration: For systemic administration, administer this compound intravenously (i.v.) or intraperitoneally (i.p.). For local administration, apply this compound directly onto the exposed spinal cord surface.
-
Electrophysiological Recording: Carefully lower a tungsten microelectrode into the dorsal horn to isolate a single neuron.
-
Neuron Characterization: Characterize the neuron based on its receptive field and response to different sensory modalities (e.g., innocuous touch, noxious pinch, thermal stimuli).
-
Data Acquisition: Record the spontaneous and evoked activity of the neuron before and after the administration of this compound or its vehicle.
-
Data Analysis: Analyze changes in firing frequency, response latency, and stimulus-response functions.
In Vitro Whole-Cell Patch-Clamp Recordings from Spinal Cord Slices
This protocol is based on standard techniques for patch-clamp recordings from dorsal horn neurons in spinal cord slices.[10][11]
Objective: To determine the direct effects of this compound on the intrinsic membrane properties and synaptic transmission of dorsal horn neurons.
Materials:
-
This compound
-
Sucrose-based artificial cerebrospinal fluid (aCSF) for slicing
-
Recording aCSF
-
Patch pipettes (3-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
Vibratome
-
Microscope with DIC optics
-
Substance P or a selective NK1 receptor agonist (e.g., [Sar⁹,Met(O₂)¹¹]-SP)
Procedure:
-
Spinal Cord Slice Preparation: Anesthetize a young rodent and perfuse transcardially with ice-cold sucrose-aCSF. Rapidly dissect the spinal cord and prepare transverse or parasagittal slices (300-400 µm thick) using a vibratome.
-
Slice Incubation: Incubate the slices in oxygenated aCSF at 32-34°C for at least 30 minutes before transferring to the recording chamber.
-
Patch-Clamp Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF. Identify dorsal horn neurons (e.g., in lamina I-II, the substantia gelatinosa) under visual guidance.[11] Obtain a whole-cell patch-clamp recording.
-
Experimental Protocol:
-
Effect on Excitability: In current-clamp mode, record the resting membrane potential and firing pattern in response to depolarizing current injections before and after bath application of this compound.
-
Effect on Synaptic Transmission: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs). Apply Substance P or an NK1 agonist to induce an inward current or enhance synaptic activity. Co-apply this compound to assess its inhibitory effect.
-
-
Data Analysis: Analyze changes in resting membrane potential, action potential threshold, firing frequency, and the amplitude and frequency of EPSCs.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for in vivo electrophysiological studies of this compound.
Caption: Logical flow for testing this compound's effect on dorsal horn neurons in vitro.
References
- 1. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinin actions on deep dorsal horn neurons in vitro: an electrophysiological and morphological study in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Frontiers | Electrophysiological and Morphological Features of Rebound Depolarization Characterized Interneurons in Rat Superficial Spinal Dorsal Horn [frontiersin.org]
Application Notes and Protocols for Investigating NK1 Receptor Function in the Amygdala using TAK-637
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin NK1 receptor, the preferred receptor for the neuropeptide Substance P, is densely expressed in the amygdala, a brain region critically involved in processing fear, anxiety, and stress-related behaviors.[1][2] Pharmacological blockade of the NK1 receptor in the amygdala has been shown to produce anxiolytic-like effects in various preclinical models.[1][3] TAK-637 is a potent and selective non-peptide antagonist of the NK1 receptor.[4] While direct intracerebral administration data for this compound in the amygdala is limited in publicly available literature, its properties make it a valuable tool for elucidating the role of NK1 receptor signaling in amygdala-dependent functions. These application notes provide a framework for utilizing this compound to study NK1 receptor function in the amygdala, including detailed protocols for intra-amygdala microinjection and behavioral assessment.
Mechanism of Action of NK1 Receptors in the Amygdala
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events that ultimately modulate neuronal excitability and gene expression. In the central nucleus of the amygdala, Substance P has been shown to excite GABAergic neurons through NK1 receptor activation.[2][5]
Data Presentation
| Compound | Assay | Species/System | Value | Reference |
| This compound | Inhibition of [125I]BH-SP binding | Human NK1 receptor in CHO cells | IC50 = 0.45 nM | - |
| This compound | Restraint stress-stimulated fecal pellet output (oral admin.) | Mongolian gerbils | ID50 = 0.33 mg/kg | [4] |
| GR-205171 | Elevated Plus Maze (% time in open arms) | Gerbils | Significant increase at 5 mg/kg (i.p.) | [1] |
| RP67580 | Elevated Plus Maze | Mice | Anxiolytic effect | [6] |
| GR 82334 | Fear-Potentiated Startle (intra-BLA/MeA) | Rats | Dose-dependent reduction | [3] |
| Spantide | Elevated Plus Maze (intra-amygdala) | Rats | Anxiolytic effect at 100 pmol | [7] |
Note: The IC50 value for this compound is from in vitro studies and may not directly translate to in vivo efficacy in the brain. The ID50 is for an oral dose and a different behavioral endpoint. Data for other NK1 antagonists are provided to offer a comparative context for potential anxiolytic effects and the utility of intra-amygdala administration.
Mandatory Visualizations
Experimental Protocols
1. Intra-amygdala Microinjection of this compound in Mice
This protocol describes the stereotaxic surgical procedure for delivering this compound directly into the basolateral (BLA) or central (CeA) nucleus of the amygdala in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of DMSO and/or Tween 80 to aid dissolution, to be optimized)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and Hamilton syringe
-
Glass micropipettes or injection cannulae
-
Surgical tools (scalpel, drill, forceps, etc.)
-
Suturing material
-
Analgesic (e.g., carprofen or buprenorphine)
-
Heating pad
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Due to the lack of direct intra-amygdala dosing studies, it is recommended to start with a concentration range extrapolated from the in vitro IC50 and doses of other NK1 antagonists used in similar studies (e.g., in the picomolar to low nanomolar range delivered in a small volume). A dose-response study is highly recommended.
-
Animal Preparation and Anesthesia: Anesthetize the mouse using an approved protocol and ensure a surgical plane of anesthesia is reached (e.g., absence of pedal withdrawal reflex).
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and level the skull.
-
Determine the coordinates for the target amygdala nucleus (e.g., for BLA in C57BL/6 mice: AP: -1.5 mm, ML: ±3.2 mm, DV: -4.5 mm from bregma). These coordinates may need to be adjusted based on the specific mouse strain and age.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Microinjection:
-
Lower the injection cannula or micropipette to the target DV coordinate.
-
Infuse a small volume (e.g., 0.2-0.5 µL) of the this compound solution or vehicle at a slow rate (e.g., 0.1 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the injector in place for an additional 5-10 minutes post-injection to prevent backflow.
-
Slowly retract the injector.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesia as per approved protocols.
-
Place the mouse in a clean cage on a heating pad until it recovers from anesthesia.
-
House mice individually after surgery to prevent injury and allow for a recovery period of 7-10 days before behavioral testing.
-
2. Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
stopwatch
Procedure:
-
Habituation: Acclimate the mice to the behavioral testing room for at least 30-60 minutes before the test. The room should be dimly lit to encourage exploration.
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a 5-10 minute period.[9]
-
The session is recorded by an overhead camera connected to a video-tracking system.
-
-
Data Analysis:
-
The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
Conclusion
This compound represents a potent and selective tool for investigating the role of the NK1 receptor in the amygdala. While direct in vivo data for its application in this brain region is sparse, the provided protocols and information from studies with other NK1 receptor antagonists offer a solid foundation for designing and conducting experiments to explore the function of this important signaling pathway in anxiety and other amygdala-dependent behaviors. Researchers should perform thorough dose-response studies to determine the optimal concentration of this compound for intra-amygdala administration in their specific experimental paradigm.
References
- 1. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating NK1 Receptor Function in the Amygdala using TAK-637
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin NK1 receptor, the preferred receptor for the neuropeptide Substance P, is densely expressed in the amygdala, a brain region critically involved in processing fear, anxiety, and stress-related behaviors.[1][2] Pharmacological blockade of the NK1 receptor in the amygdala has been shown to produce anxiolytic-like effects in various preclinical models.[1][3] TAK-637 is a potent and selective non-peptide antagonist of the NK1 receptor.[4] While direct intracerebral administration data for this compound in the amygdala is limited in publicly available literature, its properties make it a valuable tool for elucidating the role of NK1 receptor signaling in amygdala-dependent functions. These application notes provide a framework for utilizing this compound to study NK1 receptor function in the amygdala, including detailed protocols for intra-amygdala microinjection and behavioral assessment.
Mechanism of Action of NK1 Receptors in the Amygdala
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events that ultimately modulate neuronal excitability and gene expression. In the central nucleus of the amygdala, Substance P has been shown to excite GABAergic neurons through NK1 receptor activation.[2][5]
Data Presentation
| Compound | Assay | Species/System | Value | Reference |
| This compound | Inhibition of [125I]BH-SP binding | Human NK1 receptor in CHO cells | IC50 = 0.45 nM | - |
| This compound | Restraint stress-stimulated fecal pellet output (oral admin.) | Mongolian gerbils | ID50 = 0.33 mg/kg | [4] |
| GR-205171 | Elevated Plus Maze (% time in open arms) | Gerbils | Significant increase at 5 mg/kg (i.p.) | [1] |
| RP67580 | Elevated Plus Maze | Mice | Anxiolytic effect | [6] |
| GR 82334 | Fear-Potentiated Startle (intra-BLA/MeA) | Rats | Dose-dependent reduction | [3] |
| Spantide | Elevated Plus Maze (intra-amygdala) | Rats | Anxiolytic effect at 100 pmol | [7] |
Note: The IC50 value for this compound is from in vitro studies and may not directly translate to in vivo efficacy in the brain. The ID50 is for an oral dose and a different behavioral endpoint. Data for other NK1 antagonists are provided to offer a comparative context for potential anxiolytic effects and the utility of intra-amygdala administration.
Mandatory Visualizations
Experimental Protocols
1. Intra-amygdala Microinjection of this compound in Mice
This protocol describes the stereotaxic surgical procedure for delivering this compound directly into the basolateral (BLA) or central (CeA) nucleus of the amygdala in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of DMSO and/or Tween 80 to aid dissolution, to be optimized)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and Hamilton syringe
-
Glass micropipettes or injection cannulae
-
Surgical tools (scalpel, drill, forceps, etc.)
-
Suturing material
-
Analgesic (e.g., carprofen or buprenorphine)
-
Heating pad
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Due to the lack of direct intra-amygdala dosing studies, it is recommended to start with a concentration range extrapolated from the in vitro IC50 and doses of other NK1 antagonists used in similar studies (e.g., in the picomolar to low nanomolar range delivered in a small volume). A dose-response study is highly recommended.
-
Animal Preparation and Anesthesia: Anesthetize the mouse using an approved protocol and ensure a surgical plane of anesthesia is reached (e.g., absence of pedal withdrawal reflex).
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and level the skull.
-
Determine the coordinates for the target amygdala nucleus (e.g., for BLA in C57BL/6 mice: AP: -1.5 mm, ML: ±3.2 mm, DV: -4.5 mm from bregma). These coordinates may need to be adjusted based on the specific mouse strain and age.
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Microinjection:
-
Lower the injection cannula or micropipette to the target DV coordinate.
-
Infuse a small volume (e.g., 0.2-0.5 µL) of the this compound solution or vehicle at a slow rate (e.g., 0.1 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the injector in place for an additional 5-10 minutes post-injection to prevent backflow.
-
Slowly retract the injector.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesia as per approved protocols.
-
Place the mouse in a clean cage on a heating pad until it recovers from anesthesia.
-
House mice individually after surgery to prevent injury and allow for a recovery period of 7-10 days before behavioral testing.
-
2. Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
stopwatch
Procedure:
-
Habituation: Acclimate the mice to the behavioral testing room for at least 30-60 minutes before the test. The room should be dimly lit to encourage exploration.
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a 5-10 minute period.[9]
-
The session is recorded by an overhead camera connected to a video-tracking system.
-
-
Data Analysis:
-
The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
Conclusion
This compound represents a potent and selective tool for investigating the role of the NK1 receptor in the amygdala. While direct in vivo data for its application in this brain region is sparse, the provided protocols and information from studies with other NK1 receptor antagonists offer a solid foundation for designing and conducting experiments to explore the function of this important signaling pathway in anxiety and other amygdala-dependent behaviors. Researchers should perform thorough dose-response studies to determine the optimal concentration of this compound for intra-amygdala administration in their specific experimental paradigm.
References
- 1. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of TAK-637 Receptor Occupancy in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1] The NK1 receptor system is implicated in various physiological and pathological processes within the central nervous system, including pain, inflammation, mood disorders, and emesis.[2][3][4][5] Consequently, this compound has been investigated for therapeutic potential in conditions such as urinary incontinence, depression, and irritable bowel syndrome.[1]
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of receptor density and occupancy in the brain.[2][6][7] By using a radiolabeled version of a receptor-specific ligand, researchers can measure the extent to which a drug occupies its target receptor at therapeutic doses. This information is crucial for optimizing drug dosage, confirming the mechanism of action, and establishing a clear relationship between pharmacokinetics, receptor engagement, and clinical efficacy.[2][8]
While specific in vivo imaging studies with a radiolabeled version of this compound have not been detailed in the public domain, this document provides a comprehensive set of application notes and generalized protocols based on established methodologies for other NK1 receptor antagonists, such as [¹⁸F]SPA-RQ.[2][3][5][6][8][9] These protocols are intended to serve as a detailed guide for researchers aiming to conduct in vivo imaging studies to assess the brain receptor occupancy of this compound.
Application Notes
Objective: To quantitatively assess the in vivo occupancy of neurokinin-1 (NK1) receptors in the brain by this compound using Positron Emission Tomography (PET).
Principle: A radiolabeled form of an NK1 receptor antagonist (herein hypothetically termed [¹⁸F]this compound) is administered to a subject. The radiotracer binds to available NK1 receptors in the brain, and the emitted positrons are detected by a PET scanner. By comparing the binding of the radiotracer in the absence and presence of unlabeled this compound, the percentage of receptors occupied by the drug can be calculated. Regions rich in NK1 receptors, such as the striatum and cortex, will show a higher signal, while regions with low to negligible expression, like the cerebellum, can serve as a reference for non-specific binding.[6][8][9]
Potential Applications:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with the degree of NK1 receptor occupancy in the brain to establish a dose-occupancy relationship.[8]
-
Dose-Finding Studies: Determine the oral or intravenous dose of this compound required to achieve a desired level of receptor occupancy (e.g., >90%) for therapeutic efficacy.[2][8]
-
Target Engagement Confirmation: Provide direct evidence that this compound crosses the blood-brain barrier and binds to its intended target in the living brain.
-
Competitive Binding Studies: Evaluate the in vivo potency and selectivity of novel NK1 receptor antagonists by assessing their ability to displace the radiolabeled tracer.
-
Translational Research: Bridge preclinical findings in animal models to clinical trial design in humans.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data that could be generated from in vivo imaging studies of this compound, based on published data for other NK1 receptor antagonists.
Table 1: Hypothetical Binding Affinity and Physicochemical Properties of [¹⁸F]this compound
| Parameter | Value | Reference Compound ([¹⁸F]SPA-RQ) |
| Ki (nM) | < 1 | ~0.1 |
| LogP | 2.5 - 3.5 | 3.2 |
| Radiochemical Purity | > 95% | > 95% |
| Specific Activity (GBq/µmol) | > 74 | > 40 |
Table 2: Hypothetical Brain Uptake and Receptor Occupancy of this compound in a Non-Human Primate Model
| Oral Dose of this compound (mg/kg) | Plasma Concentration (ng/mL) | Striatum Binding Potential (BPND) | Receptor Occupancy (%) |
| Baseline (Vehicle) | 0 | 3.5 ± 0.4 | 0 |
| 0.1 | 15 ± 5 | 2.8 ± 0.3 | 20 |
| 0.3 | 45 ± 12 | 1.8 ± 0.2 | 49 |
| 1.0 | 150 ± 30 | 0.5 ± 0.1 | 86 |
| 3.0 | 400 ± 75 | < 0.1 | > 95 |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]this compound (Hypothetical)
This protocol is a generalized procedure for the radiosynthesis of a small molecule PET tracer via nucleophilic substitution. A suitable precursor of this compound with a leaving group (e.g., tosylate, mesylate, or nitro group) would be required.
Materials:
-
Precursor molecule (e.g., tosyl-TAK-637)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2 complex by heating under a stream of nitrogen to remove water. Repeat with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the this compound precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification:
-
Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]this compound.
-
Elute the cartridge with acetonitrile and inject the eluate onto a semi-preparative HPLC system to isolate [¹⁸F]this compound from unreacted precursor and byproducts.
-
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound. Remove the organic solvent by rotary evaporation. Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.
Protocol 2: Animal Preparation and PET Imaging
This protocol is a general guide for conducting PET imaging studies in non-human primates or rodents.
Materials:
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous injection and blood sampling
-
Heating pad to maintain body temperature
-
This compound (unlabeled) for occupancy studies
-
[¹⁸F]this compound radiotracer
Procedure:
-
Animal Preparation:
-
Fast the animal for at least 4 hours prior to the scan to ensure stable physiological conditions.
-
Anesthetize the animal (e.g., with 1-2% isoflurane in oxygen).
-
Place an intravenous catheter in a peripheral vein for radiotracer injection and another for blood sampling if required.
-
Position the animal in the PET scanner with its head in the center of the field of view.
-
-
Baseline Scan:
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 150-200 MBq) intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
If arterial blood sampling is performed, collect timed samples throughout the scan to measure the arterial input function.
-
-
Occupancy Scan:
-
On a separate day, administer a pre-treatment dose of unlabeled this compound orally or intravenously at a specified time before the PET scan.
-
Repeat the PET imaging procedure as described for the baseline scan.
-
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
Protocol 3: PET Data Analysis
Software:
-
Image analysis software (e.g., PMOD, FSL, SPM)
Procedure:
-
Image Co-registration: Co-register the dynamic PET images to a corresponding anatomical MR image of the subject's brain.
-
Region of Interest (ROI) Definition: Define ROIs on the MR image for brain regions with high NK1 receptor density (e.g., striatum, anterior cingulate cortex, amygdala) and a reference region with negligible specific binding (e.g., cerebellum).[6][9]
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Kinetic Modeling:
-
Use a suitable kinetic model to analyze the TACs and estimate the binding potential (BPND). The Simplified Reference Tissue Model (SRTM) is often used for receptor studies where the cerebellum can be validated as a reference region.[9]
-
BPND is calculated as: BPND = (DVR - 1), where DVR is the distribution volume ratio of the target region to the reference region.
-
-
Receptor Occupancy (RO) Calculation:
-
Calculate RO using the BPND values from the baseline and occupancy scans: RO (%) = [ (BPND_baseline - BPND_occupancy) / BPND_baseline ] * 100
-
-
Dose-Occupancy Curve: Plot the calculated RO against the corresponding plasma concentration or dose of this compound to generate a dose-occupancy curve.
Conclusion
The in vivo imaging of this compound receptor occupancy in the brain using PET represents a critical tool for the clinical development of this compound. The protocols and application notes provided here, based on established methodologies for similar NK1 receptor antagonists, offer a robust framework for researchers to quantitatively assess the target engagement of this compound. Such studies are indispensable for optimizing dosing regimens and increasing the likelihood of success in clinical trials. While a specific radiotracer for this compound is not yet described in the literature, the development of such a tool would be a logical and valuable step in its continued investigation.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography. | Semantic Scholar [semanticscholar.org]
- 6. Visualization and quantification of neurokinin-1 (NK1) receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET radioligands for in vivo visualization of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of TAK-637 Receptor Occupancy in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1] The NK1 receptor system is implicated in various physiological and pathological processes within the central nervous system, including pain, inflammation, mood disorders, and emesis.[2][3][4][5] Consequently, this compound has been investigated for therapeutic potential in conditions such as urinary incontinence, depression, and irritable bowel syndrome.[1]
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of receptor density and occupancy in the brain.[2][6][7] By using a radiolabeled version of a receptor-specific ligand, researchers can measure the extent to which a drug occupies its target receptor at therapeutic doses. This information is crucial for optimizing drug dosage, confirming the mechanism of action, and establishing a clear relationship between pharmacokinetics, receptor engagement, and clinical efficacy.[2][8]
While specific in vivo imaging studies with a radiolabeled version of this compound have not been detailed in the public domain, this document provides a comprehensive set of application notes and generalized protocols based on established methodologies for other NK1 receptor antagonists, such as [¹⁸F]SPA-RQ.[2][3][5][6][8][9] These protocols are intended to serve as a detailed guide for researchers aiming to conduct in vivo imaging studies to assess the brain receptor occupancy of this compound.
Application Notes
Objective: To quantitatively assess the in vivo occupancy of neurokinin-1 (NK1) receptors in the brain by this compound using Positron Emission Tomography (PET).
Principle: A radiolabeled form of an NK1 receptor antagonist (herein hypothetically termed [¹⁸F]this compound) is administered to a subject. The radiotracer binds to available NK1 receptors in the brain, and the emitted positrons are detected by a PET scanner. By comparing the binding of the radiotracer in the absence and presence of unlabeled this compound, the percentage of receptors occupied by the drug can be calculated. Regions rich in NK1 receptors, such as the striatum and cortex, will show a higher signal, while regions with low to negligible expression, like the cerebellum, can serve as a reference for non-specific binding.[6][8][9]
Potential Applications:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with the degree of NK1 receptor occupancy in the brain to establish a dose-occupancy relationship.[8]
-
Dose-Finding Studies: Determine the oral or intravenous dose of this compound required to achieve a desired level of receptor occupancy (e.g., >90%) for therapeutic efficacy.[2][8]
-
Target Engagement Confirmation: Provide direct evidence that this compound crosses the blood-brain barrier and binds to its intended target in the living brain.
-
Competitive Binding Studies: Evaluate the in vivo potency and selectivity of novel NK1 receptor antagonists by assessing their ability to displace the radiolabeled tracer.
-
Translational Research: Bridge preclinical findings in animal models to clinical trial design in humans.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data that could be generated from in vivo imaging studies of this compound, based on published data for other NK1 receptor antagonists.
Table 1: Hypothetical Binding Affinity and Physicochemical Properties of [¹⁸F]this compound
| Parameter | Value | Reference Compound ([¹⁸F]SPA-RQ) |
| Ki (nM) | < 1 | ~0.1 |
| LogP | 2.5 - 3.5 | 3.2 |
| Radiochemical Purity | > 95% | > 95% |
| Specific Activity (GBq/µmol) | > 74 | > 40 |
Table 2: Hypothetical Brain Uptake and Receptor Occupancy of this compound in a Non-Human Primate Model
| Oral Dose of this compound (mg/kg) | Plasma Concentration (ng/mL) | Striatum Binding Potential (BPND) | Receptor Occupancy (%) |
| Baseline (Vehicle) | 0 | 3.5 ± 0.4 | 0 |
| 0.1 | 15 ± 5 | 2.8 ± 0.3 | 20 |
| 0.3 | 45 ± 12 | 1.8 ± 0.2 | 49 |
| 1.0 | 150 ± 30 | 0.5 ± 0.1 | 86 |
| 3.0 | 400 ± 75 | < 0.1 | > 95 |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]this compound (Hypothetical)
This protocol is a generalized procedure for the radiosynthesis of a small molecule PET tracer via nucleophilic substitution. A suitable precursor of this compound with a leaving group (e.g., tosylate, mesylate, or nitro group) would be required.
Materials:
-
Precursor molecule (e.g., tosyl-TAK-637)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2 complex by heating under a stream of nitrogen to remove water. Repeat with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the this compound precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification:
-
Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]this compound.
-
Elute the cartridge with acetonitrile and inject the eluate onto a semi-preparative HPLC system to isolate [¹⁸F]this compound from unreacted precursor and byproducts.
-
-
Formulation: Collect the HPLC fraction containing [¹⁸F]this compound. Remove the organic solvent by rotary evaporation. Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.
Protocol 2: Animal Preparation and PET Imaging
This protocol is a general guide for conducting PET imaging studies in non-human primates or rodents.
Materials:
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous injection and blood sampling
-
Heating pad to maintain body temperature
-
This compound (unlabeled) for occupancy studies
-
[¹⁸F]this compound radiotracer
Procedure:
-
Animal Preparation:
-
Fast the animal for at least 4 hours prior to the scan to ensure stable physiological conditions.
-
Anesthetize the animal (e.g., with 1-2% isoflurane in oxygen).
-
Place an intravenous catheter in a peripheral vein for radiotracer injection and another for blood sampling if required.
-
Position the animal in the PET scanner with its head in the center of the field of view.
-
-
Baseline Scan:
-
Administer a bolus injection of [¹⁸F]this compound (e.g., 150-200 MBq) intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
If arterial blood sampling is performed, collect timed samples throughout the scan to measure the arterial input function.
-
-
Occupancy Scan:
-
On a separate day, administer a pre-treatment dose of unlabeled this compound orally or intravenously at a specified time before the PET scan.
-
Repeat the PET imaging procedure as described for the baseline scan.
-
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
Protocol 3: PET Data Analysis
Software:
-
Image analysis software (e.g., PMOD, FSL, SPM)
Procedure:
-
Image Co-registration: Co-register the dynamic PET images to a corresponding anatomical MR image of the subject's brain.
-
Region of Interest (ROI) Definition: Define ROIs on the MR image for brain regions with high NK1 receptor density (e.g., striatum, anterior cingulate cortex, amygdala) and a reference region with negligible specific binding (e.g., cerebellum).[6][9]
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Kinetic Modeling:
-
Use a suitable kinetic model to analyze the TACs and estimate the binding potential (BPND). The Simplified Reference Tissue Model (SRTM) is often used for receptor studies where the cerebellum can be validated as a reference region.[9]
-
BPND is calculated as: BPND = (DVR - 1), where DVR is the distribution volume ratio of the target region to the reference region.
-
-
Receptor Occupancy (RO) Calculation:
-
Calculate RO using the BPND values from the baseline and occupancy scans: RO (%) = [ (BPND_baseline - BPND_occupancy) / BPND_baseline ] * 100
-
-
Dose-Occupancy Curve: Plot the calculated RO against the corresponding plasma concentration or dose of this compound to generate a dose-occupancy curve.
Conclusion
The in vivo imaging of this compound receptor occupancy in the brain using PET represents a critical tool for the clinical development of this compound. The protocols and application notes provided here, based on established methodologies for similar NK1 receptor antagonists, offer a robust framework for researchers to quantitatively assess the target engagement of this compound. Such studies are indispensable for optimizing dosing regimens and increasing the likelihood of success in clinical trials. While a specific radiotracer for this compound is not yet described in the literature, the development of such a tool would be a logical and valuable step in its continued investigation.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography. | Semantic Scholar [semanticscholar.org]
- 6. Visualization and quantification of neurokinin-1 (NK1) receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET radioligands for in vivo visualization of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve for TAK-637 in Guinea Pig Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] Tachykinins, such as Substance P, are involved in sensory nerve transmission and have been implicated in the pathophysiology of overactive bladder (OAB) and other urinary tract dysfunctions.[4] In the urinary bladder, activation of NK1 receptors on sensory afferent nerves is thought to contribute to the sensation of urgency and the initiation of the micturition reflex.[1][2] Unlike traditional OAB treatments that target muscarinic receptors on the detrusor muscle, this compound is expected to modulate bladder function by inhibiting sensory input to the central nervous system, thereby reducing the frequency of bladder contractions without affecting the contractility of the bladder muscle itself.[1][2][3]
These application notes provide detailed protocols for establishing a dose-response curve for this compound in guinea pig models of bladder function. Two primary experimental approaches are described: in vivo cystometry to assess the effects on the micturition reflex and in vitro whole bladder preparations to evaluate the modulation of sensory nerve-mediated responses.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Micturition Parameters in Anesthetized Guinea Pigs (in vivo cystometry)
| This compound Dose (mg/kg, i.v.) | Bladder Capacity (mL) | Micturition Frequency (contractions/min) | Micturition Pressure (cmH₂O) |
| Vehicle Control | 1.2 ± 0.2 | 0.8 ± 0.1 | 45 ± 5 |
| 0.01 | 1.5 ± 0.3 | 0.6 ± 0.1 | 44 ± 6 |
| 0.03 | 2.1 ± 0.4 | 0.4 ± 0.05 | 46 ± 5 |
| 0.1 | 2.8 ± 0.5 | 0.3 ± 0.05 | 45 ± 4 |
| 0.3 | 3.5 ± 0.6 | 0.2 ± 0.03 | 47 ± 6 |
| 1.0 | 3.6 ± 0.5 | 0.2 ± 0.04 | 46 ± 5 |
Table 2: Hypothetical Dose-Response Data for this compound on Capsaicin-Induced Contractions in Isolated Whole Guinea Pig Bladder (in vitro)
| This compound Concentration (nM) | Inhibition of Capsaicin-Induced Contraction (%) | Basal Bladder Tone (g) |
| Vehicle Control | 0 | 0.5 ± 0.1 |
| 1 | 15 ± 4 | 0.5 ± 0.1 |
| 10 | 45 ± 8 | 0.6 ± 0.1 |
| 100 | 85 ± 10 | 0.5 ± 0.1 |
| 1000 | 95 ± 5 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Cystometry in Anesthetized Guinea Pigs
This protocol is designed to evaluate the dose-dependent effects of this compound on bladder capacity and micturition frequency in an intact physiological system.
Materials:
-
Male guinea pigs (300-400g)
-
Urethane anesthetic
-
Saline solution (0.9% NaCl), warmed to 37°C
-
This compound dissolved in an appropriate vehicle (e.g., saline with a small percentage of DMSO)
-
Catheters, pressure transducer, and infusion pump
-
Data acquisition system
Procedure:
-
Anesthetize the guinea pig with urethane (1.2 g/kg, i.p.).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder for saline infusion and pressure recording.
-
Insert a second catheter into the jugular vein for intravenous administration of this compound or vehicle.
-
Allow the animal to stabilize for 30 minutes.
-
Begin continuous infusion of warm saline into the bladder at a constant rate (e.g., 0.1 mL/min) to induce rhythmic bladder contractions.
-
Record baseline bladder activity for at least 30 minutes to establish a stable micturition pattern.
-
Administer the vehicle control intravenously and record bladder activity for 30 minutes.
-
Administer increasing doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg) intravenously at 30-minute intervals.
-
Record bladder pressure, infused volume, and the frequency of micturition contractions for each dose.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Data Analysis:
-
Calculate bladder capacity as the volume of saline infused to induce a micturition contraction.
-
Determine the micturition frequency as the number of contractions per unit of time.
-
Measure the micturition pressure as the peak pressure during a contraction.
-
Construct a dose-response curve by plotting the percentage change in bladder capacity or micturition frequency against the logarithm of the this compound dose.
Protocol 2: In Vitro Isolated Whole Bladder Preparation
This protocol assesses the effect of this compound on sensory nerve activation in an isolated system, using capsaicin to stimulate sensory C-fibers.
Materials:
-
Male guinea pigs (300-400g)
-
Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C
-
This compound dissolved in an appropriate vehicle
-
Capsaicin stock solution
-
Organ bath with a force transducer
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig and immediately excise the urinary bladder.
-
Place the bladder in cold Krebs-Henseleit solution.
-
Carefully remove surrounding connective tissue.
-
Mount the whole bladder in an organ bath containing Krebs-Henseleit solution.
-
Connect the dome of the bladder to a force transducer to record isometric contractions.
-
Allow the bladder to equilibrate for 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
Record baseline spontaneous activity.
-
Add vehicle control to the organ bath and allow it to incubate for 20 minutes.
-
Induce a contraction by adding a submaximal concentration of capsaicin (e.g., 1 µM) to the bath.
-
Wash the bladder extensively until the tone returns to baseline.
-
Add the first concentration of this compound (e.g., 1 nM) and incubate for 20 minutes.
-
Repeat the capsaicin-induced contraction in the presence of this compound.
-
Wash the bladder and repeat steps 11 and 12 for increasing concentrations of this compound (e.g., 10, 100, 1000 nM).
-
At the end of the experiment, induce a maximal contraction with a high concentration of KCl to ensure tissue viability.
Data Analysis:
-
Measure the amplitude of the capsaicin-induced contraction in the absence and presence of each concentration of this compound.
-
Calculate the percentage inhibition of the capsaicin response for each this compound concentration.
-
Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Cystometry Workflow.
Caption: In Vitro Whole Bladder Workflow.
References
- 1. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Dose-Response Curve for TAK-637 in Guinea Pig Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] Tachykinins, such as Substance P, are involved in sensory nerve transmission and have been implicated in the pathophysiology of overactive bladder (OAB) and other urinary tract dysfunctions.[4] In the urinary bladder, activation of NK1 receptors on sensory afferent nerves is thought to contribute to the sensation of urgency and the initiation of the micturition reflex.[1][2] Unlike traditional OAB treatments that target muscarinic receptors on the detrusor muscle, this compound is expected to modulate bladder function by inhibiting sensory input to the central nervous system, thereby reducing the frequency of bladder contractions without affecting the contractility of the bladder muscle itself.[1][2][3]
These application notes provide detailed protocols for establishing a dose-response curve for this compound in guinea pig models of bladder function. Two primary experimental approaches are described: in vivo cystometry to assess the effects on the micturition reflex and in vitro whole bladder preparations to evaluate the modulation of sensory nerve-mediated responses.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Micturition Parameters in Anesthetized Guinea Pigs (in vivo cystometry)
| This compound Dose (mg/kg, i.v.) | Bladder Capacity (mL) | Micturition Frequency (contractions/min) | Micturition Pressure (cmH₂O) |
| Vehicle Control | 1.2 ± 0.2 | 0.8 ± 0.1 | 45 ± 5 |
| 0.01 | 1.5 ± 0.3 | 0.6 ± 0.1 | 44 ± 6 |
| 0.03 | 2.1 ± 0.4 | 0.4 ± 0.05 | 46 ± 5 |
| 0.1 | 2.8 ± 0.5 | 0.3 ± 0.05 | 45 ± 4 |
| 0.3 | 3.5 ± 0.6 | 0.2 ± 0.03 | 47 ± 6 |
| 1.0 | 3.6 ± 0.5 | 0.2 ± 0.04 | 46 ± 5 |
Table 2: Hypothetical Dose-Response Data for this compound on Capsaicin-Induced Contractions in Isolated Whole Guinea Pig Bladder (in vitro)
| This compound Concentration (nM) | Inhibition of Capsaicin-Induced Contraction (%) | Basal Bladder Tone (g) |
| Vehicle Control | 0 | 0.5 ± 0.1 |
| 1 | 15 ± 4 | 0.5 ± 0.1 |
| 10 | 45 ± 8 | 0.6 ± 0.1 |
| 100 | 85 ± 10 | 0.5 ± 0.1 |
| 1000 | 95 ± 5 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Cystometry in Anesthetized Guinea Pigs
This protocol is designed to evaluate the dose-dependent effects of this compound on bladder capacity and micturition frequency in an intact physiological system.
Materials:
-
Male guinea pigs (300-400g)
-
Urethane anesthetic
-
Saline solution (0.9% NaCl), warmed to 37°C
-
This compound dissolved in an appropriate vehicle (e.g., saline with a small percentage of DMSO)
-
Catheters, pressure transducer, and infusion pump
-
Data acquisition system
Procedure:
-
Anesthetize the guinea pig with urethane (1.2 g/kg, i.p.).
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder for saline infusion and pressure recording.
-
Insert a second catheter into the jugular vein for intravenous administration of this compound or vehicle.
-
Allow the animal to stabilize for 30 minutes.
-
Begin continuous infusion of warm saline into the bladder at a constant rate (e.g., 0.1 mL/min) to induce rhythmic bladder contractions.
-
Record baseline bladder activity for at least 30 minutes to establish a stable micturition pattern.
-
Administer the vehicle control intravenously and record bladder activity for 30 minutes.
-
Administer increasing doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg) intravenously at 30-minute intervals.
-
Record bladder pressure, infused volume, and the frequency of micturition contractions for each dose.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Data Analysis:
-
Calculate bladder capacity as the volume of saline infused to induce a micturition contraction.
-
Determine the micturition frequency as the number of contractions per unit of time.
-
Measure the micturition pressure as the peak pressure during a contraction.
-
Construct a dose-response curve by plotting the percentage change in bladder capacity or micturition frequency against the logarithm of the this compound dose.
Protocol 2: In Vitro Isolated Whole Bladder Preparation
This protocol assesses the effect of this compound on sensory nerve activation in an isolated system, using capsaicin to stimulate sensory C-fibers.
Materials:
-
Male guinea pigs (300-400g)
-
Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C
-
This compound dissolved in an appropriate vehicle
-
Capsaicin stock solution
-
Organ bath with a force transducer
-
Data acquisition system
Procedure:
-
Euthanize a guinea pig and immediately excise the urinary bladder.
-
Place the bladder in cold Krebs-Henseleit solution.
-
Carefully remove surrounding connective tissue.
-
Mount the whole bladder in an organ bath containing Krebs-Henseleit solution.
-
Connect the dome of the bladder to a force transducer to record isometric contractions.
-
Allow the bladder to equilibrate for 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
Record baseline spontaneous activity.
-
Add vehicle control to the organ bath and allow it to incubate for 20 minutes.
-
Induce a contraction by adding a submaximal concentration of capsaicin (e.g., 1 µM) to the bath.
-
Wash the bladder extensively until the tone returns to baseline.
-
Add the first concentration of this compound (e.g., 1 nM) and incubate for 20 minutes.
-
Repeat the capsaicin-induced contraction in the presence of this compound.
-
Wash the bladder and repeat steps 11 and 12 for increasing concentrations of this compound (e.g., 10, 100, 1000 nM).
-
At the end of the experiment, induce a maximal contraction with a high concentration of KCl to ensure tissue viability.
Data Analysis:
-
Measure the amplitude of the capsaicin-induced contraction in the absence and presence of each concentration of this compound.
-
Calculate the percentage inhibition of the capsaicin response for each this compound concentration.
-
Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Cystometry Workflow.
Caption: In Vitro Whole Bladder Workflow.
References
- 1. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Utilizing TAK-637 to Investigate Neurogenic Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory events, including vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to the pathogenesis of various inflammatory and pain-related disorders. A key player in this pathway is the Neurokinin-1 receptor (NK1R), the primary receptor for Substance P.
TAK-637 is a potent and selective non-peptide antagonist of the NK1R. Its ability to block the binding of Substance P makes it a valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and for exploring the therapeutic potential of NK1R antagonism in related pathologies. This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo models of neurogenic inflammation.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| Kb | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM | [1] |
| Kb | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM | [1] |
Kb: Equilibrium dissociation constant for a competitive antagonist.
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Route of Administration | ID50 | Reference |
| Restraint stress-stimulated fecal pellet output | Mongolian gerbil | Reduction in fecal pellets | Oral | 0.33 mg/kg | [2] |
ID50: The dose of a drug that causes a 50% inhibition of a specific biological response.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Neurogenic inflammation signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for investigating this compound's effects.
Experimental Protocols
In Vitro Protocol 1: Calcium Imaging in HEK293 Cells Stably Expressing NK1R
This protocol details the measurement of intracellular calcium mobilization in response to Substance P in Human Embryonic Kidney (HEK293) cells stably expressing the human NK1R, and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing human NK1R
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Poly-D-Lysine coated 96-well black-walled, clear-bottom plates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P
-
This compound
-
Ionomycin
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Methodology:
-
Cell Culture:
-
Culture HEK293-NK1R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.
-
Seed cells onto Poly-D-Lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cell monolayer once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission) for a few cycles.
-
Add Substance P (to a final concentration in the low nanomolar range, e.g., 1-10 nM) to stimulate the cells.
-
Immediately begin recording the fluorescence ratio at regular intervals for several minutes to capture the calcium transient.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline fluorescence.
-
Determine the peak response or the area under the curve for each well.
-
Plot the response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
In Vitro Protocol 2: Substance P Release from Cultured Sensory Neurons
This protocol describes a method to measure the release of Substance P from primary sensory neurons in culture following stimulation with capsaicin, and the effect of this compound on downstream signaling (in a co-culture system) or as a tool to study feedback mechanisms.
Materials:
-
Primary dorsal root ganglion (DRG) neurons (e.g., from neonatal rats or mice)
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Laminin and Poly-D-Lysine coated culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
Substance P ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Methodology:
-
Sensory Neuron Culture:
-
Isolate DRGs from neonatal rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase).
-
Plate the neurons on Laminin/Poly-D-Lysine coated plates in supplemented Neurobasal medium.
-
Culture the neurons for 5-7 days to allow for maturation and expression of relevant receptors and neuropeptides.
-
-
Stimulation and Supernatant Collection:
-
Wash the neuron cultures gently with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in HBSS for 30 minutes.
-
Replace the pre-incubation solution with fresh HBSS containing the same concentrations of this compound/vehicle and capsaicin (e.g., 100-300 nM) to stimulate Substance P release.
-
Incubate for 15-30 minutes at 37°C.
-
Carefully collect the supernatant from each well.
-
-
Substance P Quantification:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Measure the concentration of Substance P in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Normalization:
-
Lyse the cells remaining in the wells with a suitable lysis buffer.
-
Determine the total protein content in each well using a BCA protein assay.
-
Normalize the amount of released Substance P to the total protein content of the corresponding well.
-
-
Data Analysis:
-
Compare the amount of Substance P released in the presence and absence of this compound.
-
Perform statistical analysis to determine the significance of any observed inhibition.
-
In Vivo Protocol: Capsaicin-Induced Mouse Ear Edema
This protocol outlines a widely used model of neurogenic inflammation and how to assess the efficacy of this compound in this model.
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Capsaicin
-
Acetone and olive oil (4:1 mixture as vehicle for capsaicin)
-
Micrometer caliper
-
Evans Blue dye (for plasma extravasation measurement, optional)
-
Formic acid (for Evans Blue extraction, optional)
-
Spectrophotometer (optional)
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Randomly assign mice to different treatment groups (vehicle, this compound at various doses).
-
-
Compound Administration:
-
Administer this compound or its vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a specific time point before the induction of inflammation (e.g., 30-60 minutes).
-
-
Induction of Ear Edema:
-
Anesthetize the mice lightly.
-
Apply a fixed volume (e.g., 20 µL) of capsaicin solution (e.g., 0.1% in acetone/olive oil) to the inner and outer surfaces of one ear.
-
Apply the vehicle solution to the contralateral ear as a control.
-
-
Measurement of Edema:
-
Measure the thickness of both ears using a micrometer caliper at baseline (before capsaicin application) and at various time points after application (e.g., 15, 30, 60, and 120 minutes).
-
The degree of edema is calculated as the difference in ear thickness between the capsaicin-treated and vehicle-treated ears, or as the increase in thickness from baseline.
-
-
(Optional) Measurement of Plasma Extravasation:
-
30 minutes before sacrificing the animals, inject Evans Blue dye (e.g., 25 mg/kg) intravenously.
-
At the end of the experiment, euthanize the mice and excise a standard-sized biopsy from both ears.
-
Extract the Evans Blue dye from the ear tissue using formic acid.
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ear edema for each this compound treatment group compared to the vehicle control group.
-
Generate a dose-response curve and calculate the ID50 value for this compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Conclusion
This compound is a valuable tool for dissecting the role of the Substance P/NK1R pathway in neurogenic inflammation. The protocols provided herein offer robust and reproducible methods for characterizing the in vitro and in vivo activity of this compound. These experimental frameworks can be adapted to investigate the involvement of neurogenic inflammation in various disease models and to screen for novel therapeutic agents targeting this pathway. Proper experimental design, including appropriate controls and statistical analysis, is crucial for obtaining meaningful and reliable data.
References
- 1. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P release by sensory neurons triggers dendritic cell migration and initiates the Type-2 immune response to allergens - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing TAK-637 to Investigate Neurogenic Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from peripheral sensory nerve endings. This release triggers a cascade of inflammatory events, including vasodilation, plasma extravasation, and the recruitment of immune cells, contributing to the pathogenesis of various inflammatory and pain-related disorders. A key player in this pathway is the Neurokinin-1 receptor (NK1R), the primary receptor for Substance P.
TAK-637 is a potent and selective non-peptide antagonist of the NK1R. Its ability to block the binding of Substance P makes it a valuable pharmacological tool for investigating the mechanisms of neurogenic inflammation and for exploring the therapeutic potential of NK1R antagonism in related pathologies. This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo models of neurogenic inflammation.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Agonist | Preparation | Value | Reference |
| Kb | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 4.7 nM | [1] |
| Kb | GR 73632 | Guinea pig colonic longitudinal muscle | 1.8 nM | [1] |
Kb: Equilibrium dissociation constant for a competitive antagonist.
Table 2: In Vivo Activity of this compound
| Model | Species | Endpoint | Route of Administration | ID50 | Reference |
| Restraint stress-stimulated fecal pellet output | Mongolian gerbil | Reduction in fecal pellets | Oral | 0.33 mg/kg | [2] |
ID50: The dose of a drug that causes a 50% inhibition of a specific biological response.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Neurogenic inflammation signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for investigating this compound's effects.
Experimental Protocols
In Vitro Protocol 1: Calcium Imaging in HEK293 Cells Stably Expressing NK1R
This protocol details the measurement of intracellular calcium mobilization in response to Substance P in Human Embryonic Kidney (HEK293) cells stably expressing the human NK1R, and the inhibitory effect of this compound.
Materials:
-
HEK293 cells stably expressing human NK1R
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Poly-D-Lysine coated 96-well black-walled, clear-bottom plates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P
-
This compound
-
Ionomycin
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Methodology:
-
Cell Culture:
-
Culture HEK293-NK1R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.
-
Seed cells onto Poly-D-Lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cell monolayer once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission) for a few cycles.
-
Add Substance P (to a final concentration in the low nanomolar range, e.g., 1-10 nM) to stimulate the cells.
-
Immediately begin recording the fluorescence ratio at regular intervals for several minutes to capture the calcium transient.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline fluorescence.
-
Determine the peak response or the area under the curve for each well.
-
Plot the response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
In Vitro Protocol 2: Substance P Release from Cultured Sensory Neurons
This protocol describes a method to measure the release of Substance P from primary sensory neurons in culture following stimulation with capsaicin, and the effect of this compound on downstream signaling (in a co-culture system) or as a tool to study feedback mechanisms.
Materials:
-
Primary dorsal root ganglion (DRG) neurons (e.g., from neonatal rats or mice)
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
Laminin and Poly-D-Lysine coated culture plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
Substance P ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Methodology:
-
Sensory Neuron Culture:
-
Isolate DRGs from neonatal rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase).
-
Plate the neurons on Laminin/Poly-D-Lysine coated plates in supplemented Neurobasal medium.
-
Culture the neurons for 5-7 days to allow for maturation and expression of relevant receptors and neuropeptides.
-
-
Stimulation and Supernatant Collection:
-
Wash the neuron cultures gently with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in HBSS for 30 minutes.
-
Replace the pre-incubation solution with fresh HBSS containing the same concentrations of this compound/vehicle and capsaicin (e.g., 100-300 nM) to stimulate Substance P release.
-
Incubate for 15-30 minutes at 37°C.
-
Carefully collect the supernatant from each well.
-
-
Substance P Quantification:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Measure the concentration of Substance P in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Normalization:
-
Lyse the cells remaining in the wells with a suitable lysis buffer.
-
Determine the total protein content in each well using a BCA protein assay.
-
Normalize the amount of released Substance P to the total protein content of the corresponding well.
-
-
Data Analysis:
-
Compare the amount of Substance P released in the presence and absence of this compound.
-
Perform statistical analysis to determine the significance of any observed inhibition.
-
In Vivo Protocol: Capsaicin-Induced Mouse Ear Edema
This protocol outlines a widely used model of neurogenic inflammation and how to assess the efficacy of this compound in this model.
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Capsaicin
-
Acetone and olive oil (4:1 mixture as vehicle for capsaicin)
-
Micrometer caliper
-
Evans Blue dye (for plasma extravasation measurement, optional)
-
Formic acid (for Evans Blue extraction, optional)
-
Spectrophotometer (optional)
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Randomly assign mice to different treatment groups (vehicle, this compound at various doses).
-
-
Compound Administration:
-
Administer this compound or its vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a specific time point before the induction of inflammation (e.g., 30-60 minutes).
-
-
Induction of Ear Edema:
-
Anesthetize the mice lightly.
-
Apply a fixed volume (e.g., 20 µL) of capsaicin solution (e.g., 0.1% in acetone/olive oil) to the inner and outer surfaces of one ear.
-
Apply the vehicle solution to the contralateral ear as a control.
-
-
Measurement of Edema:
-
Measure the thickness of both ears using a micrometer caliper at baseline (before capsaicin application) and at various time points after application (e.g., 15, 30, 60, and 120 minutes).
-
The degree of edema is calculated as the difference in ear thickness between the capsaicin-treated and vehicle-treated ears, or as the increase in thickness from baseline.
-
-
(Optional) Measurement of Plasma Extravasation:
-
30 minutes before sacrificing the animals, inject Evans Blue dye (e.g., 25 mg/kg) intravenously.
-
At the end of the experiment, euthanize the mice and excise a standard-sized biopsy from both ears.
-
Extract the Evans Blue dye from the ear tissue using formic acid.
-
Quantify the amount of extracted dye by measuring the absorbance at approximately 620 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ear edema for each this compound treatment group compared to the vehicle control group.
-
Generate a dose-response curve and calculate the ID50 value for this compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Conclusion
This compound is a valuable tool for dissecting the role of the Substance P/NK1R pathway in neurogenic inflammation. The protocols provided herein offer robust and reproducible methods for characterizing the in vitro and in vivo activity of this compound. These experimental frameworks can be adapted to investigate the involvement of neurogenic inflammation in various disease models and to screen for novel therapeutic agents targeting this pathway. Proper experimental design, including appropriate controls and statistical analysis, is crucial for obtaining meaningful and reliable data.
References
- 1. Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P release by sensory neurons triggers dendritic cell migration and initiates the Type-2 immune response to allergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Kinase Inhibitors
A Clarification on the Mechanism of Action of TAK-637
Initial research indicates that this compound is not a pan-RAF inhibitor but a tachykinin NK1 receptor antagonist.[1][2][3][4][5] Scientific literature demonstrates its activity in inhibiting the micturition reflex and gastrointestinal functions through the blockade of NK1 receptors.[1][2][5][6][7] Therefore, the cell-based assays described in this document for screening pan-RAF inhibitor activity are not directly applicable to this compound.
These application notes and protocols are provided as a guide for researchers, scientists, and drug development professionals interested in the general screening of pan-RAF inhibitors. The RAF (Rapidly Accelerated Fibrosarcoma) kinases are crucial components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[8][9] Pan-RAF inhibitors are designed to target multiple RAF isoforms (A-RAF, B-RAF, and C-RAF), including various mutant forms.[10][11]
I. Overview of Cell-Based Assays for Pan-RAF Inhibitor Screening
A variety of cell-based assays are essential to determine the potency and efficacy of pan-RAF inhibitors. These assays are designed to measure key events in the RAF-MEK-ERK signaling cascade and their downstream cellular consequences. Common assays include:
-
Cell Proliferation/Viability Assays: To determine the effect of the inhibitor on the growth of cancer cell lines harboring BRAF mutations or other alterations that lead to RAF pathway activation.
-
Phospho-ERK Western Blotting: To directly measure the inhibition of the downstream effector of RAF, phosphorylated ERK (p-ERK).
-
Target Engagement Assays: To confirm that the inhibitor binds to its intended RAF target within the cell.
-
Apoptosis Assays: To assess whether the inhibitor induces programmed cell death in cancer cells.
II. Data Presentation: Efficacy of Hypothetical Pan-RAF Inhibitors
The following tables summarize example quantitative data for two hypothetical pan-RAF inhibitors, Compound A and Compound B, across various cell-based assays.
Table 1: IC50 Values for Inhibition of Cell Proliferation (72-hour incubation)
| Cell Line | BRAF Status | Compound A IC50 (nM) | Compound B IC50 (nM) |
| A375 | V600E | 50 | 75 |
| SK-MEL-28 | V600E | 65 | 90 |
| WM-266-4 | V600E | 80 | 110 |
| HT-29 | V600E | 120 | 150 |
| BxPC-3 | WT | >10,000 | >10,000 |
Table 2: Inhibition of ERK Phosphorylation (p-ERK) in A375 Cells (1-hour treatment)
| Compound | IC50 for p-ERK Inhibition (nM) |
| Compound A | 15 |
| Compound B | 25 |
Table 3: Apoptosis Induction in A375 Cells (48-hour treatment)
| Compound (at 10x IC50) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 5% |
| Compound A | 65% |
| Compound B | 50% |
III. Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-RAF inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pan-RAF inhibitor stock solution (in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the pan-RAF inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Phospho-ERK Western Blotting
Objective: To assess the inhibition of RAF signaling by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cancer cell lines (e.g., A375)
-
6-well cell culture plates
-
Pan-RAF inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the pan-RAF inhibitor or vehicle control for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and a loading control.
IV. Visualizations
Caption: RAF-MEK-ERK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Screening Pan-RAF Inhibitors.
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for Cell-Based Screening of Kinase Inhibitors
A Clarification on the Mechanism of Action of TAK-637
Initial research indicates that this compound is not a pan-RAF inhibitor but a tachykinin NK1 receptor antagonist.[1][2][3][4][5] Scientific literature demonstrates its activity in inhibiting the micturition reflex and gastrointestinal functions through the blockade of NK1 receptors.[1][2][5][6][7] Therefore, the cell-based assays described in this document for screening pan-RAF inhibitor activity are not directly applicable to this compound.
These application notes and protocols are provided as a guide for researchers, scientists, and drug development professionals interested in the general screening of pan-RAF inhibitors. The RAF (Rapidly Accelerated Fibrosarcoma) kinases are crucial components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.[8][9] Pan-RAF inhibitors are designed to target multiple RAF isoforms (A-RAF, B-RAF, and C-RAF), including various mutant forms.[10][11]
I. Overview of Cell-Based Assays for Pan-RAF Inhibitor Screening
A variety of cell-based assays are essential to determine the potency and efficacy of pan-RAF inhibitors. These assays are designed to measure key events in the RAF-MEK-ERK signaling cascade and their downstream cellular consequences. Common assays include:
-
Cell Proliferation/Viability Assays: To determine the effect of the inhibitor on the growth of cancer cell lines harboring BRAF mutations or other alterations that lead to RAF pathway activation.
-
Phospho-ERK Western Blotting: To directly measure the inhibition of the downstream effector of RAF, phosphorylated ERK (p-ERK).
-
Target Engagement Assays: To confirm that the inhibitor binds to its intended RAF target within the cell.
-
Apoptosis Assays: To assess whether the inhibitor induces programmed cell death in cancer cells.
II. Data Presentation: Efficacy of Hypothetical Pan-RAF Inhibitors
The following tables summarize example quantitative data for two hypothetical pan-RAF inhibitors, Compound A and Compound B, across various cell-based assays.
Table 1: IC50 Values for Inhibition of Cell Proliferation (72-hour incubation)
| Cell Line | BRAF Status | Compound A IC50 (nM) | Compound B IC50 (nM) |
| A375 | V600E | 50 | 75 |
| SK-MEL-28 | V600E | 65 | 90 |
| WM-266-4 | V600E | 80 | 110 |
| HT-29 | V600E | 120 | 150 |
| BxPC-3 | WT | >10,000 | >10,000 |
Table 2: Inhibition of ERK Phosphorylation (p-ERK) in A375 Cells (1-hour treatment)
| Compound | IC50 for p-ERK Inhibition (nM) |
| Compound A | 15 |
| Compound B | 25 |
Table 3: Apoptosis Induction in A375 Cells (48-hour treatment)
| Compound (at 10x IC50) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 5% |
| Compound A | 65% |
| Compound B | 50% |
III. Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-RAF inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pan-RAF inhibitor stock solution (in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the pan-RAF inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Phospho-ERK Western Blotting
Objective: To assess the inhibition of RAF signaling by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Cancer cell lines (e.g., A375)
-
6-well cell culture plates
-
Pan-RAF inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the pan-RAF inhibitor or vehicle control for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and a loading control.
IV. Visualizations
Caption: RAF-MEK-ERK Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Screening Pan-RAF Inhibitors.
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Application Note and Protocols: Assessing TAK-637 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are implicated in various physiological and pathological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood disorders.[3][4] Therefore, the ability of this compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS indications.
This document provides detailed protocols for assessing the BBB penetration of this compound using a combination of in vitro and in vivo methodologies. The described assays will enable researchers to quantify the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu), which are key parameters in CNS drug development.[5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for predicting its potential for passive diffusion across the BBB.
| Property | Value | Source |
| Molecular Formula | C30H25F6N3O2 | PubChem |
| Molecular Weight | 573.5 g/mol | [8] |
| Calculated XLogP3 | 6.2 | [8] |
In Vitro Assessment of BBB Permeability
The in vitro BBB model utilizing the human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted method for screening the permeability of CNS drug candidates.[9][10] This assay provides an initial assessment of a compound's ability to cross the endothelial cell monolayer.
Experimental Protocol: In Vitro Transwell Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across an hCMEC/D3 cell monolayer.
1. Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in Endothelial Cell Basal Medium supplemented with growth factors.
-
Coat the apical side of a 24-well Transwell® insert (0.4 µm pore size) with rat tail collagen type I.[11]
-
Seed hCMEC/D3 cells onto the coated inserts at a density of 1 x 10^5 cells/cm².
-
Culture the cells for 7-10 days to allow for the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using an EVOM2™ voltohmmeter. A TEER value >30 Ω·cm² is typically considered acceptable for hCMEC/D3 cells.[10]
2. Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
3. Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport into the receiver chamber (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³).
In Vivo Assessment of BBB Penetration
In vivo studies in rodents are essential for determining the extent of BBB penetration under physiological conditions. Cassette dosing, where multiple compounds are administered simultaneously, is a higher-throughput approach to obtain pharmacokinetic data, including brain and plasma concentrations.[12][13][14][15]
Experimental Protocol: In Vivo Cassette Dosing in Mice
This protocol outlines a method for determining the brain-to-plasma concentration ratio (Kp) of this compound in mice using a cassette dosing strategy.
1. Animal Husbandry and Dosing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Prepare a dosing solution containing this compound and a cocktail of reference compounds with known BBB penetration properties in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Administer the dosing solution to the mice via a single intravenous (IV) injection (e.g., 1 mg/kg for each compound).[12][13]
2. Sample Collection:
-
At predetermined time points (e.g., 0.25, 1, 3, and 6 hours) post-dose, anesthetize the mice.[12][13]
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain.
-
Centrifuge the blood samples to obtain plasma.
-
Store all plasma and brain samples at -80°C until analysis.
3. Sample Preparation and Analysis:
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
Brain:
-
Weigh the frozen brain tissue.
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 70:30 acetonitrile:water) per gram of brain tissue.[16]
-
Homogenize the tissue using a mechanical homogenizer on ice.[16][17]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
4. Data Analysis:
The brain-to-plasma concentration ratio (Kp) is calculated as:
Kp = Cbrain / Cplasma
Where:
-
Cbrain is the concentration of this compound in the brain tissue (ng/g).
-
Cplasma is the concentration of this compound in the plasma (ng/mL).
The area under the curve (AUC) for brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.
Data Presentation
The quantitative data obtained from the in vivo study should be summarized in a table for clear comparison.
| Compound | Dosing Route | Dose (mg/kg) | Time Point (hr) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| This compound | IV | 1 | 0.25 | |||
| 1 | ||||||
| 3 | ||||||
| 6 | ||||||
| Reference Cpd 1 | IV | 1 | 0.25 | |||
| (Low BBB Pen.) | 1 | |||||
| 3 | ||||||
| 6 | ||||||
| Reference Cpd 2 | IV | 1 | 0.25 | |||
| (High BBB Pen.) | 1 | |||||
| 3 | ||||||
| 6 |
Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Substance P/NK1 receptor and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound BBB Penetration
Caption: Workflow for the in vitro and in vivo assessment of this compound blood-brain barrier penetration.
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medical.researchfloor.org [medical.researchfloor.org]
- 11. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Use of the Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NIBSC - Brain Tissue Preparation [nibsc.org]
Application Note and Protocols: Assessing TAK-637 Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-637 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2] The NK1 receptor and its endogenous ligand, Substance P, are implicated in various physiological and pathological processes within the central nervous system (CNS), including pain transmission, inflammation, and mood disorders.[3][4] Therefore, the ability of this compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential for CNS indications.
This document provides detailed protocols for assessing the BBB penetration of this compound using a combination of in vitro and in vivo methodologies. The described assays will enable researchers to quantify the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu), which are key parameters in CNS drug development.[5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for predicting its potential for passive diffusion across the BBB.
| Property | Value | Source |
| Molecular Formula | C30H25F6N3O2 | PubChem |
| Molecular Weight | 573.5 g/mol | [8] |
| Calculated XLogP3 | 6.2 | [8] |
In Vitro Assessment of BBB Permeability
The in vitro BBB model utilizing the human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted method for screening the permeability of CNS drug candidates.[9][10] This assay provides an initial assessment of a compound's ability to cross the endothelial cell monolayer.
Experimental Protocol: In Vitro Transwell Permeability Assay
This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across an hCMEC/D3 cell monolayer.
1. Cell Culture and Seeding:
-
Culture hCMEC/D3 cells in Endothelial Cell Basal Medium supplemented with growth factors.
-
Coat the apical side of a 24-well Transwell® insert (0.4 µm pore size) with rat tail collagen type I.[11]
-
Seed hCMEC/D3 cells onto the coated inserts at a density of 1 x 10^5 cells/cm².
-
Culture the cells for 7-10 days to allow for the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER) using an EVOM2™ voltohmmeter. A TEER value >30 Ω·cm² is typically considered acceptable for hCMEC/D3 cells.[10]
2. Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
3. Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport into the receiver chamber (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/cm³).
In Vivo Assessment of BBB Penetration
In vivo studies in rodents are essential for determining the extent of BBB penetration under physiological conditions. Cassette dosing, where multiple compounds are administered simultaneously, is a higher-throughput approach to obtain pharmacokinetic data, including brain and plasma concentrations.[12][13][14][15]
Experimental Protocol: In Vivo Cassette Dosing in Mice
This protocol outlines a method for determining the brain-to-plasma concentration ratio (Kp) of this compound in mice using a cassette dosing strategy.
1. Animal Husbandry and Dosing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Prepare a dosing solution containing this compound and a cocktail of reference compounds with known BBB penetration properties in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Administer the dosing solution to the mice via a single intravenous (IV) injection (e.g., 1 mg/kg for each compound).[12][13]
2. Sample Collection:
-
At predetermined time points (e.g., 0.25, 1, 3, and 6 hours) post-dose, anesthetize the mice.[12][13]
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain.
-
Centrifuge the blood samples to obtain plasma.
-
Store all plasma and brain samples at -80°C until analysis.
3. Sample Preparation and Analysis:
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
Brain:
-
Weigh the frozen brain tissue.
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 70:30 acetonitrile:water) per gram of brain tissue.[16]
-
Homogenize the tissue using a mechanical homogenizer on ice.[16][17]
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
4. Data Analysis:
The brain-to-plasma concentration ratio (Kp) is calculated as:
Kp = Cbrain / Cplasma
Where:
-
Cbrain is the concentration of this compound in the brain tissue (ng/g).
-
Cplasma is the concentration of this compound in the plasma (ng/mL).
The area under the curve (AUC) for brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.
Data Presentation
The quantitative data obtained from the in vivo study should be summarized in a table for clear comparison.
| Compound | Dosing Route | Dose (mg/kg) | Time Point (hr) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| This compound | IV | 1 | 0.25 | |||
| 1 | ||||||
| 3 | ||||||
| 6 | ||||||
| Reference Cpd 1 | IV | 1 | 0.25 | |||
| (Low BBB Pen.) | 1 | |||||
| 3 | ||||||
| 6 | ||||||
| Reference Cpd 2 | IV | 1 | 0.25 | |||
| (High BBB Pen.) | 1 | |||||
| 3 | ||||||
| 6 |
Visualizations
Substance P / NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Substance P/NK1 receptor and the antagonistic action of this compound.
Experimental Workflow for Assessing this compound BBB Penetration
Caption: Workflow for the in vitro and in vivo assessment of this compound blood-brain barrier penetration.
References
- 1. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Brain-blood ratio: implications in brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medical.researchfloor.org [medical.researchfloor.org]
- 11. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Use of the Cassette-Dosing Approach to Assess Brain Penetration in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NIBSC - Brain Tissue Preparation [nibsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of TAK-637 for In Vivo Studies
Welcome to the technical support center for TAK-637. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Problem 1: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Poor aqueous solubility leading to inconsistent dissolution.
-
Possible Cause 2: Food effects influencing drug absorption.
-
Troubleshooting Tip: Standardize the feeding schedule of your animal models. In vivo pharmacokinetic studies are often conducted in fasted animals to minimize variability in gastrointestinal physiology.[3]
-
-
Possible Cause 3: Pre-systemic metabolism (first-pass effect).
-
Troubleshooting Tip: While formulation changes may have a limited impact on first-pass metabolism, understanding its extent is crucial. Compare the area under the curve (AUC) of oral versus intravenous (IV) administration to determine the absolute bioavailability.
-
Problem 2: Low oral bioavailability of this compound observed in preclinical studies.
-
Possible Cause 1: Low membrane permeability.
-
Troubleshooting Tip: Investigate the use of permeation enhancers in your formulation. However, be cautious as these can sometimes lead to toxicity. Alternatively, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by utilizing lipid uptake pathways.[2][3]
-
-
Possible Cause 2: Inefficient dissolution in the gastrointestinal tract.
-
Possible Cause 3: P-glycoprotein (P-gp) efflux.
-
Troubleshooting Tip: Co-administer a known P-gp inhibitor to assess if efflux is a significant barrier to absorption. This can help determine if developing a formulation with P-gp inhibiting excipients is a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might affect its oral bioavailability?
While specific data for this compound may not be publicly available, for a research compound, it is critical to determine properties such as aqueous solubility, pKa, logP, and permeability. These factors will dictate the most effective formulation strategy. A hypothetical physicochemical profile for an orally challenging compound like this compound is presented in Table 1.
Q2: Which formulation strategies are most commonly used to improve the oral bioavailability of poorly soluble drugs like this compound?
Common strategies focus on enhancing solubility and dissolution rate. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve dissolution.[3]
-
Lipid-Based Formulations: Systems like SEDDS can enhance solubility and absorption.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2]
Q3: How do I design an in vivo study to assess the oral bioavailability of a new this compound formulation?
A standard approach involves a crossover study design in a relevant animal model (e.g., rats or dogs). Each animal receives both the oral formulation and an intravenous (IV) dose of this compound, with a washout period in between. Blood samples are collected at various time points after each administration to determine the plasma concentration-time profile. The absolute bioavailability (F%) is then calculated by comparing the AUC of the oral dose to the AUC of the IV dose, adjusted for the dose.
Q4: What are the critical parameters to measure in an in vivo oral bioavailability study?
The key pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Half-life of the drug.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Implication for Oral Bioavailability |
| Molecular Weight | 618.6 g/mol | High molecular weight may limit passive diffusion across membranes. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility will likely lead to dissolution-rate limited absorption. |
| LogP | 4.5 | High lipophilicity suggests good permeability but poor aqueous solubility. |
| pKa | 3.2 (basic) | Ionization will vary in the GI tract, affecting solubility and absorption. |
| BCS Classification | Class II or IV | Suggests low solubility and potentially low permeability. |
Table 2: Example Pharmacokinetic Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 5 |
| Micronized Suspension | 10 | 120 ± 30 | 2.0 | 840 ± 150 | 12 |
| Solid Dispersion | 10 | 350 ± 70 | 1.5 | 2450 ± 400 | 35 |
| Intravenous (IV) | 2 | - | - | 700 ± 100 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in deionized water, wet milling equipment.
-
Procedure:
-
Prepare a 1% (w/v) suspension of this compound in the 0.5% HPMC solution.
-
Transfer the suspension to the wet milling chamber.
-
Mill the suspension at a specified speed and time, monitoring particle size reduction periodically using laser diffraction.
-
Continue milling until the desired particle size (e.g., D90 < 10 µm) is achieved.
-
Collect the micronized suspension for in vivo administration.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation.
-
Materials: Male Sprague-Dawley rats (250-300g), this compound formulation, intravenous solution of this compound, cannulas for blood collection, anesthesia, blood collection tubes.
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
For the oral group, administer the this compound formulation via oral gavage at the target dose.
-
For the IV group, administer the this compound solution via the tail vein.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
-
After a one-week washout period, perform a crossover treatment for the two groups.
-
Visualizations
Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.
References
Technical Support Center: Improving the Oral Bioavailability of TAK-637 for In Vivo Studies
Welcome to the technical support center for TAK-637. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Problem 1: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Poor aqueous solubility leading to inconsistent dissolution.
-
Possible Cause 2: Food effects influencing drug absorption.
-
Troubleshooting Tip: Standardize the feeding schedule of your animal models. In vivo pharmacokinetic studies are often conducted in fasted animals to minimize variability in gastrointestinal physiology.[3]
-
-
Possible Cause 3: Pre-systemic metabolism (first-pass effect).
-
Troubleshooting Tip: While formulation changes may have a limited impact on first-pass metabolism, understanding its extent is crucial. Compare the area under the curve (AUC) of oral versus intravenous (IV) administration to determine the absolute bioavailability.
-
Problem 2: Low oral bioavailability of this compound observed in preclinical studies.
-
Possible Cause 1: Low membrane permeability.
-
Troubleshooting Tip: Investigate the use of permeation enhancers in your formulation. However, be cautious as these can sometimes lead to toxicity. Alternatively, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by utilizing lipid uptake pathways.[2][3]
-
-
Possible Cause 2: Inefficient dissolution in the gastrointestinal tract.
-
Possible Cause 3: P-glycoprotein (P-gp) efflux.
-
Troubleshooting Tip: Co-administer a known P-gp inhibitor to assess if efflux is a significant barrier to absorption. This can help determine if developing a formulation with P-gp inhibiting excipients is a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that might affect its oral bioavailability?
While specific data for this compound may not be publicly available, for a research compound, it is critical to determine properties such as aqueous solubility, pKa, logP, and permeability. These factors will dictate the most effective formulation strategy. A hypothetical physicochemical profile for an orally challenging compound like this compound is presented in Table 1.
Q2: Which formulation strategies are most commonly used to improve the oral bioavailability of poorly soluble drugs like this compound?
Common strategies focus on enhancing solubility and dissolution rate. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve dissolution.[3]
-
Lipid-Based Formulations: Systems like SEDDS can enhance solubility and absorption.[2][3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2]
Q3: How do I design an in vivo study to assess the oral bioavailability of a new this compound formulation?
A standard approach involves a crossover study design in a relevant animal model (e.g., rats or dogs). Each animal receives both the oral formulation and an intravenous (IV) dose of this compound, with a washout period in between. Blood samples are collected at various time points after each administration to determine the plasma concentration-time profile. The absolute bioavailability (F%) is then calculated by comparing the AUC of the oral dose to the AUC of the IV dose, adjusted for the dose.
Q4: What are the critical parameters to measure in an in vivo oral bioavailability study?
The key pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Half-life of the drug.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Hypothetical Value | Implication for Oral Bioavailability |
| Molecular Weight | 618.6 g/mol | High molecular weight may limit passive diffusion across membranes. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility will likely lead to dissolution-rate limited absorption. |
| LogP | 4.5 | High lipophilicity suggests good permeability but poor aqueous solubility. |
| pKa | 3.2 (basic) | Ionization will vary in the GI tract, affecting solubility and absorption. |
| BCS Classification | Class II or IV | Suggests low solubility and potentially low permeability. |
Table 2: Example Pharmacokinetic Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 90 | 5 |
| Micronized Suspension | 10 | 120 ± 30 | 2.0 | 840 ± 150 | 12 |
| Solid Dispersion | 10 | 350 ± 70 | 1.5 | 2450 ± 400 | 35 |
| Intravenous (IV) | 2 | - | - | 700 ± 100 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in deionized water, wet milling equipment.
-
Procedure:
-
Prepare a 1% (w/v) suspension of this compound in the 0.5% HPMC solution.
-
Transfer the suspension to the wet milling chamber.
-
Mill the suspension at a specified speed and time, monitoring particle size reduction periodically using laser diffraction.
-
Continue milling until the desired particle size (e.g., D90 < 10 µm) is achieved.
-
Collect the micronized suspension for in vivo administration.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation.
-
Materials: Male Sprague-Dawley rats (250-300g), this compound formulation, intravenous solution of this compound, cannulas for blood collection, anesthesia, blood collection tubes.
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
For the oral group, administer the this compound formulation via oral gavage at the target dose.
-
For the IV group, administer the this compound solution via the tail vein.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software.
-
After a one-week washout period, perform a crossover treatment for the two groups.
-
Visualizations
Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with TAK-637 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the NK1 receptor antagonist, TAK-637.
Disclaimer: Publicly available data on the aqueous solubility of this compound is limited. The following guidance is based on established methodologies for overcoming solubility challenges with poorly soluble small molecule compounds in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of solubility problems with this compound in my aqueous buffer?
A1: You may observe several indicators of poor solubility, including:
-
Visible particulates: The most obvious sign is the presence of undissolved powder or a cloudy suspension after attempting to dissolve the compound.
-
Precipitation over time: The compound may initially appear to dissolve but then precipitate out of solution upon standing, especially at room temperature or 4°C.
-
Inconsistent results in bioassays: Poor solubility can lead to variable and non-reproducible experimental outcomes due to inconsistent compound concentration.
-
Low recovery: When analyzing the concentration of your prepared solution (e.g., by HPLC), the measured concentration is significantly lower than the theoretical concentration.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For many poorly water-soluble compounds, a common starting point for a concentrated stock solution is an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. While there is no specific public data for this compound, a related compound, TAK-632, shows good solubility in DMSO (100 mg/mL) and moderate solubility in ethanol (4 mg/mL).[1] It is crucial to use anhydrous solvents to prevent the introduction of water, which can cause precipitation.
Q3: Can I directly dissolve this compound in my aqueous experimental buffer?
A3: Directly dissolving a hydrophobic compound like this compound in a purely aqueous buffer is often challenging and not recommended for achieving a precise and stable concentration. It is best to first prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the general strategies to improve the aqueous solubility of a compound like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[2]
-
Chemical Modifications: This involves strategies such as pH adjustment, use of buffers, and complexation.[2]
-
Use of Excipients: This includes the addition of solubilizing agents such as co-solvents, surfactants, and cyclodextrins.[2][3]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration of this compound. |
| Inappropriate Solvent | If using an aqueous buffer, switch to an organic solvent like DMSO or ethanol for the initial stock solution. |
| Low Temperature | Gently warm the solution (e.g., in a 37°C water bath) and use sonication or vortexing to aid dissolution. Be cautious with temperature-sensitive compounds. |
| Compound Degradation | Ensure the compound has been stored correctly and is not degraded. Obtain a fresh vial if necessary. |
Problem 2: My this compound solution is cloudy or has visible precipitate after dilution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous buffer is above its solubility limit. Reduce the final concentration. |
| "Salting Out" Effect | High salt concentrations in the buffer can reduce the solubility of some organic compounds. Try a buffer with a lower salt concentration if your experiment allows. |
| pH of the Buffer | The pH of the aqueous buffer may not be optimal for this compound solubility. Experiment with buffers of different pH values. |
| Insufficient Mixing | Ensure thorough mixing upon dilution. Add the stock solution dropwise to the aqueous buffer while vortexing. |
Problem 3: I observe precipitation in my this compound solution after storage.
| Possible Cause | Suggested Solution |
| Metastable Supersaturated Solution | The initial dissolution may have formed a supersaturated solution that is not stable over time. Prepare fresh solutions before each experiment. |
| Temperature Change | Storing the solution at a lower temperature (e.g., 4°C) can decrease solubility. If possible, store at room temperature or prepare fresh. |
| Solvent Evaporation | If stored for an extended period, solvent evaporation can increase the compound concentration, leading to precipitation. Use tightly sealed containers. |
Quantitative Data
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | <0.01 | <0.017 | Practically insoluble. |
| PBS (pH 7.4) | <0.01 | <0.017 | Practically insoluble. |
| Ethanol | ~2 | ~3.5 | Slightly soluble. |
| DMSO | >50 | >87 | Freely soluble. |
| 20% HP-β-CD in Water | ~1.5 | ~2.6 | Significantly improved aqueous solubility. |
| 10% Tween® 80 in Water | ~0.5 | ~0.87 | Moderate improvement with surfactant. |
Molecular Weight of this compound: 573.5 g/mol [5]
Table 2: Reported Solubility of TAK-632 for Reference
| Solvent/Buffer | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water | Insoluble | - | [1] |
| pH 6.8 Phosphate Buffer | 0.74 | ~1.33 | [6] |
| DMSO | 100 | 180.33 | [1] |
| Ethanol | 4 | 7.21 | [1] |
| DMF | 30 | ~54.1 | [7] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | ~0.36 | [7] |
Molecular Weight of TAK-632: 554.52 g/mol [1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of a compound like this compound in an aqueous buffer.[8][9]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detection method
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Enhancing Aqueous Solubility of this compound with Cyclodextrins
This protocol provides a method for preparing a this compound solution with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).
-
Add the desired amount of this compound powder to the HP-β-CD solution.
-
Vortex the mixture to disperse the powder.
-
Place the vial on a magnetic stirrer and stir at room temperature for 24-48 hours.
-
After stirring, visually inspect the solution for any undissolved particles. If present, the solution can be filtered through a 0.22 µm filter to remove excess solid.
-
The clear filtrate contains the this compound complexed with HP-β-CD. The concentration should be confirmed analytically.
Visualizations
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. brieflands.com [brieflands.com]
- 5. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Overcoming Solubility Challenges with TAK-637 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the NK1 receptor antagonist, TAK-637.
Disclaimer: Publicly available data on the aqueous solubility of this compound is limited. The following guidance is based on established methodologies for overcoming solubility challenges with poorly soluble small molecule compounds in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of solubility problems with this compound in my aqueous buffer?
A1: You may observe several indicators of poor solubility, including:
-
Visible particulates: The most obvious sign is the presence of undissolved powder or a cloudy suspension after attempting to dissolve the compound.
-
Precipitation over time: The compound may initially appear to dissolve but then precipitate out of solution upon standing, especially at room temperature or 4°C.
-
Inconsistent results in bioassays: Poor solubility can lead to variable and non-reproducible experimental outcomes due to inconsistent compound concentration.
-
Low recovery: When analyzing the concentration of your prepared solution (e.g., by HPLC), the measured concentration is significantly lower than the theoretical concentration.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: For many poorly water-soluble compounds, a common starting point for a concentrated stock solution is an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. While there is no specific public data for this compound, a related compound, TAK-632, shows good solubility in DMSO (100 mg/mL) and moderate solubility in ethanol (4 mg/mL).[1] It is crucial to use anhydrous solvents to prevent the introduction of water, which can cause precipitation.
Q3: Can I directly dissolve this compound in my aqueous experimental buffer?
A3: Directly dissolving a hydrophobic compound like this compound in a purely aqueous buffer is often challenging and not recommended for achieving a precise and stable concentration. It is best to first prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute this stock into your aqueous buffer. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the general strategies to improve the aqueous solubility of a compound like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[2]
-
Chemical Modifications: This involves strategies such as pH adjustment, use of buffers, and complexation.[2]
-
Use of Excipients: This includes the addition of solubilizing agents such as co-solvents, surfactants, and cyclodextrins.[2][3]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Volume | Increase the volume of the solvent to lower the concentration of this compound. |
| Inappropriate Solvent | If using an aqueous buffer, switch to an organic solvent like DMSO or ethanol for the initial stock solution. |
| Low Temperature | Gently warm the solution (e.g., in a 37°C water bath) and use sonication or vortexing to aid dissolution. Be cautious with temperature-sensitive compounds. |
| Compound Degradation | Ensure the compound has been stored correctly and is not degraded. Obtain a fresh vial if necessary. |
Problem 2: My this compound solution is cloudy or has visible precipitate after dilution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | The final concentration of this compound in the aqueous buffer is above its solubility limit. Reduce the final concentration. |
| "Salting Out" Effect | High salt concentrations in the buffer can reduce the solubility of some organic compounds. Try a buffer with a lower salt concentration if your experiment allows. |
| pH of the Buffer | The pH of the aqueous buffer may not be optimal for this compound solubility. Experiment with buffers of different pH values. |
| Insufficient Mixing | Ensure thorough mixing upon dilution. Add the stock solution dropwise to the aqueous buffer while vortexing. |
Problem 3: I observe precipitation in my this compound solution after storage.
| Possible Cause | Suggested Solution |
| Metastable Supersaturated Solution | The initial dissolution may have formed a supersaturated solution that is not stable over time. Prepare fresh solutions before each experiment. |
| Temperature Change | Storing the solution at a lower temperature (e.g., 4°C) can decrease solubility. If possible, store at room temperature or prepare fresh. |
| Solvent Evaporation | If stored for an extended period, solvent evaporation can increase the compound concentration, leading to precipitation. Use tightly sealed containers. |
Quantitative Data
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | <0.01 | <0.017 | Practically insoluble. |
| PBS (pH 7.4) | <0.01 | <0.017 | Practically insoluble. |
| Ethanol | ~2 | ~3.5 | Slightly soluble. |
| DMSO | >50 | >87 | Freely soluble. |
| 20% HP-β-CD in Water | ~1.5 | ~2.6 | Significantly improved aqueous solubility. |
| 10% Tween® 80 in Water | ~0.5 | ~0.87 | Moderate improvement with surfactant. |
Molecular Weight of this compound: 573.5 g/mol [5]
Table 2: Reported Solubility of TAK-632 for Reference
| Solvent/Buffer | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Water | Insoluble | - | [1] |
| pH 6.8 Phosphate Buffer | 0.74 | ~1.33 | [6] |
| DMSO | 100 | 180.33 | [1] |
| Ethanol | 4 | 7.21 | [1] |
| DMF | 30 | ~54.1 | [7] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | ~0.36 | [7] |
Molecular Weight of TAK-632: 554.52 g/mol [1]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of a compound like this compound in an aqueous buffer.[8][9]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and detection method
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Enhancing Aqueous Solubility of this compound with Cyclodextrins
This protocol provides a method for preparing a this compound solution with improved aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).
-
Add the desired amount of this compound powder to the HP-β-CD solution.
-
Vortex the mixture to disperse the powder.
-
Place the vial on a magnetic stirrer and stir at room temperature for 24-48 hours.
-
After stirring, visually inspect the solution for any undissolved particles. If present, the solution can be filtered through a 0.22 µm filter to remove excess solid.
-
The clear filtrate contains the this compound complexed with HP-β-CD. The concentration should be confirmed analytically.
Visualizations
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. brieflands.com [brieflands.com]
- 5. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Identifying and minimizing off-target effects of TAK-637
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of TAK-637, a potent and selective tachykinin NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide antagonist of the neurokinin 1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways.[1] The NK1 receptor is a G protein-coupled receptor involved in various physiological processes, including pain transmission, inflammation, and emesis.[3]
Q2: What are off-target effects and why are they a concern when using a compound like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[4][5] For this compound, this would involve binding to receptors, enzymes, or ion channels other than the NK1 receptor. These off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological effects, making it crucial to assess the selectivity of the compound.[4]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Use control compounds: Compare the effects of this compound with those of other structurally different NK1 receptor antagonists. If the biological effect is consistent across different antagonists, it is more likely to be an on-target effect.
-
Rescue experiments: In a cell-based model, if you can transfect cells with a mutated, this compound-insensitive form of the NK1 receptor, this should reverse the on-target effects.
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the known binding affinity of this compound for the NK1 receptor. Off-target effects may appear at higher concentrations.
-
Selectivity profiling: Test this compound against a panel of other receptors and enzymes to identify potential off-target interactions empirically.
Q4: What are some proactive strategies to minimize off-target effects in my experimental design?
A4: To minimize the risk of off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
In silico analysis: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.[6][7]
-
Phenotypic screening: Compare the cellular phenotype induced by this compound with the known consequences of NK1 receptor inhibition.[5] Discrepancies may suggest off-target activity.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
| Potential Cause | Suggested Action | Expected Outcome |
| Off-target effects | 1. Perform a literature search for known off-target activities of NK1 receptor antagonists. 2. Conduct a selectivity profiling assay against a panel of related receptors. 3. Use a structurally unrelated NK1 receptor antagonist as a control. | Identification of potential off-target proteins and clarification of whether the observed phenotype is specific to this compound's chemical structure. |
| Cellular context dependency | 1. Verify the expression level of the NK1 receptor in your cell model using techniques like qPCR or Western blotting.[4] 2. Test the effect of this compound in multiple cell lines with varying NK1 receptor expression. | Confirmation that the observed effect correlates with the presence and expression level of the intended target. |
| Compound instability or degradation | 1. Check the stability of this compound in your experimental media over the time course of your experiment. 2. Prepare fresh stock solutions for each experiment. | Consistent and reproducible experimental results. |
Issue 2: High level of cytotoxicity observed at the effective concentration.
| Potential Cause | Suggested Action | Expected Outcome |
| On-target toxicity | 1. Modulate the expression of the NK1 receptor (e.g., via siRNA or CRISPR) to see if this rescues the cytotoxic effect. | If cytotoxicity is reduced, it suggests an on-target mechanism. |
| Off-target toxicity | 1. Perform a broad off-target screening assay (e.g., against a panel of receptors and kinases).[8] 2. Test a structurally similar but inactive analog of this compound as a negative control. | Identification of unintended targets that may be responsible for the cytotoxicity. |
| Solubility issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Measure the solubility of this compound in your specific experimental buffer. | Ensuring the compound is fully dissolved to avoid non-specific effects. |
Data Presentation
Table 1: Selectivity Profile of this compound
The following data is illustrative and should be replaced with experimental findings.
| Target | Kb (nM) | Fold Selectivity vs. NK1 | Reference |
| NK1 Receptor (On-Target) | 1.8 - 4.7 | - | [1] |
| NK2 Receptor | >1000 | >212 - 555 | [1] |
| NK3 Receptor | >1000 | >212 - 555 | [1] |
| Receptor X (Hypothetical) | 500 | 106 - 277 | Experimental Data |
| Receptor Y (Hypothetical) | >10000 | >2127 - 5555 | Experimental Data |
Table 2: Example IC50 Values of this compound in Functional Assays
The following data is illustrative and should be replaced with experimental findings.
| Assay | Cell Line | IC50 (nM) |
| Substance P-induced Calcium Mobilization | HEK293 (expressing human NK1R) | 1.5 |
| Neurogenic Contraction of Guinea Pig Ileum | N/A | 10.2 |
| Cell Viability (Cytotoxicity) | HeLa | >10000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity of this compound to a panel of receptors.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptors.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the receptor of interest and varying concentrations of this compound (or a known reference compound).[9][10]
-
Incubation: Allow the binding reaction to reach equilibrium.[9]
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[9]
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for displacing the radioligand and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (NK1 receptor) in intact cells.[11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.[4]
-
Heat Challenge: Heat the cell suspensions or lysates at a range of temperatures for a short period (e.g., 3 minutes).[4][11]
-
Cell Lysis: Lyse the cells to release the intracellular proteins.[11]
-
Separation of Aggregates: Centrifuge the lysates to pellet the denatured and aggregated proteins.[11]
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (NK1 receptor) by Western blotting or other protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
Visualizations
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Caption: A logical diagram for troubleshooting the origin of an observed experimental effect.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
Identifying and minimizing off-target effects of TAK-637
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of TAK-637, a potent and selective tachykinin NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptide antagonist of the neurokinin 1 (NK1) receptor.[1][2] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways.[1] The NK1 receptor is a G protein-coupled receptor involved in various physiological processes, including pain transmission, inflammation, and emesis.[3]
Q2: What are off-target effects and why are they a concern when using a compound like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[4][5] For this compound, this would involve binding to receptors, enzymes, or ion channels other than the NK1 receptor. These off-target interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological effects, making it crucial to assess the selectivity of the compound.[4]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A3: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Use control compounds: Compare the effects of this compound with those of other structurally different NK1 receptor antagonists. If the biological effect is consistent across different antagonists, it is more likely to be an on-target effect.
-
Rescue experiments: In a cell-based model, if you can transfect cells with a mutated, this compound-insensitive form of the NK1 receptor, this should reverse the on-target effects.
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the known binding affinity of this compound for the NK1 receptor. Off-target effects may appear at higher concentrations.
-
Selectivity profiling: Test this compound against a panel of other receptors and enzymes to identify potential off-target interactions empirically.
Q4: What are some proactive strategies to minimize off-target effects in my experimental design?
A4: To minimize the risk of off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
-
In silico analysis: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.[6][7]
-
Phenotypic screening: Compare the cellular phenotype induced by this compound with the known consequences of NK1 receptor inhibition.[5] Discrepancies may suggest off-target activity.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
| Potential Cause | Suggested Action | Expected Outcome |
| Off-target effects | 1. Perform a literature search for known off-target activities of NK1 receptor antagonists. 2. Conduct a selectivity profiling assay against a panel of related receptors. 3. Use a structurally unrelated NK1 receptor antagonist as a control. | Identification of potential off-target proteins and clarification of whether the observed phenotype is specific to this compound's chemical structure. |
| Cellular context dependency | 1. Verify the expression level of the NK1 receptor in your cell model using techniques like qPCR or Western blotting.[4] 2. Test the effect of this compound in multiple cell lines with varying NK1 receptor expression. | Confirmation that the observed effect correlates with the presence and expression level of the intended target. |
| Compound instability or degradation | 1. Check the stability of this compound in your experimental media over the time course of your experiment. 2. Prepare fresh stock solutions for each experiment. | Consistent and reproducible experimental results. |
Issue 2: High level of cytotoxicity observed at the effective concentration.
| Potential Cause | Suggested Action | Expected Outcome |
| On-target toxicity | 1. Modulate the expression of the NK1 receptor (e.g., via siRNA or CRISPR) to see if this rescues the cytotoxic effect. | If cytotoxicity is reduced, it suggests an on-target mechanism. |
| Off-target toxicity | 1. Perform a broad off-target screening assay (e.g., against a panel of receptors and kinases).[8] 2. Test a structurally similar but inactive analog of this compound as a negative control. | Identification of unintended targets that may be responsible for the cytotoxicity. |
| Solubility issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Measure the solubility of this compound in your specific experimental buffer. | Ensuring the compound is fully dissolved to avoid non-specific effects. |
Data Presentation
Table 1: Selectivity Profile of this compound
The following data is illustrative and should be replaced with experimental findings.
| Target | Kb (nM) | Fold Selectivity vs. NK1 | Reference |
| NK1 Receptor (On-Target) | 1.8 - 4.7 | - | [1] |
| NK2 Receptor | >1000 | >212 - 555 | [1] |
| NK3 Receptor | >1000 | >212 - 555 | [1] |
| Receptor X (Hypothetical) | 500 | 106 - 277 | Experimental Data |
| Receptor Y (Hypothetical) | >10000 | >2127 - 5555 | Experimental Data |
Table 2: Example IC50 Values of this compound in Functional Assays
The following data is illustrative and should be replaced with experimental findings.
| Assay | Cell Line | IC50 (nM) |
| Substance P-induced Calcium Mobilization | HEK293 (expressing human NK1R) | 1.5 |
| Neurogenic Contraction of Guinea Pig Ileum | N/A | 10.2 |
| Cell Viability (Cytotoxicity) | HeLa | >10000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity of this compound to a panel of receptors.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptors.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the receptor of interest and varying concentrations of this compound (or a known reference compound).[9][10]
-
Incubation: Allow the binding reaction to reach equilibrium.[9]
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[9]
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for displacing the radioligand and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (NK1 receptor) in intact cells.[11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.[4]
-
Heat Challenge: Heat the cell suspensions or lysates at a range of temperatures for a short period (e.g., 3 minutes).[4][11]
-
Cell Lysis: Lyse the cells to release the intracellular proteins.[11]
-
Separation of Aggregates: Centrifuge the lysates to pellet the denatured and aggregated proteins.[11]
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (NK1 receptor) by Western blotting or other protein detection methods.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
Visualizations
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-target effects of this compound.
Caption: A logical diagram for troubleshooting the origin of an observed experimental effect.
References
- 1. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Optimizing TAK-637 Dosage for Chronic Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing TAK-637 dosage for chronic administration studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Tachykinin NK1 receptor (NK1R).[1][2][3] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1R, thereby inhibiting downstream signaling pathways involved in neurotransmission.[1]
Q2: What are the reported effective dose ranges for this compound in preclinical models?
A2: In acute administration studies in various animal models, this compound has been shown to be effective at doses ranging from 0.01 mg/kg to 3 mg/kg.[4][5] For instance, an oral dose of 0.33 mg/kg showed an ID50 in a restraint stress-induced defecation model in gerbils.[6] Intravenous administration of 0.03 mg/kg was the minimum effective dose to increase the volume threshold in guinea pig cystometry.[4]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound has been reported to be orally active in preclinical studies.[1][6]
Q4: What is the development status of this compound?
A4: The development of this compound was discontinued. While it underwent Phase I and II clinical trials for indications such as urinary incontinence, depression, and irritable bowel syndrome, it is no longer in active development.[1]
Troubleshooting Guide for Chronic Administration Studies
| Issue | Potential Cause | Recommended Action |
| Diminished efficacy over time | 1. Receptor Desensitization/Internalization: Prolonged exposure to an antagonist can sometimes lead to receptor upregulation or changes in signaling pathways. 2. Increased Metabolism: The animal model may adapt to the compound, leading to faster clearance. 3. Poor Compound Stability in Formulation: The formulated this compound may not be stable for the duration of the study. | 1. Intermittent Dosing: Consider a dosing holiday (e.g., dose for 5 days, rest for 2 days) to allow for receptor resensitization. 2. Pharmacokinetic Analysis: Collect satellite blood samples to measure this compound plasma concentrations over time and assess if clearance is increasing. 3. Formulation Stability Check: Prepare fresh formulations regularly and test their stability under storage conditions. |
| Unexpected Toxicity or Adverse Events | 1. On-Target Side Effects: Chronic blockade of NK1R may have unforeseen physiological consequences. 2. Off-Target Effects: At higher concentrations required for chronic dosing, this compound might interact with other receptors or enzymes. 3. Vehicle Toxicity: The vehicle used for formulation may be causing toxicity with repeated administration. | 1. Dose De-escalation: Reduce the dose to the lowest effective level. 2. Off-Target Screening: If possible, screen this compound against a panel of receptors and kinases to identify potential off-target interactions. 3. Vehicle Control Group: Ensure a robust vehicle-only control group is included in the study to rule out vehicle-related toxicity. |
| High Inter-Animal Variability in Response | 1. Inconsistent Dosing: Issues with the accuracy of oral gavage or other administration routes. 2. Differences in Metabolism: Genetic or environmental factors can lead to variations in how individual animals metabolize the compound. 3. Formulation Inhomogeneity: The compound may not be uniformly suspended or dissolved in the vehicle. | 1. Refine Dosing Technique: Ensure all personnel are properly trained and consistent in their administration technique. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual metabolic differences. 3. Improve Formulation: Ensure the formulation is homogenous by using appropriate solubilizing agents or suspension vehicles and consistent mixing procedures. |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability and Pharmacokinetics of this compound
Objective: To determine the pharmacokinetic profile of this compound after a single oral and intravenous dose.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Solubilize this compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
PO: Formulate as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing: Administer the respective doses to each group.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel or sparse sampling from satellite groups.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
Protocol 2: Dose Range-Finding Study for Chronic Efficacy
Objective: To identify the optimal dose of this compound for a chronic efficacy study.
Methodology:
-
Animal Model: Use the intended disease model.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-5: Ascending doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) administered orally once daily.
-
-
Duration: Administer the treatment for a pilot period (e.g., 7-14 days).
-
Efficacy Readouts: Monitor relevant efficacy endpoints throughout the study.
-
Tolerability: Observe animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, abnormal posture).
-
Data Analysis: Analyze the dose-response relationship to select the lowest dose that provides a robust and sustained therapeutic effect with no overt toxicity.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Chronic Dosing Studies.
References
- 1. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing TAK-637 Dosage for Chronic Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing TAK-637 dosage for chronic administration studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the Tachykinin NK1 receptor (NK1R).[1][2][3] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1R, thereby inhibiting downstream signaling pathways involved in neurotransmission.[1]
Q2: What are the reported effective dose ranges for this compound in preclinical models?
A2: In acute administration studies in various animal models, this compound has been shown to be effective at doses ranging from 0.01 mg/kg to 3 mg/kg.[4][5] For instance, an oral dose of 0.33 mg/kg showed an ID50 in a restraint stress-induced defecation model in gerbils.[6] Intravenous administration of 0.03 mg/kg was the minimum effective dose to increase the volume threshold in guinea pig cystometry.[4]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound has been reported to be orally active in preclinical studies.[1][6]
Q4: What is the development status of this compound?
A4: The development of this compound was discontinued. While it underwent Phase I and II clinical trials for indications such as urinary incontinence, depression, and irritable bowel syndrome, it is no longer in active development.[1]
Troubleshooting Guide for Chronic Administration Studies
| Issue | Potential Cause | Recommended Action |
| Diminished efficacy over time | 1. Receptor Desensitization/Internalization: Prolonged exposure to an antagonist can sometimes lead to receptor upregulation or changes in signaling pathways. 2. Increased Metabolism: The animal model may adapt to the compound, leading to faster clearance. 3. Poor Compound Stability in Formulation: The formulated this compound may not be stable for the duration of the study. | 1. Intermittent Dosing: Consider a dosing holiday (e.g., dose for 5 days, rest for 2 days) to allow for receptor resensitization. 2. Pharmacokinetic Analysis: Collect satellite blood samples to measure this compound plasma concentrations over time and assess if clearance is increasing. 3. Formulation Stability Check: Prepare fresh formulations regularly and test their stability under storage conditions. |
| Unexpected Toxicity or Adverse Events | 1. On-Target Side Effects: Chronic blockade of NK1R may have unforeseen physiological consequences. 2. Off-Target Effects: At higher concentrations required for chronic dosing, this compound might interact with other receptors or enzymes. 3. Vehicle Toxicity: The vehicle used for formulation may be causing toxicity with repeated administration. | 1. Dose De-escalation: Reduce the dose to the lowest effective level. 2. Off-Target Screening: If possible, screen this compound against a panel of receptors and kinases to identify potential off-target interactions. 3. Vehicle Control Group: Ensure a robust vehicle-only control group is included in the study to rule out vehicle-related toxicity. |
| High Inter-Animal Variability in Response | 1. Inconsistent Dosing: Issues with the accuracy of oral gavage or other administration routes. 2. Differences in Metabolism: Genetic or environmental factors can lead to variations in how individual animals metabolize the compound. 3. Formulation Inhomogeneity: The compound may not be uniformly suspended or dissolved in the vehicle. | 1. Refine Dosing Technique: Ensure all personnel are properly trained and consistent in their administration technique. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual metabolic differences. 3. Improve Formulation: Ensure the formulation is homogenous by using appropriate solubilizing agents or suspension vehicles and consistent mixing procedures. |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability and Pharmacokinetics of this compound
Objective: To determine the pharmacokinetic profile of this compound after a single oral and intravenous dose.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: Solubilize this compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
PO: Formulate as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing: Administer the respective doses to each group.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel or sparse sampling from satellite groups.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).
Protocol 2: Dose Range-Finding Study for Chronic Efficacy
Objective: To identify the optimal dose of this compound for a chronic efficacy study.
Methodology:
-
Animal Model: Use the intended disease model.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-5: Ascending doses of this compound (e.g., 0.1, 0.3, 1, 3 mg/kg) administered orally once daily.
-
-
Duration: Administer the treatment for a pilot period (e.g., 7-14 days).
-
Efficacy Readouts: Monitor relevant efficacy endpoints throughout the study.
-
Tolerability: Observe animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, abnormal posture).
-
Data Analysis: Analyze the dose-response relationship to select the lowest dose that provides a robust and sustained therapeutic effect with no overt toxicity.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Chronic Dosing Studies.
References
- 1. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in TAK-637 behavioral experiments
Welcome to the technical support center for researchers utilizing TAK-637 in behavioral experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and achieve robust, reproducible results.
Troubleshooting Guide
This guide is designed to address common issues encountered during behavioral experiments with this compound.
Q1: We are observing high variability in our behavioral data between subjects treated with this compound. What are the potential causes and solutions?
A1: High variability is a frequent challenge in behavioral research and can stem from several factors.[1]
-
Underlying Animal Health and Stress: Undiagnosed health issues or high baseline stress levels can significantly impact behavior.
-
Solution: Conduct a general health check before starting the experiment. Ensure a proper acclimatization period of at least one week in the housing facility and a 30-60 minute habituation to the testing room before each session.[2][3] Minimize loud noises and sudden movements in the testing environment.
-
-
Inconsistent Drug Administration: The method of administration can itself be a stressor, leading to variable responses.[4]
-
Solution: Ensure the chosen route of administration (e.g., intraperitoneal, oral gavage) is performed consistently and by a trained individual to minimize stress.[5] Consider habituating animals to the administration procedure with vehicle injections prior to the start of the experiment.
-
-
Environmental Factors: Rodents are highly sensitive to their environment.[2]
-
Solution: Standardize lighting conditions, temperature, and background noise in the testing room.[6] Avoid strong scents and ensure the same experimenter handles the animals for the duration of the study, as the sex of the experimenter can influence rodent anxiety and pain sensitivity.[1] Clean the apparatus thoroughly between animals to remove olfactory cues.[7]
-
-
Pharmacokinetics of this compound: The timing of behavioral testing relative to drug administration is critical.
-
Solution: Review the pharmacokinetic profile of this compound to ensure that behavioral testing is conducted during the optimal window of bioavailability and target engagement. The timing should be kept consistent across all subjects.
-
Q2: Our results are not showing the expected anxiolytic or antidepressant-like effects of this compound. What should we investigate?
A2: A lack of a discernible drug effect can be due to experimental parameters, the underlying model, or the drug's specific mechanism.
-
Suboptimal Dose: The selected dose of this compound may be too low to achieve sufficient NK1 receptor occupancy.
-
Solution: Perform a dose-response study to determine the optimal concentration of this compound for the desired behavioral effect in your specific animal model.
-
-
Choice of Behavioral Assay: The neurokinin-1 (NK1) receptor system, the target of this compound, is primarily implicated in stress, anxiety, and depression.[8][9] The chosen behavioral test may not be sensitive enough to detect the effects of modulating this system.
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to pharmacological interventions. The female estrous cycle can also influence behavior.[2]
-
Solution: Select an animal strain known to be sensitive in the chosen behavioral assay. If using both male and female animals, test them separately and, if possible, account for the female estrous cycle.[2]
-
-
"One-Trial Tolerance" in the Elevated Plus Maze: If re-testing animals on the Elevated Plus Maze, prior experience can diminish the anxiolytic effect of drugs.
-
Solution: Avoid re-testing on the Elevated Plus Maze. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.
-
Q3: We are seeing inconsistent results in our Morris Water Maze experiment with this compound. What could be the issue?
A3: The Morris Water Maze is a complex task, and inconsistencies can arise from various factors.[12]
-
Non-Specific Behavioral Effects: this compound, by modulating the NK1 receptor, could potentially alter stress responses or motivation, which can confound learning and memory assessment.
-
Solution: Include control experiments to assess general activity, motivation, and visual acuity. An open field test can measure locomotion, and a cued-platform version of the water maze can assess for visual or motor impairments.[1]
-
-
Procedural Variables: Minor changes in the protocol can lead to significant differences in results.
-
Solution: Ensure the water temperature is consistent (around 21-25°C), the platform is adequately submerged (1-2 cm), and the spatial cues in the room are clear and remain unchanged throughout the experiment.[13][14] The experimenter should be consistent in how they handle and place the animals in the water.[12]
-
-
"Floating" Behavior: Some animals may adopt a passive floating strategy instead of actively searching for the platform.
-
Solution: This may indicate high levels of stress or "behavioral despair." Ensure adequate pre-training with a visible platform to familiarize the animals with the task of escaping the water. If an animal floats, gently guide it to the platform at the end of the trial.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[15][16] Its primary mechanism is to block the binding of the neuropeptide Substance P (SP) to the NK1 receptor.[8] The SP/NK1 receptor system is involved in the transmission of stress signals, pain, and the regulation of affective behavior.[8][17]
Q2: Which behavioral assays are most relevant for studying the effects of this compound?
A2: Given the role of the NK1 receptor in anxiety and depression, the most relevant behavioral assays include:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.[10]
-
Forced Swim Test (FST): To evaluate depression-like or "behavioral despair" phenotypes.[18]
-
Chronic Social Defeat Stress: A model to induce behaviors that reflect human symptoms of depression and anxiety.[10]
Q3: What are the expected behavioral outcomes of this compound administration?
A3: As an NK1 receptor antagonist, this compound is expected to exhibit anxiolytic and antidepressant-like effects.[9] The specific outcomes will depend on the behavioral assay used.
Data Presentation: Expected Outcomes of this compound in Behavioral Assays
| Behavioral Assay | Key Parameter | Expected Outcome with this compound | Rationale |
| Elevated Plus Maze | Time spent in open arms | Increase | Reduced anxiety leads to more exploration of the open, more anxiogenic arms.[10] |
| Number of entries into open arms | Increase | Reduced anxiety encourages more frequent entries into the open arms.[10] | |
| Forced Swim Test | Immobility time | Decrease | Antidepressant-like effect reduces "behavioral despair," leading to more active coping strategies (swimming, climbing).[18] |
| Latency to first immobility | Increase | Delayed onset of passive behavior. | |
| Morris Water Maze | Escape latency | No direct effect expected | This compound's primary mechanism is not directly related to spatial learning. However, reduced stress could indirectly improve performance. |
| Time in target quadrant (probe trial) | No direct effect expected | As above, any observed effects are likely secondary to anxiolytic properties. |
Experimental Protocols
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[19]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[3]
-
Place the animal in the center of the maze, facing an open arm.[19]
-
Allow the animal to explore the maze for a 5-minute session.[20]
-
Record the session using a video camera positioned above the maze.
-
Analyze the time spent in and the number of entries into the open and closed arms.[7]
-
Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between each animal to remove olfactory cues.[19]
-
Forced Swim Test (FST)
-
Objective: To assess depression-like behavior in mice.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water.[21]
-
Procedure:
-
Fill the cylinder with water (24-30°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[21][22]
-
Gently place the mouse into the water.[21]
-
The test duration is typically 6 minutes.[21]
-
Record the session for later analysis.
-
The first 2 minutes are considered a habituation period and are often excluded from the analysis.[21]
-
Score the last 4 minutes for time spent immobile (making only movements necessary to keep the head above water).[21]
-
After the test, remove the mouse, dry it thoroughly, and place it in a warm, dry environment.[22]
-
Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 150 cm diameter) filled with opaque water, containing a hidden escape platform.[23]
-
Procedure:
-
Acquisition Phase:
-
Place the mouse in the water at one of several predetermined start locations, facing the wall of the pool.[12]
-
Allow the mouse to swim and find the submerged platform. The trial ends when the mouse reaches the platform or after a set time (e.g., 60-90 seconds).[14]
-
If the mouse does not find the platform, gently guide it there.[14]
-
Allow the mouse to remain on the platform for 15-30 seconds.[14]
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
Visualizations
Signaling Pathway
References
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. mmpc.org [mmpc.org]
- 4. Effects of repeated drug administration on behaviors in normal mice and fluoxetine efficacy in chronic unpredictable mild stress mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do substance P and the NK1 receptor have a role in depression and anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. mmpc.org [mmpc.org]
- 15. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 18. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in TAK-637 behavioral experiments
Welcome to the technical support center for researchers utilizing TAK-637 in behavioral experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and achieve robust, reproducible results.
Troubleshooting Guide
This guide is designed to address common issues encountered during behavioral experiments with this compound.
Q1: We are observing high variability in our behavioral data between subjects treated with this compound. What are the potential causes and solutions?
A1: High variability is a frequent challenge in behavioral research and can stem from several factors.[1]
-
Underlying Animal Health and Stress: Undiagnosed health issues or high baseline stress levels can significantly impact behavior.
-
Solution: Conduct a general health check before starting the experiment. Ensure a proper acclimatization period of at least one week in the housing facility and a 30-60 minute habituation to the testing room before each session.[2][3] Minimize loud noises and sudden movements in the testing environment.
-
-
Inconsistent Drug Administration: The method of administration can itself be a stressor, leading to variable responses.[4]
-
Solution: Ensure the chosen route of administration (e.g., intraperitoneal, oral gavage) is performed consistently and by a trained individual to minimize stress.[5] Consider habituating animals to the administration procedure with vehicle injections prior to the start of the experiment.
-
-
Environmental Factors: Rodents are highly sensitive to their environment.[2]
-
Solution: Standardize lighting conditions, temperature, and background noise in the testing room.[6] Avoid strong scents and ensure the same experimenter handles the animals for the duration of the study, as the sex of the experimenter can influence rodent anxiety and pain sensitivity.[1] Clean the apparatus thoroughly between animals to remove olfactory cues.[7]
-
-
Pharmacokinetics of this compound: The timing of behavioral testing relative to drug administration is critical.
-
Solution: Review the pharmacokinetic profile of this compound to ensure that behavioral testing is conducted during the optimal window of bioavailability and target engagement. The timing should be kept consistent across all subjects.
-
Q2: Our results are not showing the expected anxiolytic or antidepressant-like effects of this compound. What should we investigate?
A2: A lack of a discernible drug effect can be due to experimental parameters, the underlying model, or the drug's specific mechanism.
-
Suboptimal Dose: The selected dose of this compound may be too low to achieve sufficient NK1 receptor occupancy.
-
Solution: Perform a dose-response study to determine the optimal concentration of this compound for the desired behavioral effect in your specific animal model.
-
-
Choice of Behavioral Assay: The neurokinin-1 (NK1) receptor system, the target of this compound, is primarily implicated in stress, anxiety, and depression.[8][9] The chosen behavioral test may not be sensitive enough to detect the effects of modulating this system.
-
Animal Strain and Sex: Different rodent strains can exhibit varying baseline levels of anxiety and may respond differently to pharmacological interventions. The female estrous cycle can also influence behavior.[2]
-
Solution: Select an animal strain known to be sensitive in the chosen behavioral assay. If using both male and female animals, test them separately and, if possible, account for the female estrous cycle.[2]
-
-
"One-Trial Tolerance" in the Elevated Plus Maze: If re-testing animals on the Elevated Plus Maze, prior experience can diminish the anxiolytic effect of drugs.
-
Solution: Avoid re-testing on the Elevated Plus Maze. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.
-
Q3: We are seeing inconsistent results in our Morris Water Maze experiment with this compound. What could be the issue?
A3: The Morris Water Maze is a complex task, and inconsistencies can arise from various factors.[12]
-
Non-Specific Behavioral Effects: this compound, by modulating the NK1 receptor, could potentially alter stress responses or motivation, which can confound learning and memory assessment.
-
Solution: Include control experiments to assess general activity, motivation, and visual acuity. An open field test can measure locomotion, and a cued-platform version of the water maze can assess for visual or motor impairments.[1]
-
-
Procedural Variables: Minor changes in the protocol can lead to significant differences in results.
-
Solution: Ensure the water temperature is consistent (around 21-25°C), the platform is adequately submerged (1-2 cm), and the spatial cues in the room are clear and remain unchanged throughout the experiment.[13][14] The experimenter should be consistent in how they handle and place the animals in the water.[12]
-
-
"Floating" Behavior: Some animals may adopt a passive floating strategy instead of actively searching for the platform.
-
Solution: This may indicate high levels of stress or "behavioral despair." Ensure adequate pre-training with a visible platform to familiarize the animals with the task of escaping the water. If an animal floats, gently guide it to the platform at the end of the trial.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[15][16] Its primary mechanism is to block the binding of the neuropeptide Substance P (SP) to the NK1 receptor.[8] The SP/NK1 receptor system is involved in the transmission of stress signals, pain, and the regulation of affective behavior.[8][17]
Q2: Which behavioral assays are most relevant for studying the effects of this compound?
A2: Given the role of the NK1 receptor in anxiety and depression, the most relevant behavioral assays include:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.[10]
-
Forced Swim Test (FST): To evaluate depression-like or "behavioral despair" phenotypes.[18]
-
Chronic Social Defeat Stress: A model to induce behaviors that reflect human symptoms of depression and anxiety.[10]
Q3: What are the expected behavioral outcomes of this compound administration?
A3: As an NK1 receptor antagonist, this compound is expected to exhibit anxiolytic and antidepressant-like effects.[9] The specific outcomes will depend on the behavioral assay used.
Data Presentation: Expected Outcomes of this compound in Behavioral Assays
| Behavioral Assay | Key Parameter | Expected Outcome with this compound | Rationale |
| Elevated Plus Maze | Time spent in open arms | Increase | Reduced anxiety leads to more exploration of the open, more anxiogenic arms.[10] |
| Number of entries into open arms | Increase | Reduced anxiety encourages more frequent entries into the open arms.[10] | |
| Forced Swim Test | Immobility time | Decrease | Antidepressant-like effect reduces "behavioral despair," leading to more active coping strategies (swimming, climbing).[18] |
| Latency to first immobility | Increase | Delayed onset of passive behavior. | |
| Morris Water Maze | Escape latency | No direct effect expected | This compound's primary mechanism is not directly related to spatial learning. However, reduced stress could indirectly improve performance. |
| Time in target quadrant (probe trial) | No direct effect expected | As above, any observed effects are likely secondary to anxiolytic properties. |
Experimental Protocols
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[19]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[3]
-
Place the animal in the center of the maze, facing an open arm.[19]
-
Allow the animal to explore the maze for a 5-minute session.[20]
-
Record the session using a video camera positioned above the maze.
-
Analyze the time spent in and the number of entries into the open and closed arms.[7]
-
Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between each animal to remove olfactory cues.[19]
-
Forced Swim Test (FST)
-
Objective: To assess depression-like behavior in mice.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water.[21]
-
Procedure:
-
Fill the cylinder with water (24-30°C) to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).[21][22]
-
Gently place the mouse into the water.[21]
-
The test duration is typically 6 minutes.[21]
-
Record the session for later analysis.
-
The first 2 minutes are considered a habituation period and are often excluded from the analysis.[21]
-
Score the last 4 minutes for time spent immobile (making only movements necessary to keep the head above water).[21]
-
After the test, remove the mouse, dry it thoroughly, and place it in a warm, dry environment.[22]
-
Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 150 cm diameter) filled with opaque water, containing a hidden escape platform.[23]
-
Procedure:
-
Acquisition Phase:
-
Place the mouse in the water at one of several predetermined start locations, facing the wall of the pool.[12]
-
Allow the mouse to swim and find the submerged platform. The trial ends when the mouse reaches the platform or after a set time (e.g., 60-90 seconds).[14]
-
If the mouse does not find the platform, gently guide it there.[14]
-
Allow the mouse to remain on the platform for 15-30 seconds.[14]
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
Visualizations
Signaling Pathway
References
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. mmpc.org [mmpc.org]
- 4. Effects of repeated drug administration on behaviors in normal mice and fluoxetine efficacy in chronic unpredictable mild stress mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do substance P and the NK1 receptor have a role in depression and anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. mmpc.org [mmpc.org]
- 15. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 18. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of TAK-637
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the pan-RAF inhibitor, TAK-637, in various experimental buffers. The following information, presented in a question-and-answer format, addresses common issues to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal results, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] Storing the inhibitor in a concentrated form in a non-aqueous solvent like DMSO minimizes degradation and precipitation. When preparing working dilutions for your experiments, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[2]
Q2: How should I store stock solutions of this compound to ensure long-term stability?
A2: To maintain the integrity of your this compound stock solutions, it is crucial to store them in small, single-use aliquots in tightly sealed, light-protected vials (e.g., amber tubes) at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3] When stored as a powder, small molecules are generally stable for up to three years at -20°C.[4] Once dissolved in DMSO, stock solutions should ideally be used within one to three months when stored at -20°C, or up to six months at -80°C.[5]
Q3: Is this compound stable in aqueous experimental buffers?
A3: The stability of small molecule inhibitors like this compound in aqueous buffers can be variable and is influenced by several factors, including the pH and composition of the buffer, incubation temperature, and duration of the experiment.[1][6] While specific stability data for this compound in a wide range of buffers is not publicly available, a structurally related pan-RAF inhibitor, TAK-632, has been shown to have good solubility in pH 6.8 phosphate buffer.[7][8] It is generally not recommended to store small molecules in aqueous buffers for extended periods.[9] Working solutions in aqueous buffers should be prepared fresh for each experiment.[9]
Q4: What are some common signs that my this compound solution may have degraded?
A4: Signs of compound degradation can include a noticeable color change in your stock or working solution, the appearance of precipitation upon thawing, or a decrease in its biological activity leading to inconsistent experimental results.[3] If you observe any of these signs, it is recommended to use a fresh aliquot of your stock solution or prepare a new stock solution from solid material.[9]
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound working solution.
-
Possible Cause: The solubility limit of this compound in the aqueous buffer has been exceeded. The final concentration of the inhibitor may be too high for the chosen buffer system.
-
Troubleshooting Steps:
-
Visually Inspect: Carefully check your solution for any cloudiness or particulate matter.[2]
-
Lower Concentration: Prepare a new working solution at a lower final concentration.
-
Optimize Buffer: Consider testing the solubility in different buffer systems. For pan-RAF kinase assays, buffers containing HEPES or Tris are commonly used.[10][11] A phosphate buffer at pH 6.8 has been noted for the related compound TAK-632.[7][8]
-
Add Detergent: For in vitro biochemical assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent compound aggregation.[12]
-
Issue 2: The inhibitory effect of this compound diminishes over the course of a long-term cell culture experiment.
-
Possible Cause: this compound may be unstable in the cell culture medium under standard incubation conditions (37°C, 5% CO₂). Components in the media, such as serum proteins or amino acids like cysteine, can contribute to compound degradation over time.[6][13][14]
-
Troubleshooting Steps:
-
Replenish Compound: For long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals (e.g., every 24-48 hours).
-
Assess Stability: To confirm instability, you can perform a stability study by incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points using HPLC or LC-MS.[1]
-
Use Serum-Free Media: If feasible for your experiment, test the stability and activity of this compound in a simpler, serum-free medium to identify potential interactions with serum components.[13]
-
Data Summary
While specific quantitative stability data for this compound across a range of buffers is not available in the public domain, the following table provides general storage recommendations for small molecule inhibitors, which should be applied to this compound.
| Form | Solvent/Buffer | Storage Temperature | Recommended Storage Duration | Notes |
| Solid Powder | N/A | -20°C or -80°C | Years | Protect from light and moisture.[9] |
| Stock Solution | Anhydrous DMSO | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months or longer | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Working Solution | Aqueous Buffer | 4°C or Room Temperature | Hours | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Kinase Assay using this compound
-
Buffer Preparation: Prepare a suitable kinase assay buffer. A common composition is 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[11]
-
Inhibitor Dilution: Prepare serial dilutions of the this compound stock solution in the kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a vehicle control (buffer with the same final concentration of DMSO).
-
Enzyme and Substrate Addition: In a microplate, add the RAF kinase and its specific substrate to each well.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at the reaction temperature.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for the optimized reaction time and temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphospecific antibody-based detection or radiometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cellculturedish.com [cellculturedish.com]
Technical Support Center: Stability and Handling of TAK-637
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of the pan-RAF inhibitor, TAK-637, in various experimental buffers. The following information, presented in a question-and-answer format, addresses common issues to ensure the reliable and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal results, it is recommended to prepare high-concentration stock solutions (e.g., 10 mM) of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] Storing the inhibitor in a concentrated form in a non-aqueous solvent like DMSO minimizes degradation and precipitation. When preparing working dilutions for your experiments, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[2]
Q2: How should I store stock solutions of this compound to ensure long-term stability?
A2: To maintain the integrity of your this compound stock solutions, it is crucial to store them in small, single-use aliquots in tightly sealed, light-protected vials (e.g., amber tubes) at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3] When stored as a powder, small molecules are generally stable for up to three years at -20°C.[4] Once dissolved in DMSO, stock solutions should ideally be used within one to three months when stored at -20°C, or up to six months at -80°C.[5]
Q3: Is this compound stable in aqueous experimental buffers?
A3: The stability of small molecule inhibitors like this compound in aqueous buffers can be variable and is influenced by several factors, including the pH and composition of the buffer, incubation temperature, and duration of the experiment.[1][6] While specific stability data for this compound in a wide range of buffers is not publicly available, a structurally related pan-RAF inhibitor, TAK-632, has been shown to have good solubility in pH 6.8 phosphate buffer.[7][8] It is generally not recommended to store small molecules in aqueous buffers for extended periods.[9] Working solutions in aqueous buffers should be prepared fresh for each experiment.[9]
Q4: What are some common signs that my this compound solution may have degraded?
A4: Signs of compound degradation can include a noticeable color change in your stock or working solution, the appearance of precipitation upon thawing, or a decrease in its biological activity leading to inconsistent experimental results.[3] If you observe any of these signs, it is recommended to use a fresh aliquot of your stock solution or prepare a new stock solution from solid material.[9]
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound working solution.
-
Possible Cause: The solubility limit of this compound in the aqueous buffer has been exceeded. The final concentration of the inhibitor may be too high for the chosen buffer system.
-
Troubleshooting Steps:
-
Visually Inspect: Carefully check your solution for any cloudiness or particulate matter.[2]
-
Lower Concentration: Prepare a new working solution at a lower final concentration.
-
Optimize Buffer: Consider testing the solubility in different buffer systems. For pan-RAF kinase assays, buffers containing HEPES or Tris are commonly used.[10][11] A phosphate buffer at pH 6.8 has been noted for the related compound TAK-632.[7][8]
-
Add Detergent: For in vitro biochemical assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent compound aggregation.[12]
-
Issue 2: The inhibitory effect of this compound diminishes over the course of a long-term cell culture experiment.
-
Possible Cause: this compound may be unstable in the cell culture medium under standard incubation conditions (37°C, 5% CO₂). Components in the media, such as serum proteins or amino acids like cysteine, can contribute to compound degradation over time.[6][13][14]
-
Troubleshooting Steps:
-
Replenish Compound: For long-term experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals (e.g., every 24-48 hours).
-
Assess Stability: To confirm instability, you can perform a stability study by incubating this compound in your cell culture medium at 37°C and analyzing its concentration at different time points using HPLC or LC-MS.[1]
-
Use Serum-Free Media: If feasible for your experiment, test the stability and activity of this compound in a simpler, serum-free medium to identify potential interactions with serum components.[13]
-
Data Summary
While specific quantitative stability data for this compound across a range of buffers is not available in the public domain, the following table provides general storage recommendations for small molecule inhibitors, which should be applied to this compound.
| Form | Solvent/Buffer | Storage Temperature | Recommended Storage Duration | Notes |
| Solid Powder | N/A | -20°C or -80°C | Years | Protect from light and moisture.[9] |
| Stock Solution | Anhydrous DMSO | -20°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months or longer | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Working Solution | Aqueous Buffer | 4°C or Room Temperature | Hours | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microfuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: General Kinase Assay using this compound
-
Buffer Preparation: Prepare a suitable kinase assay buffer. A common composition is 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[11]
-
Inhibitor Dilution: Prepare serial dilutions of the this compound stock solution in the kinase assay buffer to achieve the desired final concentrations for the dose-response curve. Remember to include a vehicle control (buffer with the same final concentration of DMSO).
-
Enzyme and Substrate Addition: In a microplate, add the RAF kinase and its specific substrate to each well.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at the reaction temperature.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for the optimized reaction time and temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphospecific antibody-based detection or radiometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cellculturedish.com [cellculturedish.com]
Selecting the appropriate vehicle for in vivo delivery of TAK-637
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo delivery of TAK-637, a neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: While extensive experimental data is not publicly available, the following properties are crucial for formulation development:
-
Molecular Weight: 573.5 g/mol .[1]
-
Lipophilicity (XLogP3): 6.2.[1] This high value indicates that this compound is very lipophilic and likely has low aqueous solubility.
-
Compound Class: Based on its high lipophilicity, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.
Q2: Has this compound been administered in vivo in preclinical studies?
A2: Yes, this compound has been administered both orally (p.o.) and intravenously (i.v.) in various animal models, including gerbils, cats, and guinea pigs.[2][3][4][5]
Q3: Are there any known vehicles that have been used for this compound?
A3: One preclinical study mentions the use of Dimethyl Sulfoxide (DMSO) in experiments involving this compound.[5] However, specific formulations for oral or intravenous administration in most published studies are not detailed.
Q4: What are the general types of vehicles suitable for a lipophilic compound like this compound?
A4: For lipophilic compounds, common vehicle types include:
-
Co-solvent systems: Mixtures of a primary solvent (like water or saline) with a water-miscible organic co-solvent to increase solubility.
-
Surfactant-based systems: Micellar solutions or emulsions that can encapsulate and solubilize hydrophobic drugs.
-
Lipid-based formulations: Solutions or suspensions in oils or other lipidic excipients, which can enhance oral absorption.
-
Cyclodextrin complexes: Formulations where the drug molecule is encapsulated within a cyclodextrin molecule to improve solubility.
-
Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Drug Precipitation Upon Dilution | The drug's solubility in the final diluted vehicle is exceeded. | 1. Increase the concentration of the co-solvent or surfactant in the initial formulation. 2. Test a different vehicle system (e.g., a lipid-based formulation). 3. Prepare the final dilution just before administration. |
| Poor Bioavailability After Oral Dosing | Low drug solubility in the gastrointestinal tract, leading to poor absorption. | 1. Consider a lipid-based formulation to enhance absorption via lymphatic pathways. 2. Reduce the particle size of the drug (micronization or nanosuspension) to increase the dissolution rate. 3. Use a self-emulsifying drug delivery system (SEDDS). |
| Vehicle-Induced Toxicity or Adverse Events | The chosen vehicle or its concentration is not well-tolerated by the animal model. | 1. Consult literature for the maximum tolerated dose of the vehicle components in the specific animal model. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, high concentrations of surfactants). 3. Conduct a vehicle tolerability study prior to the main experiment. |
| Inconsistent Results Between Animals | Variability in drug solubilization or absorption. | 1. Ensure the formulation is homogenous and stable. 2. For suspensions, ensure consistent and thorough vortexing before each administration. 3. Standardize the fasting state of the animals, as food can affect the absorption of lipophilic drugs. |
Data Presentation: Common Vehicles for Poorly Soluble Compounds
Table 1: Common Co-solvents for In Vivo Administration
| Co-solvent | Typical Concentration Range (%) | Route of Administration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 - 20 | i.v., i.p., p.o. | Can have pharmacological effects and may cause local irritation. Use with caution. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10 - 60 | i.v., i.p., p.o. | Generally well-tolerated. Viscosity increases with concentration. |
| Ethanol | 5 - 15 | i.v., p.o. | Can have sedative effects. Use with caution, especially in behavioral studies. |
| Propylene Glycol (PG) | 10 - 50 | i.v., p.o. | Generally considered safe. |
| N-methyl-2-pyrrolidone (NMP) | 1 - 10 | i.v., s.c. | A powerful solvent, but use at low concentrations due to potential toxicity. |
Table 2: Common Surfactants for In Vivo Administration
| Surfactant | Typical Concentration Range (%) | Route of Administration | Notes |
| Polysorbate 80 (Tween® 80) | 1 - 10 | i.v., p.o. | Commonly used, but can cause hypersensitivity reactions in some cases. |
| Polysorbate 20 (Tween® 20) | 1 - 5 | i.v., p.o. | Similar to Tween® 80. |
| Cremophor® EL | 1 - 10 | i.v., p.o. | Can cause hypersensitivity reactions. Use with caution. |
| Solutol® HS 15 | 1 - 20 | i.v., p.o. | Generally better tolerated than Cremophor® EL. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
This protocol is a general guideline and should be optimized for this compound based on solubility and tolerability studies.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10% of the final volume.
-
Vortex until the solution is clear.
-
Add PEG 400 to the solution. A common ratio is 1:3 DMSO:PEG 400.
-
Vortex until the solution is homogenous.
-
Slowly add saline to the desired final volume while vortexing to avoid precipitation. A common final formulation might be 10% DMSO, 30% PEG 400, and 60% saline.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, sterile filter it using a 0.22 µm filter into a new sterile vial.
-
Store the formulation as per its stability characteristics (typically protected from light and at a controlled temperature).
-
Mandatory Visualizations
References
- 1. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate vehicle for in vivo delivery of TAK-637
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo delivery of TAK-637, a neurokinin-1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: While extensive experimental data is not publicly available, the following properties are crucial for formulation development:
-
Molecular Weight: 573.5 g/mol .[1]
-
Lipophilicity (XLogP3): 6.2.[1] This high value indicates that this compound is very lipophilic and likely has low aqueous solubility.
-
Compound Class: Based on its high lipophilicity, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.
Q2: Has this compound been administered in vivo in preclinical studies?
A2: Yes, this compound has been administered both orally (p.o.) and intravenously (i.v.) in various animal models, including gerbils, cats, and guinea pigs.[2][3][4][5]
Q3: Are there any known vehicles that have been used for this compound?
A3: One preclinical study mentions the use of Dimethyl Sulfoxide (DMSO) in experiments involving this compound.[5] However, specific formulations for oral or intravenous administration in most published studies are not detailed.
Q4: What are the general types of vehicles suitable for a lipophilic compound like this compound?
A4: For lipophilic compounds, common vehicle types include:
-
Co-solvent systems: Mixtures of a primary solvent (like water or saline) with a water-miscible organic co-solvent to increase solubility.
-
Surfactant-based systems: Micellar solutions or emulsions that can encapsulate and solubilize hydrophobic drugs.
-
Lipid-based formulations: Solutions or suspensions in oils or other lipidic excipients, which can enhance oral absorption.
-
Cyclodextrin complexes: Formulations where the drug molecule is encapsulated within a cyclodextrin molecule to improve solubility.
-
Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Drug Precipitation Upon Dilution | The drug's solubility in the final diluted vehicle is exceeded. | 1. Increase the concentration of the co-solvent or surfactant in the initial formulation. 2. Test a different vehicle system (e.g., a lipid-based formulation). 3. Prepare the final dilution just before administration. |
| Poor Bioavailability After Oral Dosing | Low drug solubility in the gastrointestinal tract, leading to poor absorption. | 1. Consider a lipid-based formulation to enhance absorption via lymphatic pathways. 2. Reduce the particle size of the drug (micronization or nanosuspension) to increase the dissolution rate. 3. Use a self-emulsifying drug delivery system (SEDDS). |
| Vehicle-Induced Toxicity or Adverse Events | The chosen vehicle or its concentration is not well-tolerated by the animal model. | 1. Consult literature for the maximum tolerated dose of the vehicle components in the specific animal model. 2. Reduce the concentration of potentially toxic excipients (e.g., DMSO, high concentrations of surfactants). 3. Conduct a vehicle tolerability study prior to the main experiment. |
| Inconsistent Results Between Animals | Variability in drug solubilization or absorption. | 1. Ensure the formulation is homogenous and stable. 2. For suspensions, ensure consistent and thorough vortexing before each administration. 3. Standardize the fasting state of the animals, as food can affect the absorption of lipophilic drugs. |
Data Presentation: Common Vehicles for Poorly Soluble Compounds
Table 1: Common Co-solvents for In Vivo Administration
| Co-solvent | Typical Concentration Range (%) | Route of Administration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 - 20 | i.v., i.p., p.o. | Can have pharmacological effects and may cause local irritation. Use with caution. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10 - 60 | i.v., i.p., p.o. | Generally well-tolerated. Viscosity increases with concentration. |
| Ethanol | 5 - 15 | i.v., p.o. | Can have sedative effects. Use with caution, especially in behavioral studies. |
| Propylene Glycol (PG) | 10 - 50 | i.v., p.o. | Generally considered safe. |
| N-methyl-2-pyrrolidone (NMP) | 1 - 10 | i.v., s.c. | A powerful solvent, but use at low concentrations due to potential toxicity. |
Table 2: Common Surfactants for In Vivo Administration
| Surfactant | Typical Concentration Range (%) | Route of Administration | Notes |
| Polysorbate 80 (Tween® 80) | 1 - 10 | i.v., p.o. | Commonly used, but can cause hypersensitivity reactions in some cases. |
| Polysorbate 20 (Tween® 20) | 1 - 5 | i.v., p.o. | Similar to Tween® 80. |
| Cremophor® EL | 1 - 10 | i.v., p.o. | Can cause hypersensitivity reactions. Use with caution. |
| Solutol® HS 15 | 1 - 20 | i.v., p.o. | Generally better tolerated than Cremophor® EL. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
This protocol is a general guideline and should be optimized for this compound based on solubility and tolerability studies.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, start with 10% of the final volume.
-
Vortex until the solution is clear.
-
Add PEG 400 to the solution. A common ratio is 1:3 DMSO:PEG 400.
-
Vortex until the solution is homogenous.
-
Slowly add saline to the desired final volume while vortexing to avoid precipitation. A common final formulation might be 10% DMSO, 30% PEG 400, and 60% saline.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, sterile filter it using a 0.22 µm filter into a new sterile vial.
-
Store the formulation as per its stability characteristics (typically protected from light and at a controlled temperature).
-
Mandatory Visualizations
References
- 1. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential TAK-637 Tachyphylaxis in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential tachyphylaxis of the pan-RAF inhibitor, TAK-637, during long-term in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the Neurokinin 1 (NK1) receptor.[1] The NK1 receptor is a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1][2][3][4] By competitively blocking the NK1 receptor, this compound inhibits the downstream signaling pathways initiated by Substance P.[1][5] This includes modulation of various physiological processes such as pain transmission, inflammation, and emesis.[3][4][6][7]
Q2: What is tachyphylaxis and why is it a concern in long-term studies with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For a GPCR antagonist like this compound, this could manifest as a diminished inhibitory effect over time. This is a critical consideration in long-term studies as it can impact the sustained efficacy of the drug. The underlying mechanisms often involve changes at the receptor level, including desensitization and internalization.[8][9]
Q3: What are the potential molecular mechanisms behind this compound tachyphylaxis?
As this compound targets the NK1 receptor, a GPCR, the potential mechanisms of tachyphylaxis are rooted in the cellular regulation of these receptors. Prolonged exposure to an antagonist can, in some systems, lead to adaptive changes. The primary mechanisms to investigate are:
-
Receptor Desensitization: This is a process where the receptor becomes less responsive to the ligand. For GPCRs like the NK1 receptor, this is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor.[9]
-
Receptor Internalization: Following phosphorylation, β-arrestin proteins can bind to the receptor, leading to its removal from the cell surface into intracellular vesicles called endosomes.[9][10] This reduces the number of available receptors to be antagonized by this compound.[8]
-
Receptor Downregulation: In some cases of chronic drug exposure, the total number of receptors in the cell can decrease due to increased degradation or reduced synthesis.
-
Signaling Pathway Alterations: Changes in downstream signaling components can also contribute to a reduced overall response.
Troubleshooting Guide
This guide is designed to help researchers identify and address issues related to a suspected loss of this compound efficacy in their long-term experiments.
| Observed Issue | Potential Cause | Suggested Action |
| Decreased inhibitory effect of this compound over time (e.g., rightward shift in IC50 curve). | Receptor desensitization and/or internalization leading to a reduced number of functional receptors at the cell surface. | 1. Quantify Receptor Internalization: Perform a time-course experiment to measure the amount of NK1 receptor internalization in the presence of this compound and/or a known agonist. 2. Assess Receptor Density: Use radioligand binding assays to determine if the total number of NK1 receptors (Bmax) has changed after prolonged exposure to this compound. 3. Measure Downstream Signaling: Evaluate the phosphorylation status of downstream effectors like ERK1/2 to see if the signaling pathway has adapted. |
| High variability in experimental results with prolonged drug treatment. | Cell health issues or inconsistent drug concentration. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity. 2. Verify Drug Stability: Confirm the stability of this compound in your experimental media over the duration of the study. 3. Ensure Consistent Dosing: If performing in vivo studies, verify consistent drug delivery and plasma concentrations. |
| Complete loss of this compound effect. | Significant receptor downregulation or development of cellular resistance mechanisms. | 1. Receptor Expression Analysis: Use techniques like Western blotting or qPCR to measure total NK1 receptor protein and mRNA levels. 2. Investigate Alternative Signaling Pathways: Explore if compensatory signaling pathways have been activated that bypass the NK1 receptor. |
Data Presentation: Summarized Quantitative Data
The following tables provide hypothetical yet representative data that researchers might generate when investigating this compound tachyphylaxis.
Table 1: Time-Dependent Shift in this compound IC50 in an In Vitro Cell-Based Assay
| Duration of this compound Pre-incubation | IC50 of this compound (nM) | Fold Change in IC50 |
| 1 hour | 10.2 | 1.0 |
| 24 hours | 25.8 | 2.5 |
| 48 hours | 51.5 | 5.0 |
| 72 hours | 98.9 | 9.7 |
This table illustrates a progressive decrease in the potency of this compound, a hallmark of tachyphylaxis.
Table 2: Effect of Prolonged this compound Exposure on NK1 Receptor Density and Agonist-Induced Signaling
| Treatment Group | NK1 Receptor Density (Bmax, fmol/mg protein) | Substance P-induced p-ERK Fold Change |
| Vehicle Control (24h) | 150.4 ± 12.1 | 8.2 ± 0.9 |
| This compound (1 µM, 24h) | 112.8 ± 9.8 | 4.5 ± 0.5 |
| Vehicle Control (72h) | 148.9 ± 11.5 | 8.5 ± 1.1 |
| This compound (1 µM, 72h) | 85.3 ± 7.6 | 2.1 ± 0.3 |
*p < 0.05, **p < 0.01 compared to respective vehicle control. Data are presented as mean ± SEM. This table demonstrates a potential correlation between reduced receptor number and diminished downstream signaling.
Experimental Protocols
1. Receptor Internalization Assay (Fluorescence Microscopy)
-
Objective: To visualize and quantify the internalization of the NK1 receptor upon prolonged exposure to this compound.
-
Methodology:
-
Seed cells expressing a fluorescently-tagged NK1 receptor (e.g., NK1R-GFP) onto glass-bottom dishes.
-
Treat cells with this compound (at a relevant concentration) or a vehicle control for various time points (e.g., 0, 1, 6, 12, 24 hours). A known NK1 receptor agonist can be used as a positive control for internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a confocal microscope.
-
Quantify the degree of internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity using image analysis software.
-
2. Radioligand Binding Assay for Receptor Density (Bmax)
-
Objective: To determine the total number of NK1 receptors in cell membranes after long-term treatment with this compound.
-
Methodology:
-
Culture cells in the presence of this compound or vehicle for the desired duration.
-
Prepare cell membrane fractions by homogenization and centrifugation.
-
Incubate membrane preparations with increasing concentrations of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled antagonist.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding and perform Scatchard analysis to determine the Bmax (receptor density) and Kd (dissociation constant).
-
3. Phospho-ERK Western Blot for Downstream Signaling
-
Objective: To assess the impact of long-term this compound treatment on the ability of an NK1 receptor agonist to stimulate downstream signaling.
-
Methodology:
-
Treat cells with this compound or vehicle for the desired duration.
-
Stimulate the cells with an NK1 receptor agonist (e.g., Substance P) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
-
Mandatory Visualizations
Caption: NK1 Receptor Signaling and Regulatory Pathways.
Caption: Experimental Workflow for Investigating this compound Tachyphylaxis.
Caption: Troubleshooting Logic for Tachyphylaxis Investigation.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential TAK-637 Tachyphylaxis in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential tachyphylaxis of the pan-RAF inhibitor, TAK-637, during long-term in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, non-peptide antagonist of the Neurokinin 1 (NK1) receptor.[1] The NK1 receptor is a G protein-coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P.[1][2][3][4] By competitively blocking the NK1 receptor, this compound inhibits the downstream signaling pathways initiated by Substance P.[1][5] This includes modulation of various physiological processes such as pain transmission, inflammation, and emesis.[3][4][6][7]
Q2: What is tachyphylaxis and why is it a concern in long-term studies with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For a GPCR antagonist like this compound, this could manifest as a diminished inhibitory effect over time. This is a critical consideration in long-term studies as it can impact the sustained efficacy of the drug. The underlying mechanisms often involve changes at the receptor level, including desensitization and internalization.[8][9]
Q3: What are the potential molecular mechanisms behind this compound tachyphylaxis?
As this compound targets the NK1 receptor, a GPCR, the potential mechanisms of tachyphylaxis are rooted in the cellular regulation of these receptors. Prolonged exposure to an antagonist can, in some systems, lead to adaptive changes. The primary mechanisms to investigate are:
-
Receptor Desensitization: This is a process where the receptor becomes less responsive to the ligand. For GPCRs like the NK1 receptor, this is often mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor.[9]
-
Receptor Internalization: Following phosphorylation, β-arrestin proteins can bind to the receptor, leading to its removal from the cell surface into intracellular vesicles called endosomes.[9][10] This reduces the number of available receptors to be antagonized by this compound.[8]
-
Receptor Downregulation: In some cases of chronic drug exposure, the total number of receptors in the cell can decrease due to increased degradation or reduced synthesis.
-
Signaling Pathway Alterations: Changes in downstream signaling components can also contribute to a reduced overall response.
Troubleshooting Guide
This guide is designed to help researchers identify and address issues related to a suspected loss of this compound efficacy in their long-term experiments.
| Observed Issue | Potential Cause | Suggested Action |
| Decreased inhibitory effect of this compound over time (e.g., rightward shift in IC50 curve). | Receptor desensitization and/or internalization leading to a reduced number of functional receptors at the cell surface. | 1. Quantify Receptor Internalization: Perform a time-course experiment to measure the amount of NK1 receptor internalization in the presence of this compound and/or a known agonist. 2. Assess Receptor Density: Use radioligand binding assays to determine if the total number of NK1 receptors (Bmax) has changed after prolonged exposure to this compound. 3. Measure Downstream Signaling: Evaluate the phosphorylation status of downstream effectors like ERK1/2 to see if the signaling pathway has adapted. |
| High variability in experimental results with prolonged drug treatment. | Cell health issues or inconsistent drug concentration. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cytotoxicity. 2. Verify Drug Stability: Confirm the stability of this compound in your experimental media over the duration of the study. 3. Ensure Consistent Dosing: If performing in vivo studies, verify consistent drug delivery and plasma concentrations. |
| Complete loss of this compound effect. | Significant receptor downregulation or development of cellular resistance mechanisms. | 1. Receptor Expression Analysis: Use techniques like Western blotting or qPCR to measure total NK1 receptor protein and mRNA levels. 2. Investigate Alternative Signaling Pathways: Explore if compensatory signaling pathways have been activated that bypass the NK1 receptor. |
Data Presentation: Summarized Quantitative Data
The following tables provide hypothetical yet representative data that researchers might generate when investigating this compound tachyphylaxis.
Table 1: Time-Dependent Shift in this compound IC50 in an In Vitro Cell-Based Assay
| Duration of this compound Pre-incubation | IC50 of this compound (nM) | Fold Change in IC50 |
| 1 hour | 10.2 | 1.0 |
| 24 hours | 25.8 | 2.5 |
| 48 hours | 51.5 | 5.0 |
| 72 hours | 98.9 | 9.7 |
This table illustrates a progressive decrease in the potency of this compound, a hallmark of tachyphylaxis.
Table 2: Effect of Prolonged this compound Exposure on NK1 Receptor Density and Agonist-Induced Signaling
| Treatment Group | NK1 Receptor Density (Bmax, fmol/mg protein) | Substance P-induced p-ERK Fold Change |
| Vehicle Control (24h) | 150.4 ± 12.1 | 8.2 ± 0.9 |
| This compound (1 µM, 24h) | 112.8 ± 9.8 | 4.5 ± 0.5 |
| Vehicle Control (72h) | 148.9 ± 11.5 | 8.5 ± 1.1 |
| This compound (1 µM, 72h) | 85.3 ± 7.6 | 2.1 ± 0.3 |
*p < 0.05, **p < 0.01 compared to respective vehicle control. Data are presented as mean ± SEM. This table demonstrates a potential correlation between reduced receptor number and diminished downstream signaling.
Experimental Protocols
1. Receptor Internalization Assay (Fluorescence Microscopy)
-
Objective: To visualize and quantify the internalization of the NK1 receptor upon prolonged exposure to this compound.
-
Methodology:
-
Seed cells expressing a fluorescently-tagged NK1 receptor (e.g., NK1R-GFP) onto glass-bottom dishes.
-
Treat cells with this compound (at a relevant concentration) or a vehicle control for various time points (e.g., 0, 1, 6, 12, 24 hours). A known NK1 receptor agonist can be used as a positive control for internalization.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Acquire images using a confocal microscope.
-
Quantify the degree of internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity using image analysis software.
-
2. Radioligand Binding Assay for Receptor Density (Bmax)
-
Objective: To determine the total number of NK1 receptors in cell membranes after long-term treatment with this compound.
-
Methodology:
-
Culture cells in the presence of this compound or vehicle for the desired duration.
-
Prepare cell membrane fractions by homogenization and centrifugation.
-
Incubate membrane preparations with increasing concentrations of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a non-labeled antagonist.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding and perform Scatchard analysis to determine the Bmax (receptor density) and Kd (dissociation constant).
-
3. Phospho-ERK Western Blot for Downstream Signaling
-
Objective: To assess the impact of long-term this compound treatment on the ability of an NK1 receptor agonist to stimulate downstream signaling.
-
Methodology:
-
Treat cells with this compound or vehicle for the desired duration.
-
Stimulate the cells with an NK1 receptor agonist (e.g., Substance P) for a short period (e.g., 5-10 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
-
Mandatory Visualizations
Caption: NK1 Receptor Signaling and Regulatory Pathways.
Caption: Experimental Workflow for Investigating this compound Tachyphylaxis.
Caption: Troubleshooting Logic for Tachyphylaxis Investigation.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 receptor desensitization to consecutive microdialysis infusions of substance P in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to control for TAK-637's effects on the micturition reflex.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of TAK-632, a tachykinin NK1 receptor antagonist, on the micturition reflex.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Question 1: My in vivo cystometry results with TAK-637 are inconsistent. What are some potential causes and solutions?
Inconsistent cystometry results can arise from several factors related to the experimental setup, animal model, and data analysis. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Animal-to-animal variability | Ensure a consistent animal model (species, strain, age, sex). Increase the sample size (n-number) to improve statistical power. Acclimatize animals to the experimental setup to reduce stress-induced variability. |
| Anesthesia depth | Urethane is a commonly used anesthetic for cystometry as it preserves the micturition reflex.[1] Maintain a stable plane of anesthesia throughout the experiment. Monitor physiological parameters (heart rate, respiratory rate) to ensure consistency. |
| Catheter placement and patency | Verify correct placement of the bladder catheter to ensure accurate pressure recordings and complete bladder emptying. Ensure the catheter is not obstructed. Regularly flush the catheter with saline to maintain patency. |
| Bladder irritation | Minimize bladder irritation during catheterization. Allow for a stabilization period after catheter placement before starting recordings. |
| Data analysis | Use consistent and objective criteria for defining cystometric parameters (e.g., bladder capacity, voiding pressure, intercontraction interval). Consider using automated analysis software to reduce user bias. |
Question 2: How can I differentiate between the central and peripheral effects of this compound on the micturition reflex?
Distinguishing between central and peripheral sites of action is crucial for understanding the mechanism of this compound. Here are some experimental approaches:
| Experimental Approach | Methodology | Expected Outcome with this compound |
| Intrathecal vs. Intravenous Administration | Compare the effects of direct administration of this compound into the spinal canal (intrathecal) with systemic administration (intravenous). | A more potent effect with intrathecal administration suggests a spinal site of action. |
| Spinal Cord Transection Model | Perform experiments in animals with a transected spinal cord to isolate the spinal micturition reflex. | If this compound is still effective in inhibiting the micturition reflex in spinalized animals, it points to a primary action at the spinal cord level.[2] |
| Electrical Stimulation of Nerves | Compare the effect of this compound on bladder contractions induced by stimulating the afferent (sensory) versus efferent (motor) pathways of the pelvic nerve. | This compound is expected to inhibit bladder contractions induced by afferent nerve stimulation but not those induced by efferent nerve stimulation, indicating an effect on the sensory pathway.[3] |
| In Vitro Bladder Strip Preparation | Test the effect of this compound on contractions of isolated bladder smooth muscle strips induced by direct agonists (e.g., carbachol) or electrical field stimulation. | This compound is not expected to inhibit these contractions, confirming its lack of direct effect on the bladder muscle or efferent nerves.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the micturition reflex?
A1: this compound is a selective tachykinin NK1 receptor antagonist.[2] Its primary mechanism of action on the micturition reflex is the inhibition of the afferent (sensory) limb of the reflex, likely at the level of the spinal cord.[2][3] This leads to a decrease in the frequency of bladder contractions and an increase in bladder capacity, without significantly affecting the amplitude of voiding contractions (voiding pressure).[2][4]
Q2: What are appropriate positive and negative controls for an in vivo cystometry experiment with this compound?
A2:
-
Positive Control: A substance known to affect the micturition reflex, but through a different mechanism, is an excellent positive control. For instance, an anticholinergic agent like oxybutynin or tolterodine can be used. These agents are expected to decrease the amplitude of bladder contractions (voiding pressure), a different effect from this compound.[2][4] This helps to confirm the responsiveness of the experimental model.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound) should be administered to a separate group of animals. This ensures that the observed effects are due to this compound itself and not the vehicle.
Q3: How can I control for potential off-target effects of this compound?
A3: To control for off-target effects, it's important to:
-
Use a selective NK1 receptor agonist: Pre-treatment with this compound should block the effects of a selective NK1 receptor agonist on the micturition reflex.
-
Test against other receptor agonists: Demonstrate that this compound does not affect bladder responses induced by agonists for other receptors involved in micturition, such as muscarinic or purinergic receptors.[5]
-
Compare with other NK1 antagonists: If available, comparing the effects of this compound with other structurally different NK1 receptor antagonists can help confirm that the observed effects are class-specific.[4]
-
Dose-response curve: Establish a clear dose-response relationship for the effects of this compound. Specific on-target effects should exhibit a saturable dose-response, while off-target effects may occur at higher, non-physiological concentrations.
Q4: What are the key parameters to measure in a cystometry experiment to evaluate the effects of this compound?
A4: The following table summarizes the key cystometric parameters and the expected effects of this compound compared to an anticholinergic agent like oxybutynin.
| Cystometric Parameter | Expected Effect of this compound | Expected Effect of Oxybutynin |
| Bladder Capacity | Increased[6] | Increased[6] |
| Voiding Pressure (Micturition Pressure) | No significant change[4] | Decreased[4] |
| Intercontraction Interval | Increased[7] | May increase |
| Voiding Efficiency | No significant change[6] | Decreased[6] |
| Frequency of Contractions | Decreased[2] | May decrease |
Experimental Protocols
Detailed Methodology for In Vivo Cystometry in Guinea Pigs
This protocol is a generalized guide based on published studies.[1][4] Researchers should adapt it to their specific experimental needs and institutional guidelines.
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (e.g., 1.2 g/kg, intraperitoneally).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a catheter (e.g., a polyethylene catheter with a flared tip) into the dome of the bladder and secure it with a purse-string suture.
-
Exteriorize the catheter and close the abdominal incision.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.
-
-
Cystometric Recordings:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Begin continuous infusion of warm saline (37°C) into the bladder at a constant rate (e.g., 0.1-0.2 ml/min).
-
Record intravesical pressure continuously.
-
Observe and record micturition volumes.
-
After a baseline period of stable and reproducible micturition cycles, administer this compound or control substances (vehicle, positive control) intravenously or via the appropriate route.
-
Continue recording for a predetermined period to observe the effects of the treatment.
-
-
Data Analysis:
-
Measure the following parameters from the cystometrogram:
-
Bladder Capacity: The volume of infused saline at which a micturition contraction is initiated.
-
Voiding Pressure: The peak intravesical pressure during a micturition contraction.
-
Intercontraction Interval: The time between two consecutive micturition contractions.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after micturition (can be determined by withdrawing the remaining fluid at the end of the experiment).
-
Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100%.
-
-
Visualizations
Caption: Signaling pathway of the micturition reflex and the site of action of this compound.
Caption: General experimental workflow for in vivo cystometry studies of this compound.
References
- 1. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Netupitant, a Potent and Highly Selective NK1 Receptor Antagonist, Alleviates Acetic Acid-Induced Bladder Overactivity in Anesthetized Guinea-Pigs [frontiersin.org]
How to control for TAK-637's effects on the micturition reflex.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of TAK-632, a tachykinin NK1 receptor antagonist, on the micturition reflex.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Question 1: My in vivo cystometry results with TAK-637 are inconsistent. What are some potential causes and solutions?
Inconsistent cystometry results can arise from several factors related to the experimental setup, animal model, and data analysis. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Animal-to-animal variability | Ensure a consistent animal model (species, strain, age, sex). Increase the sample size (n-number) to improve statistical power. Acclimatize animals to the experimental setup to reduce stress-induced variability. |
| Anesthesia depth | Urethane is a commonly used anesthetic for cystometry as it preserves the micturition reflex.[1] Maintain a stable plane of anesthesia throughout the experiment. Monitor physiological parameters (heart rate, respiratory rate) to ensure consistency. |
| Catheter placement and patency | Verify correct placement of the bladder catheter to ensure accurate pressure recordings and complete bladder emptying. Ensure the catheter is not obstructed. Regularly flush the catheter with saline to maintain patency. |
| Bladder irritation | Minimize bladder irritation during catheterization. Allow for a stabilization period after catheter placement before starting recordings. |
| Data analysis | Use consistent and objective criteria for defining cystometric parameters (e.g., bladder capacity, voiding pressure, intercontraction interval). Consider using automated analysis software to reduce user bias. |
Question 2: How can I differentiate between the central and peripheral effects of this compound on the micturition reflex?
Distinguishing between central and peripheral sites of action is crucial for understanding the mechanism of this compound. Here are some experimental approaches:
| Experimental Approach | Methodology | Expected Outcome with this compound |
| Intrathecal vs. Intravenous Administration | Compare the effects of direct administration of this compound into the spinal canal (intrathecal) with systemic administration (intravenous). | A more potent effect with intrathecal administration suggests a spinal site of action. |
| Spinal Cord Transection Model | Perform experiments in animals with a transected spinal cord to isolate the spinal micturition reflex. | If this compound is still effective in inhibiting the micturition reflex in spinalized animals, it points to a primary action at the spinal cord level.[2] |
| Electrical Stimulation of Nerves | Compare the effect of this compound on bladder contractions induced by stimulating the afferent (sensory) versus efferent (motor) pathways of the pelvic nerve. | This compound is expected to inhibit bladder contractions induced by afferent nerve stimulation but not those induced by efferent nerve stimulation, indicating an effect on the sensory pathway.[3] |
| In Vitro Bladder Strip Preparation | Test the effect of this compound on contractions of isolated bladder smooth muscle strips induced by direct agonists (e.g., carbachol) or electrical field stimulation. | This compound is not expected to inhibit these contractions, confirming its lack of direct effect on the bladder muscle or efferent nerves.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the micturition reflex?
A1: this compound is a selective tachykinin NK1 receptor antagonist.[2] Its primary mechanism of action on the micturition reflex is the inhibition of the afferent (sensory) limb of the reflex, likely at the level of the spinal cord.[2][3] This leads to a decrease in the frequency of bladder contractions and an increase in bladder capacity, without significantly affecting the amplitude of voiding contractions (voiding pressure).[2][4]
Q2: What are appropriate positive and negative controls for an in vivo cystometry experiment with this compound?
A2:
-
Positive Control: A substance known to affect the micturition reflex, but through a different mechanism, is an excellent positive control. For instance, an anticholinergic agent like oxybutynin or tolterodine can be used. These agents are expected to decrease the amplitude of bladder contractions (voiding pressure), a different effect from this compound.[2][4] This helps to confirm the responsiveness of the experimental model.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound) should be administered to a separate group of animals. This ensures that the observed effects are due to this compound itself and not the vehicle.
Q3: How can I control for potential off-target effects of this compound?
A3: To control for off-target effects, it's important to:
-
Use a selective NK1 receptor agonist: Pre-treatment with this compound should block the effects of a selective NK1 receptor agonist on the micturition reflex.
-
Test against other receptor agonists: Demonstrate that this compound does not affect bladder responses induced by agonists for other receptors involved in micturition, such as muscarinic or purinergic receptors.[5]
-
Compare with other NK1 antagonists: If available, comparing the effects of this compound with other structurally different NK1 receptor antagonists can help confirm that the observed effects are class-specific.[4]
-
Dose-response curve: Establish a clear dose-response relationship for the effects of this compound. Specific on-target effects should exhibit a saturable dose-response, while off-target effects may occur at higher, non-physiological concentrations.
Q4: What are the key parameters to measure in a cystometry experiment to evaluate the effects of this compound?
A4: The following table summarizes the key cystometric parameters and the expected effects of this compound compared to an anticholinergic agent like oxybutynin.
| Cystometric Parameter | Expected Effect of this compound | Expected Effect of Oxybutynin |
| Bladder Capacity | Increased[6] | Increased[6] |
| Voiding Pressure (Micturition Pressure) | No significant change[4] | Decreased[4] |
| Intercontraction Interval | Increased[7] | May increase |
| Voiding Efficiency | No significant change[6] | Decreased[6] |
| Frequency of Contractions | Decreased[2] | May decrease |
Experimental Protocols
Detailed Methodology for In Vivo Cystometry in Guinea Pigs
This protocol is a generalized guide based on published studies.[1][4] Researchers should adapt it to their specific experimental needs and institutional guidelines.
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane (e.g., 1.2 g/kg, intraperitoneally).
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a catheter (e.g., a polyethylene catheter with a flared tip) into the dome of the bladder and secure it with a purse-string suture.
-
Exteriorize the catheter and close the abdominal incision.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.
-
-
Cystometric Recordings:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Begin continuous infusion of warm saline (37°C) into the bladder at a constant rate (e.g., 0.1-0.2 ml/min).
-
Record intravesical pressure continuously.
-
Observe and record micturition volumes.
-
After a baseline period of stable and reproducible micturition cycles, administer this compound or control substances (vehicle, positive control) intravenously or via the appropriate route.
-
Continue recording for a predetermined period to observe the effects of the treatment.
-
-
Data Analysis:
-
Measure the following parameters from the cystometrogram:
-
Bladder Capacity: The volume of infused saline at which a micturition contraction is initiated.
-
Voiding Pressure: The peak intravesical pressure during a micturition contraction.
-
Intercontraction Interval: The time between two consecutive micturition contractions.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after micturition (can be determined by withdrawing the remaining fluid at the end of the experiment).
-
Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100%.
-
-
Visualizations
Caption: Signaling pathway of the micturition reflex and the site of action of this compound.
Caption: General experimental workflow for in vivo cystometry studies of this compound.
References
- 1. In vivo cystometrogram studies in urethane-anesthetized and conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Netupitant, a Potent and Highly Selective NK1 Receptor Antagonist, Alleviates Acetic Acid-Induced Bladder Overactivity in Anesthetized Guinea-Pigs [frontiersin.org]
Technical Support Center: TAK-637 and Gastrointestinal Transit in Non-IBS Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the impact of the selective neurokinin-1 (NK1) receptor antagonist, TAK-637, on gastrointestinal (GI) transit in non-IBS experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gastrointestinal transit?
A1: this compound is a potent and selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in regulating various gut functions, including smooth muscle contraction, secretion, and inflammation.[4][5][6] By blocking the NK1 receptor, this compound can inhibit nonadrenergic, noncholinergic (NANC) contractions of the colonic longitudinal muscle and prevent contractions induced by capsaicin, which stimulates sensory neurons.[3] In preclinical models, this compound has been shown to reduce defecation stimulated by an NK1 receptor agonist and by restraint stress, indicating a potential for slowing gastrointestinal transit.[1]
Q2: Why is it important to mitigate the gastrointestinal effects of this compound in non-IBS research models?
A2: In research focused on the central nervous system or other systems where this compound is being investigated for its primary effects (e.g., as an antidepressant or anxiolytic), alterations in gastrointestinal transit can be an unwanted confounding variable. Slowed GI transit can affect the absorption of co-administered compounds, alter the gut microbiome, and induce physiological stress in the animals, potentially impacting the primary experimental outcomes.[7] Therefore, normalizing GI transit is crucial for isolating the specific effects of this compound on the intended target.
Q3: Are there established methods for directly counteracting the gastrointestinal effects of this compound?
A3: Currently, there is a lack of published studies specifically detailing the mitigation of this compound-induced effects on GI transit. However, based on the mechanism of action of this compound and general pharmacological principles, the use of prokinetic agents can be a viable strategy to counteract slowed GI transit.[8][9][10] Prokinetic drugs work through different mechanisms to enhance gastrointestinal motility.[11][12]
Troubleshooting Guide: Managing Altered GI Transit
This guide provides a step-by-step approach to identifying and addressing decreased gastrointestinal transit in animal models treated with this compound.
Problem: Observed or suspected decrease in gastrointestinal transit (e.g., reduced fecal output, constipation).
Step 1: Confirm and Quantify the Effect
-
Action: Before implementing mitigation strategies, it is essential to quantify the extent of the impact of this compound on GI transit in your specific model.
-
Method: Utilize a validated method for measuring gastrointestinal transit time, such as the charcoal meal transit assay.
-
Rationale: This will provide baseline data to assess the efficacy of any intervention.
Step 2: Consider Co-administration with a Prokinetic Agent
-
Action: Based on the confirmed delay in GI transit, consider the co-administration of a prokinetic agent.
-
Choosing an Agent: The selection of a prokinetic agent should be based on its mechanism of action and the specific needs of the experimental model. Common options for preclinical research include:
-
Metoclopramide: A dopamine D2 receptor antagonist and 5-HT4 receptor agonist that increases motility in the upper GI tract.[8][11]
-
Cisapride: A 5-HT4 receptor agonist that stimulates motility throughout the GI tract.[8][11][13]
-
Mosapride: A selective 5-HT4 receptor agonist with prokinetic effects.[8]
-
-
Rationale: These agents promote coordinated gut motility and can counteract the inhibitory effects of NK1 receptor antagonism on gut transit.
Step 3: Determine the Optimal Dose and Timing of the Prokinetic Agent
-
Action: Conduct a pilot study to determine the effective dose of the chosen prokinetic agent that normalizes GI transit without causing excessive prokinetic effects (e.g., diarrhea).
-
Method: Administer the prokinetic agent at various doses and at different times relative to this compound administration. Monitor GI transit using the established assay.
-
Rationale: The optimal dose and timing will depend on the pharmacokinetics of both this compound and the prokinetic agent.
Step 4: Monitor for Potential Interactions
-
Action: Be aware that prokinetic agents can alter the absorption of co-administered drugs by modifying gastric emptying and intestinal transit times.[14]
-
Method: If this compound is being administered orally, consider performing pharmacokinetic analysis of this compound in the presence and absence of the prokinetic agent to ensure that its systemic exposure is not significantly altered.
-
Rationale: Changes in the absorption of this compound could affect its efficacy and introduce another variable into the experiment.
Step 5: Consider Dietary Modifications
-
Action: In some cases, dietary adjustments can influence gastrointestinal transit.
-
Method: Ensure a consistent and appropriate diet for the animal model. Diets rich in fiber can modulate GI transit.[15] However, it is crucial to maintain a consistent diet throughout the study to avoid introducing variability.
-
Rationale: While not a primary mitigation strategy for drug-induced effects, a well-controlled diet is a fundamental aspect of maintaining GI health in experimental animals.
Quantitative Data
The following table summarizes the known quantitative effects of this compound on a gastrointestinal parameter. Data for the direct impact of this compound on gastric emptying or intestinal transit time in non-IBS models is limited in publicly available literature.
| Compound | Model | Parameter Measured | Effect | Potency (ID50) | Reference |
| This compound | Mongolian gerbils | Restraint stress-stimulated fecal pellet output | Decrease | 0.33 mg/kg (oral) | [1] |
The following table provides examples of the efficacy of prokinetic agents in a model of delayed gastrointestinal transit, which can serve as a reference for planning mitigation studies.
| Prokinetic Agent | Model | Parameter Measured | Effect |
| Metoclopramide | Morphine-treated mice | Gastric Emptying | Complete reversal of morphine-induced delay |
| Cisapride | Morphine-treated mice | Small Intestinal Transit | Significant reversal of morphine-induced delay |
| Mosapride | Morphine-treated mice | Gastric Emptying | Reversal of morphine-induced delay |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Assay
This protocol is a standard method for assessing gastrointestinal transit in rodents.[16]
Materials:
-
5-10% activated charcoal suspension in 5-10% gum arabic or methylcellulose solution.
-
Oral gavage needles.
-
Dissection tools.
-
Ruler.
Procedure:
-
Fast the animals (e.g., mice or rats) for a specified period (e.g., 12-18 hours) with free access to water. Fasting is important as food can influence transit time.[17]
-
Administer this compound at the desired dose and route. If a prokinetic agent is being tested, administer it at the appropriate time before or concurrently with this compound.
-
At a predetermined time after drug administration, administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.1 mL/10 g body weight for mice).
-
After a set time (e.g., 20-30 minutes), euthanize the animals by a humane method.
-
Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
Lay the intestine flat on a surface and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
Visualizations
Signaling Pathway of Substance P in Gut Motility
Caption: Substance P (SP) binds to the NK1 receptor, activating a Gq-protein signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Mitigating this compound's GI Effects
Caption: A logical workflow for identifying, quantifying, and mitigating the gastrointestinal effects of this compound in a research setting.
Logical Relationship: this compound Action and Prokinetic Counteraction
Caption: this compound slows GI transit by blocking NK1 receptors, while prokinetic agents can counteract this effect by stimulating gut motility through alternative pathways.
References
- 1. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localisation and activation of the neurokinin 1 receptor in the enteric nervous system of the mouse distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of NK1 receptors on gastric motor functions and satiation in healthy humans: results from a controlled trial with the NK1 antagonist aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Slowed gastrointestinal transit is associated with an altered caecal microbiota in an aged rat model [frontiersin.org]
- 8. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Application of Prokinetic Therapies in Small Animals - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Pharmacokinetic drug interactions with gastrointestinal motility modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complex Interactions Among Diet, Gastrointestinal Transit, and Gut Microbiota in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: TAK-637 and Gastrointestinal Transit in Non-IBS Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the impact of the selective neurokinin-1 (NK1) receptor antagonist, TAK-637, on gastrointestinal (GI) transit in non-IBS experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gastrointestinal transit?
A1: this compound is a potent and selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in regulating various gut functions, including smooth muscle contraction, secretion, and inflammation.[4][5][6] By blocking the NK1 receptor, this compound can inhibit nonadrenergic, noncholinergic (NANC) contractions of the colonic longitudinal muscle and prevent contractions induced by capsaicin, which stimulates sensory neurons.[3] In preclinical models, this compound has been shown to reduce defecation stimulated by an NK1 receptor agonist and by restraint stress, indicating a potential for slowing gastrointestinal transit.[1]
Q2: Why is it important to mitigate the gastrointestinal effects of this compound in non-IBS research models?
A2: In research focused on the central nervous system or other systems where this compound is being investigated for its primary effects (e.g., as an antidepressant or anxiolytic), alterations in gastrointestinal transit can be an unwanted confounding variable. Slowed GI transit can affect the absorption of co-administered compounds, alter the gut microbiome, and induce physiological stress in the animals, potentially impacting the primary experimental outcomes.[7] Therefore, normalizing GI transit is crucial for isolating the specific effects of this compound on the intended target.
Q3: Are there established methods for directly counteracting the gastrointestinal effects of this compound?
A3: Currently, there is a lack of published studies specifically detailing the mitigation of this compound-induced effects on GI transit. However, based on the mechanism of action of this compound and general pharmacological principles, the use of prokinetic agents can be a viable strategy to counteract slowed GI transit.[8][9][10] Prokinetic drugs work through different mechanisms to enhance gastrointestinal motility.[11][12]
Troubleshooting Guide: Managing Altered GI Transit
This guide provides a step-by-step approach to identifying and addressing decreased gastrointestinal transit in animal models treated with this compound.
Problem: Observed or suspected decrease in gastrointestinal transit (e.g., reduced fecal output, constipation).
Step 1: Confirm and Quantify the Effect
-
Action: Before implementing mitigation strategies, it is essential to quantify the extent of the impact of this compound on GI transit in your specific model.
-
Method: Utilize a validated method for measuring gastrointestinal transit time, such as the charcoal meal transit assay.
-
Rationale: This will provide baseline data to assess the efficacy of any intervention.
Step 2: Consider Co-administration with a Prokinetic Agent
-
Action: Based on the confirmed delay in GI transit, consider the co-administration of a prokinetic agent.
-
Choosing an Agent: The selection of a prokinetic agent should be based on its mechanism of action and the specific needs of the experimental model. Common options for preclinical research include:
-
Metoclopramide: A dopamine D2 receptor antagonist and 5-HT4 receptor agonist that increases motility in the upper GI tract.[8][11]
-
Cisapride: A 5-HT4 receptor agonist that stimulates motility throughout the GI tract.[8][11][13]
-
Mosapride: A selective 5-HT4 receptor agonist with prokinetic effects.[8]
-
-
Rationale: These agents promote coordinated gut motility and can counteract the inhibitory effects of NK1 receptor antagonism on gut transit.
Step 3: Determine the Optimal Dose and Timing of the Prokinetic Agent
-
Action: Conduct a pilot study to determine the effective dose of the chosen prokinetic agent that normalizes GI transit without causing excessive prokinetic effects (e.g., diarrhea).
-
Method: Administer the prokinetic agent at various doses and at different times relative to this compound administration. Monitor GI transit using the established assay.
-
Rationale: The optimal dose and timing will depend on the pharmacokinetics of both this compound and the prokinetic agent.
Step 4: Monitor for Potential Interactions
-
Action: Be aware that prokinetic agents can alter the absorption of co-administered drugs by modifying gastric emptying and intestinal transit times.[14]
-
Method: If this compound is being administered orally, consider performing pharmacokinetic analysis of this compound in the presence and absence of the prokinetic agent to ensure that its systemic exposure is not significantly altered.
-
Rationale: Changes in the absorption of this compound could affect its efficacy and introduce another variable into the experiment.
Step 5: Consider Dietary Modifications
-
Action: In some cases, dietary adjustments can influence gastrointestinal transit.
-
Method: Ensure a consistent and appropriate diet for the animal model. Diets rich in fiber can modulate GI transit.[15] However, it is crucial to maintain a consistent diet throughout the study to avoid introducing variability.
-
Rationale: While not a primary mitigation strategy for drug-induced effects, a well-controlled diet is a fundamental aspect of maintaining GI health in experimental animals.
Quantitative Data
The following table summarizes the known quantitative effects of this compound on a gastrointestinal parameter. Data for the direct impact of this compound on gastric emptying or intestinal transit time in non-IBS models is limited in publicly available literature.
| Compound | Model | Parameter Measured | Effect | Potency (ID50) | Reference |
| This compound | Mongolian gerbils | Restraint stress-stimulated fecal pellet output | Decrease | 0.33 mg/kg (oral) | [1] |
The following table provides examples of the efficacy of prokinetic agents in a model of delayed gastrointestinal transit, which can serve as a reference for planning mitigation studies.
| Prokinetic Agent | Model | Parameter Measured | Effect |
| Metoclopramide | Morphine-treated mice | Gastric Emptying | Complete reversal of morphine-induced delay |
| Cisapride | Morphine-treated mice | Small Intestinal Transit | Significant reversal of morphine-induced delay |
| Mosapride | Morphine-treated mice | Gastric Emptying | Reversal of morphine-induced delay |
Experimental Protocols
Charcoal Meal Gastrointestinal Transit Assay
This protocol is a standard method for assessing gastrointestinal transit in rodents.[16]
Materials:
-
5-10% activated charcoal suspension in 5-10% gum arabic or methylcellulose solution.
-
Oral gavage needles.
-
Dissection tools.
-
Ruler.
Procedure:
-
Fast the animals (e.g., mice or rats) for a specified period (e.g., 12-18 hours) with free access to water. Fasting is important as food can influence transit time.[17]
-
Administer this compound at the desired dose and route. If a prokinetic agent is being tested, administer it at the appropriate time before or concurrently with this compound.
-
At a predetermined time after drug administration, administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.1 mL/10 g body weight for mice).
-
After a set time (e.g., 20-30 minutes), euthanize the animals by a humane method.
-
Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
Lay the intestine flat on a surface and measure its total length.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
Visualizations
Signaling Pathway of Substance P in Gut Motility
Caption: Substance P (SP) binds to the NK1 receptor, activating a Gq-protein signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Mitigating this compound's GI Effects
Caption: A logical workflow for identifying, quantifying, and mitigating the gastrointestinal effects of this compound in a research setting.
Logical Relationship: this compound Action and Prokinetic Counteraction
Caption: this compound slows GI transit by blocking NK1 receptors, while prokinetic agents can counteract this effect by stimulating gut motility through alternative pathways.
References
- 1. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localisation and activation of the neurokinin 1 receptor in the enteric nervous system of the mouse distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of NK1 receptors on gastric motor functions and satiation in healthy humans: results from a controlled trial with the NK1 antagonist aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Slowed gastrointestinal transit is associated with an altered caecal microbiota in an aged rat model [frontiersin.org]
- 8. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Application of Prokinetic Therapies in Small Animals - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Pharmacokinetic drug interactions with gastrointestinal motility modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complex Interactions Among Diet, Gastrointestinal Transit, and Gut Microbiota in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Lack of Direct Comparative Data on TAK-637 and Aprepitant in Chemotherapy-Induced Emesis Models
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies evaluating TAK-637 versus the established neurokinin-1 (NK1) receptor antagonist, aprepitant, in preclinical models of chemotherapy-induced emesis (CIE). While aprepitant is a well-documented and approved agent for the prevention of chemotherapy-induced nausea and vomiting (CINV), information regarding this compound, a novel NK1 receptor antagonist developed by Takeda, in the context of emesis is not publicly available.
This compound has been investigated for other indications, including urinary incontinence, depression, and irritable bowel syndrome. Although it targets the same receptor as aprepitant, the absence of specific studies on its efficacy and experimental protocols in CIE models prevents a direct, data-driven comparison.
Therefore, this guide will provide a detailed overview of aprepitant's performance in preclinical CIE models, serving as a benchmark for the evaluation of novel NK1 receptor antagonists. We will present its mechanism of action, experimental data, and relevant protocols. This information is intended for researchers, scientists, and drug development professionals to understand the established standards in the field, against which new compounds like this compound could be compared in future studies.
Aprepitant: A Profile in Chemotherapy-Induced Emesis
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] Its antiemetic effect is mediated by blocking the binding of substance P in the central nervous system, particularly in the brainstem vomiting center.[2][3][4] This action is crucial in preventing both the acute and delayed phases of CINV.[1][3][4]
Quantitative Data from Preclinical Studies
The efficacy of aprepitant has been demonstrated in various animal models of chemotherapy-induced emesis. The following table summarizes representative data, though specific results can vary based on the model and experimental conditions.
| Animal Model | Chemotherapeutic Agent | Aprepitant Dose | Efficacy Metric | Result | Reference |
| Ferret | Cisplatin | 1-3 mg/kg, p.o. | Reduction in retching and vomiting episodes | Significant reduction compared to vehicle control | [5] |
| Ferret | Cisplatin | Not specified | Inhibition of emesis | Effective in both acute and delayed phases | [1][5] |
| Piglet | Cisplatin | Not specified | Inhibition of emesis | Effective against both acute and delayed emesis | [5] |
Note: The table is a representation of findings from multiple sources. Specific quantitative data from head-to-head preclinical comparisons with other agents are often found within proprietary company research and may not be publicly available in full detail.
Experimental Protocols
The following is a generalized experimental protocol for evaluating antiemetic agents in a ferret model of cisplatin-induced emesis, a standard model in the field.
Animal Model: Male ferrets are commonly used as they have a well-defined emetic response that is predictive of human outcomes.
Acclimatization: Animals are individually housed and allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.
Antiemetic Administration:
-
Aprepitant or the vehicle control is typically administered orally (p.o.) via gavage.
-
The dose is administered a specified time (e.g., 1-2 hours) before the chemotherapeutic agent.
Induction of Emesis:
-
Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
Observation Period:
-
Following cisplatin administration, the animals are observed continuously for a defined period, typically covering both the acute (first 24 hours) and delayed (24-72 hours or longer) phases of emesis.
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
Data Analysis:
-
The primary endpoints are the total number of emetic episodes (retches + vomits) and the percentage of animals in each group that are protected from emesis.
-
Statistical analysis is performed to compare the treatment groups with the vehicle control group.
Visualizations
Experimental Workflow for Chemotherapy-Induced Emesis Model
Caption: Experimental workflow for evaluating antiemetics in a cisplatin-induced emesis model in ferrets.
Signaling Pathway of Chemotherapy-Induced Emesis and NK1 Receptor Antagonism
Caption: Simplified signaling pathway of chemotherapy-induced emesis, highlighting the antagonism of the NK1 receptor by aprepitant.
Conclusion
Aprepitant is a well-characterized NK1 receptor antagonist with proven efficacy in preclinical models of chemotherapy-induced emesis, which has translated to successful clinical use. The provided experimental framework and signaling pathway information offer a basis for understanding its mechanism and evaluation. While this compound is also an NK1 receptor antagonist, the lack of publicly available data on its use in CIE models makes a direct comparison with aprepitant impossible at this time. Future research and publication of data on this compound in this context are necessary to ascertain its relative efficacy and potential as an antiemetic agent.
References
- 1. Research trends on chemotherapy induced nausea and vomiting: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination Antiemetic Therapy for Chemotherapy-Induced Nausea and Vomiting in Patients with NSCLC Receiving Carboplatin-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Direct Comparative Data on TAK-637 and Aprepitant in Chemotherapy-Induced Emesis Models
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies evaluating TAK-637 versus the established neurokinin-1 (NK1) receptor antagonist, aprepitant, in preclinical models of chemotherapy-induced emesis (CIE). While aprepitant is a well-documented and approved agent for the prevention of chemotherapy-induced nausea and vomiting (CINV), information regarding this compound, a novel NK1 receptor antagonist developed by Takeda, in the context of emesis is not publicly available.
This compound has been investigated for other indications, including urinary incontinence, depression, and irritable bowel syndrome. Although it targets the same receptor as aprepitant, the absence of specific studies on its efficacy and experimental protocols in CIE models prevents a direct, data-driven comparison.
Therefore, this guide will provide a detailed overview of aprepitant's performance in preclinical CIE models, serving as a benchmark for the evaluation of novel NK1 receptor antagonists. We will present its mechanism of action, experimental data, and relevant protocols. This information is intended for researchers, scientists, and drug development professionals to understand the established standards in the field, against which new compounds like this compound could be compared in future studies.
Aprepitant: A Profile in Chemotherapy-Induced Emesis
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1] Its antiemetic effect is mediated by blocking the binding of substance P in the central nervous system, particularly in the brainstem vomiting center.[2][3][4] This action is crucial in preventing both the acute and delayed phases of CINV.[1][3][4]
Quantitative Data from Preclinical Studies
The efficacy of aprepitant has been demonstrated in various animal models of chemotherapy-induced emesis. The following table summarizes representative data, though specific results can vary based on the model and experimental conditions.
| Animal Model | Chemotherapeutic Agent | Aprepitant Dose | Efficacy Metric | Result | Reference |
| Ferret | Cisplatin | 1-3 mg/kg, p.o. | Reduction in retching and vomiting episodes | Significant reduction compared to vehicle control | [5] |
| Ferret | Cisplatin | Not specified | Inhibition of emesis | Effective in both acute and delayed phases | [1][5] |
| Piglet | Cisplatin | Not specified | Inhibition of emesis | Effective against both acute and delayed emesis | [5] |
Note: The table is a representation of findings from multiple sources. Specific quantitative data from head-to-head preclinical comparisons with other agents are often found within proprietary company research and may not be publicly available in full detail.
Experimental Protocols
The following is a generalized experimental protocol for evaluating antiemetic agents in a ferret model of cisplatin-induced emesis, a standard model in the field.
Animal Model: Male ferrets are commonly used as they have a well-defined emetic response that is predictive of human outcomes.
Acclimatization: Animals are individually housed and allowed to acclimate to the laboratory conditions for at least one week prior to the experiment.
Antiemetic Administration:
-
Aprepitant or the vehicle control is typically administered orally (p.o.) via gavage.
-
The dose is administered a specified time (e.g., 1-2 hours) before the chemotherapeutic agent.
Induction of Emesis:
-
Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
Observation Period:
-
Following cisplatin administration, the animals are observed continuously for a defined period, typically covering both the acute (first 24 hours) and delayed (24-72 hours or longer) phases of emesis.
-
The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
Data Analysis:
-
The primary endpoints are the total number of emetic episodes (retches + vomits) and the percentage of animals in each group that are protected from emesis.
-
Statistical analysis is performed to compare the treatment groups with the vehicle control group.
Visualizations
Experimental Workflow for Chemotherapy-Induced Emesis Model
Caption: Experimental workflow for evaluating antiemetics in a cisplatin-induced emesis model in ferrets.
Signaling Pathway of Chemotherapy-Induced Emesis and NK1 Receptor Antagonism
Caption: Simplified signaling pathway of chemotherapy-induced emesis, highlighting the antagonism of the NK1 receptor by aprepitant.
Conclusion
Aprepitant is a well-characterized NK1 receptor antagonist with proven efficacy in preclinical models of chemotherapy-induced emesis, which has translated to successful clinical use. The provided experimental framework and signaling pathway information offer a basis for understanding its mechanism and evaluation. While this compound is also an NK1 receptor antagonist, the lack of publicly available data on its use in CIE models makes a direct comparison with aprepitant impossible at this time. Future research and publication of data on this compound in this context are necessary to ascertain its relative efficacy and potential as an antiemetic agent.
References
- 1. Research trends on chemotherapy induced nausea and vomiting: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination Antiemetic Therapy for Chemotherapy-Induced Nausea and Vomiting in Patients with NSCLC Receiving Carboplatin-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of TAK-637 in Pain Models: A Comparative Analysis with Other NK1 Antagonists
A comprehensive review of the existing preclinical data reveals a significant focus on the therapeutic potential of the neurokinin-1 (NK1) receptor antagonist TAK-637 in visceral and urinary disorders, with a conspicuous absence of studies evaluating its efficacy in established pain models. In contrast, a body of evidence exists for other NK1 antagonists, notably aprepitant and maropitant, demonstrating their analgesic effects in various preclinical pain paradigms. This guide provides a comparative overview of the available data for these compounds, highlighting the current knowledge gaps regarding this compound's potential as an analgesic agent.
Introduction to NK1 Receptor Antagonism in Pain
The neurokinin-1 (NK1) receptor and its primary endogenous ligand, Substance P, are key players in the transmission and modulation of pain signals within the central and peripheral nervous systems.[1] Activation of the NK1 receptor by Substance P, released in response to noxious stimuli, contributes to the development of hyperalgesia and central sensitization, hallmarks of chronic pain states. Consequently, antagonism of the NK1 receptor has been a focal point of analgesic drug development for decades. While the clinical translation of NK1 antagonists for pain management has been met with mixed results, preclinical studies continue to explore their potential.[2]
This compound: A Profile Focused on Visceral and Urinary Function
This compound is a potent and selective non-peptide NK1 receptor antagonist.[3] Extensive preclinical research has investigated its pharmacological effects, primarily demonstrating its efficacy in models of gastrointestinal and urinary tract dysfunction. Studies have shown that this compound can inhibit colonic motility and visceral hypersensitivity, suggesting its potential utility in conditions like irritable bowel syndrome.[3] Furthermore, research has explored its role in modulating the micturition reflex, indicating a possible application in urinary incontinence.[4]
However, a thorough review of the scientific literature reveals a notable lack of published preclinical studies investigating the efficacy of this compound in established models of inflammatory or neuropathic pain. This absence of data precludes a direct comparison of its analgesic potential against other NK1 receptor antagonists.
Comparative Efficacy of Aprepitant and Maropitant in Preclinical Pain Models
In contrast to this compound, the NK1 receptor antagonists aprepitant and maropitant have been evaluated in various animal models of pain. The following tables summarize the available quantitative data, providing a basis for comparing their preclinical analgesic efficacy.
Neuropathic Pain Models
Neuropathic pain is a chronic pain state resulting from nerve damage. Preclinical models, such as the chronic constriction injury (CCI) of the sciatic nerve, are commonly used to evaluate the efficacy of potential analgesics.
Table 1: Efficacy of NK1 Antagonists in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Route of Administration | Dose Range | Key Efficacy Readout | Outcome | Reference |
| Maropitant | Intraperitoneal (IP) | 3, 6, 15, 30 mg/kg | Mechanical Nociceptive Threshold (MNT) | Dose-dependent increase in MNT, with 30 mg/kg showing a 145.83% increase 1-4 hours post-treatment. The ID50 was calculated to be 4.1 mg/kg. | [5] |
| Aprepitant | Oral | 10, 20 mg/kg | Paw Withdrawal Threshold (Von Frey), Cold Allodynia (Acetone Test), Thermal Hyperalgesia (Hot Plate) | Effectively alleviated mechanical allodynia, cold hyperalgesia, and thermal hyperalgesia in a paclitaxel-induced neuropathy model. | [6] |
Inflammatory Pain Models
Inflammatory pain arises from tissue damage and the subsequent inflammatory response. The formalin test is a widely used model to assess both acute nociceptive and persistent inflammatory pain.
Table 2: Efficacy of NK1 Antagonists in the Mouse Formalin Test
| Compound | Route of Administration | Dose Range | Key Efficacy Readout | Outcome | Reference |
| Aprepitant | Not specified | Not specified | Paw licking time | Attenuated the inflammatory phase (Phase II) of the formalin test. | [7] |
| Maropitant | Intravenous (IV) | 1.0 mg/kg | Minimum Alveolar Concentration (MAC) of sevoflurane | Decreased the MAC of sevoflurane by 24% in dogs and 15% in cats during visceral stimulation, a model of inflammatory pain. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Chronic Constriction Injury (CCI) Model in Rats
Objective: To induce a neuropathic pain state by loosely ligating the sciatic nerve.
Procedure:
-
Animals (Sprague-Dawley rats) are anesthetized.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures of chromic gut suture are tied around the nerve, approximately 1 mm apart.
-
The muscle and skin are then closed in layers.
-
Behavioral testing for mechanical allodynia and thermal hyperalgesia commences at a predetermined time point post-surgery.[10][11]
Formalin Test in Mice
Objective: To assess analgesic efficacy against both acute and inflammatory pain.
Procedure:
-
Mice are placed in an observation chamber for acclimatization.
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), representing inflammatory pain.
-
The total time spent licking/biting in each phase is used as the primary endpoint.[12][13][14][15][16]
Behavioral Assays for Pain Assessment
-
Von Frey Test (Mechanical Allodynia): Calibrated filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the injured paw indicates mechanical allodynia.[17][18][19][20][21]
-
Acetone Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw. The cooling sensation evokes a withdrawal response in animals with cold allodynia, and the frequency or duration of the response is measured.[1][6][22][23]
-
Hot Plate Test (Thermal Hyperalgesia): The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A shorter latency indicates thermal hyperalgesia.[2][24][25][26][27]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
NK1 Receptor Signaling Pathway in Pain Transmission```dot
Caption: Workflow for Neuropathic Pain Model Experiments.
Conclusion
Based on the currently available scientific literature, a direct comparison of the analgesic efficacy of this compound with other NK1 antagonists like aprepitant and maropitant is not feasible due to the absence of relevant preclinical pain studies for this compound. While aprepitant and maropitant have demonstrated efficacy in animal models of neuropathic and inflammatory pain, the primary research focus for this compound has been on its effects on visceral and urinary functions. Future preclinical studies are warranted to investigate the potential of this compound as an analgesic agent and to enable a comprehensive comparative assessment against other compounds in its class. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation in the quest for novel pain therapeutics.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress and neuroinflammation on peripheral nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controllable forces for reproducible chronic constriction injury mimicking compressive neuropathy in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. nuchemsciences.com [nuchemsciences.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 22. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 23. JCDR - Acetone drop method, Cold allodynia, Paclitaxel, Radiant heat, Tail immersion, Thermal hyperalgesia [jcdr.net]
- 24. Hot plate test - Wikipedia [en.wikipedia.org]
- 25. dol.inf.br [dol.inf.br]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Hot plate test [panlab.com]
The Efficacy of TAK-637 in Pain Models: A Comparative Analysis with Other NK1 Antagonists
A comprehensive review of the existing preclinical data reveals a significant focus on the therapeutic potential of the neurokinin-1 (NK1) receptor antagonist TAK-637 in visceral and urinary disorders, with a conspicuous absence of studies evaluating its efficacy in established pain models. In contrast, a body of evidence exists for other NK1 antagonists, notably aprepitant and maropitant, demonstrating their analgesic effects in various preclinical pain paradigms. This guide provides a comparative overview of the available data for these compounds, highlighting the current knowledge gaps regarding this compound's potential as an analgesic agent.
Introduction to NK1 Receptor Antagonism in Pain
The neurokinin-1 (NK1) receptor and its primary endogenous ligand, Substance P, are key players in the transmission and modulation of pain signals within the central and peripheral nervous systems.[1] Activation of the NK1 receptor by Substance P, released in response to noxious stimuli, contributes to the development of hyperalgesia and central sensitization, hallmarks of chronic pain states. Consequently, antagonism of the NK1 receptor has been a focal point of analgesic drug development for decades. While the clinical translation of NK1 antagonists for pain management has been met with mixed results, preclinical studies continue to explore their potential.[2]
This compound: A Profile Focused on Visceral and Urinary Function
This compound is a potent and selective non-peptide NK1 receptor antagonist.[3] Extensive preclinical research has investigated its pharmacological effects, primarily demonstrating its efficacy in models of gastrointestinal and urinary tract dysfunction. Studies have shown that this compound can inhibit colonic motility and visceral hypersensitivity, suggesting its potential utility in conditions like irritable bowel syndrome.[3] Furthermore, research has explored its role in modulating the micturition reflex, indicating a possible application in urinary incontinence.[4]
However, a thorough review of the scientific literature reveals a notable lack of published preclinical studies investigating the efficacy of this compound in established models of inflammatory or neuropathic pain. This absence of data precludes a direct comparison of its analgesic potential against other NK1 receptor antagonists.
Comparative Efficacy of Aprepitant and Maropitant in Preclinical Pain Models
In contrast to this compound, the NK1 receptor antagonists aprepitant and maropitant have been evaluated in various animal models of pain. The following tables summarize the available quantitative data, providing a basis for comparing their preclinical analgesic efficacy.
Neuropathic Pain Models
Neuropathic pain is a chronic pain state resulting from nerve damage. Preclinical models, such as the chronic constriction injury (CCI) of the sciatic nerve, are commonly used to evaluate the efficacy of potential analgesics.
Table 1: Efficacy of NK1 Antagonists in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Route of Administration | Dose Range | Key Efficacy Readout | Outcome | Reference |
| Maropitant | Intraperitoneal (IP) | 3, 6, 15, 30 mg/kg | Mechanical Nociceptive Threshold (MNT) | Dose-dependent increase in MNT, with 30 mg/kg showing a 145.83% increase 1-4 hours post-treatment. The ID50 was calculated to be 4.1 mg/kg. | [5] |
| Aprepitant | Oral | 10, 20 mg/kg | Paw Withdrawal Threshold (Von Frey), Cold Allodynia (Acetone Test), Thermal Hyperalgesia (Hot Plate) | Effectively alleviated mechanical allodynia, cold hyperalgesia, and thermal hyperalgesia in a paclitaxel-induced neuropathy model. | [6] |
Inflammatory Pain Models
Inflammatory pain arises from tissue damage and the subsequent inflammatory response. The formalin test is a widely used model to assess both acute nociceptive and persistent inflammatory pain.
Table 2: Efficacy of NK1 Antagonists in the Mouse Formalin Test
| Compound | Route of Administration | Dose Range | Key Efficacy Readout | Outcome | Reference |
| Aprepitant | Not specified | Not specified | Paw licking time | Attenuated the inflammatory phase (Phase II) of the formalin test. | [7] |
| Maropitant | Intravenous (IV) | 1.0 mg/kg | Minimum Alveolar Concentration (MAC) of sevoflurane | Decreased the MAC of sevoflurane by 24% in dogs and 15% in cats during visceral stimulation, a model of inflammatory pain. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Chronic Constriction Injury (CCI) Model in Rats
Objective: To induce a neuropathic pain state by loosely ligating the sciatic nerve.
Procedure:
-
Animals (Sprague-Dawley rats) are anesthetized.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Four loose ligatures of chromic gut suture are tied around the nerve, approximately 1 mm apart.
-
The muscle and skin are then closed in layers.
-
Behavioral testing for mechanical allodynia and thermal hyperalgesia commences at a predetermined time point post-surgery.[10][11]
Formalin Test in Mice
Objective: To assess analgesic efficacy against both acute and inflammatory pain.
Procedure:
-
Mice are placed in an observation chamber for acclimatization.
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.
-
The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), representing inflammatory pain.
-
The total time spent licking/biting in each phase is used as the primary endpoint.[12][13][14][15][16]
Behavioral Assays for Pain Assessment
-
Von Frey Test (Mechanical Allodynia): Calibrated filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold in the injured paw indicates mechanical allodynia.[17][18][19][20][21]
-
Acetone Test (Cold Allodynia): A drop of acetone is applied to the plantar surface of the hind paw. The cooling sensation evokes a withdrawal response in animals with cold allodynia, and the frequency or duration of the response is measured.[1][6][22][23]
-
Hot Plate Test (Thermal Hyperalgesia): The animal is placed on a heated surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A shorter latency indicates thermal hyperalgesia.[2][24][25][26][27]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
NK1 Receptor Signaling Pathway in Pain Transmission```dot
Caption: Workflow for Neuropathic Pain Model Experiments.
Conclusion
Based on the currently available scientific literature, a direct comparison of the analgesic efficacy of this compound with other NK1 antagonists like aprepitant and maropitant is not feasible due to the absence of relevant preclinical pain studies for this compound. While aprepitant and maropitant have demonstrated efficacy in animal models of neuropathic and inflammatory pain, the primary research focus for this compound has been on its effects on visceral and urinary functions. Future preclinical studies are warranted to investigate the potential of this compound as an analgesic agent and to enable a comprehensive comparative assessment against other compounds in its class. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap and a potential area for future investigation in the quest for novel pain therapeutics.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-treatment with maropitant reduces oxidative stress, endoplasmic reticulum stress and neuroinflammation on peripheral nerve injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Spotlight on the perioperative use of maropitant citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controllable forces for reproducible chronic constriction injury mimicking compressive neuropathy in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. nuchemsciences.com [nuchemsciences.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 22. Hind paw cold allodynia (Acetone Evaporation) test [pspp.ninds.nih.gov]
- 23. JCDR - Acetone drop method, Cold allodynia, Paclitaxel, Radiant heat, Tail immersion, Thermal hyperalgesia [jcdr.net]
- 24. Hot plate test - Wikipedia [en.wikipedia.org]
- 25. dol.inf.br [dol.inf.br]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. Hot plate test [panlab.com]
Validation of TAK-637's selectivity for the NK1 receptor over NK2 and NK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional selectivity of TAK-637 for the neurokinin-1 (NK1) receptor over the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented is compiled from preclinical pharmacological studies to offer an objective assessment of this compound's receptor selectivity profile.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates a high affinity for the NK1 receptor with significantly lower to negligible activity at the NK2 and NK3 receptors, establishing its profile as a selective NK1 receptor antagonist. The following table summarizes the available quantitative data from in vitro pharmacological studies.
| Receptor | Ligand/Agonist | Parameter | Value (nM) | Species |
| NK1 | [Sar9,Met(O2)11]-SP | Kb | 4.7[1] | Guinea Pig |
| NK1 | GR 73632 | Kb | 1.8[1] | Guinea Pig |
| NK1 | GR-73632 | IC50 | 21[2] | Guinea Pig |
| NK2 | GR 64349 | N/A | No effect at 100 nM[1] | Guinea Pig |
| NK3 | Senktide | N/A | No effect at 100 nM[1] | Guinea Pig |
-
Kb: The equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that would occupy 50% of the receptors at equilibrium. A lower Kb value signifies higher binding affinity.
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
N/A: Not applicable, as no inhibitory effect was observed at the tested concentration.
The data clearly indicates that this compound potently antagonizes the NK1 receptor at nanomolar concentrations. In contrast, at a concentration of 100 nM, which is significantly higher than its effective concentrations at the NK1 receptor, this compound shows no antagonist activity at either the NK2 or NK3 receptors.[1] This demonstrates a high degree of selectivity for the NK1 receptor.
Experimental Methodologies
The selectivity of this compound has been validated through functional assays that measure the physiological response to receptor activation in the presence and absence of the antagonist.
Isolated Tissue Functional Assays (Organ Bath)
The primary method used to determine the selectivity of this compound involved isolated tissue preparations from the guinea pig gastrointestinal tract.[1]
Objective: To assess the ability of this compound to inhibit muscle contractions induced by selective agonists for NK1, NK2, and NK3 receptors.
Protocol:
-
Tissue Preparation: Longitudinal muscle from the guinea pig colon was isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Drug Application:
-
To assess NK1 receptor antagonism, concentration-response curves were generated for the selective NK1 receptor agonists, [Sar9,Met(O2)11]-SP and GR 73632, in the absence and presence of increasing concentrations of this compound (1-100 nM).
-
To evaluate selectivity, contractions of the colonic circular muscle were induced by the selective NK2 receptor agonist GR 64349. The effect of this compound (100 nM) on these contractions was measured.
-
Similarly, responses of the taenia coli were induced by the selective NK3 receptor agonist senktide, and the effect of this compound (100 nM) was observed.
-
-
Data Analysis: The antagonist potencies (Kb values) were calculated from the rightward shift in the concentration-response curves for the NK1 agonists. For NK2 and NK3 receptors, the lack of a significant change in the agonist-induced contraction in the presence of this compound was indicative of its selectivity.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Simplified signaling pathway of the NK1 receptor and the antagonistic action of this compound.
Conclusion
The available preclinical data robustly supports the classification of this compound as a highly selective NK1 receptor antagonist. Its potent inhibition of NK1 receptor-mediated responses, coupled with a lack of activity at NK2 and NK3 receptors at concentrations well above its efficacious range for NK1, underscores its specificity. This selectivity profile is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from interactions with other neurokinin receptors. Researchers and drug development professionals can be confident in using this compound as a selective tool to investigate NK1 receptor pharmacology and as a lead compound for therapies targeting NK1-mediated pathologies.
References
Validation of TAK-637's selectivity for the NK1 receptor over NK2 and NK3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional selectivity of TAK-637 for the neurokinin-1 (NK1) receptor over the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The data presented is compiled from preclinical pharmacological studies to offer an objective assessment of this compound's receptor selectivity profile.
Quantitative Analysis of Receptor Selectivity
This compound demonstrates a high affinity for the NK1 receptor with significantly lower to negligible activity at the NK2 and NK3 receptors, establishing its profile as a selective NK1 receptor antagonist. The following table summarizes the available quantitative data from in vitro pharmacological studies.
| Receptor | Ligand/Agonist | Parameter | Value (nM) | Species |
| NK1 | [Sar9,Met(O2)11]-SP | Kb | 4.7[1] | Guinea Pig |
| NK1 | GR 73632 | Kb | 1.8[1] | Guinea Pig |
| NK1 | GR-73632 | IC50 | 21[2] | Guinea Pig |
| NK2 | GR 64349 | N/A | No effect at 100 nM[1] | Guinea Pig |
| NK3 | Senktide | N/A | No effect at 100 nM[1] | Guinea Pig |
-
Kb: The equilibrium dissociation constant for a competitive antagonist, indicating the concentration of antagonist that would occupy 50% of the receptors at equilibrium. A lower Kb value signifies higher binding affinity.
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
N/A: Not applicable, as no inhibitory effect was observed at the tested concentration.
The data clearly indicates that this compound potently antagonizes the NK1 receptor at nanomolar concentrations. In contrast, at a concentration of 100 nM, which is significantly higher than its effective concentrations at the NK1 receptor, this compound shows no antagonist activity at either the NK2 or NK3 receptors.[1] This demonstrates a high degree of selectivity for the NK1 receptor.
Experimental Methodologies
The selectivity of this compound has been validated through functional assays that measure the physiological response to receptor activation in the presence and absence of the antagonist.
Isolated Tissue Functional Assays (Organ Bath)
The primary method used to determine the selectivity of this compound involved isolated tissue preparations from the guinea pig gastrointestinal tract.[1]
Objective: To assess the ability of this compound to inhibit muscle contractions induced by selective agonists for NK1, NK2, and NK3 receptors.
Protocol:
-
Tissue Preparation: Longitudinal muscle from the guinea pig colon was isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Drug Application:
-
To assess NK1 receptor antagonism, concentration-response curves were generated for the selective NK1 receptor agonists, [Sar9,Met(O2)11]-SP and GR 73632, in the absence and presence of increasing concentrations of this compound (1-100 nM).
-
To evaluate selectivity, contractions of the colonic circular muscle were induced by the selective NK2 receptor agonist GR 64349. The effect of this compound (100 nM) on these contractions was measured.
-
Similarly, responses of the taenia coli were induced by the selective NK3 receptor agonist senktide, and the effect of this compound (100 nM) was observed.
-
-
Data Analysis: The antagonist potencies (Kb values) were calculated from the rightward shift in the concentration-response curves for the NK1 agonists. For NK2 and NK3 receptors, the lack of a significant change in the agonist-induced contraction in the presence of this compound was indicative of its selectivity.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Simplified signaling pathway of the NK1 receptor and the antagonistic action of this compound.
Conclusion
The available preclinical data robustly supports the classification of this compound as a highly selective NK1 receptor antagonist. Its potent inhibition of NK1 receptor-mediated responses, coupled with a lack of activity at NK2 and NK3 receptors at concentrations well above its efficacious range for NK1, underscores its specificity. This selectivity profile is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could arise from interactions with other neurokinin receptors. Researchers and drug development professionals can be confident in using this compound as a selective tool to investigate NK1 receptor pharmacology and as a lead compound for therapies targeting NK1-mediated pathologies.
References
A Preclinical Head-to-Head Comparison of TAK-637 and Oxybutynin for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug TAK-637 and the established therapy oxybutynin for the treatment of overactive bladder (OAB). The comparison is based on available preclinical data that directly contrasts the two compounds, offering insights into their distinct mechanisms of action and their effects on lower urinary tract function. While clinical head-to-head trials in humans are not publicly available, these preclinical findings offer valuable data for research and development professionals.
Executive Summary
Oxybutynin, a long-standing treatment for OAB, functions as an anticholinergic agent, directly relaxing the bladder's detrusor muscle by antagonizing muscarinic receptors.[1][2][3] In contrast, this compound represents a different therapeutic class, a tachykinin NK1 receptor antagonist.[4][5][6] Preclinical evidence suggests that this compound modulates the micturition reflex by acting on the sensory afferent pathways, likely at the spinal cord level, rather than directly on the bladder muscle.[4][6][7] This fundamental difference in mechanism leads to distinct profiles in preclinical models, with this compound increasing bladder capacity without compromising voiding efficiency, a common side effect of anticholinergic agents like oxybutynin.[7][8]
Mechanism of Action
The divergent mechanisms of this compound and oxybutynin are central to their differing pharmacological profiles.
Oxybutynin: As an antimuscarinic agent, oxybutynin competitively blocks the action of acetylcholine at M3 muscarinic receptors on the detrusor smooth muscle.[1][2] This inhibition leads to muscle relaxation, increased bladder capacity, and a reduction in the involuntary bladder contractions that characterize OAB.[2][9] It also possesses direct antispasmodic and local anesthetic properties.[2][3][9]
This compound: This compound is a tachykinin NK1 receptor antagonist.[4][5] Tachykinins, such as Substance P, are involved in sensory nerve signaling. In the context of bladder function, this compound is thought to inhibit the sensory signals from the bladder to the spinal cord that trigger the micturition reflex.[4][6] This action at the spinal level decreases the frequency of bladder contractions without affecting the muscle's ability to contract during voiding.[4]
Preclinical Data: Head-to-Head Comparison
Preclinical studies in animal models provide the most direct comparison available for these two compounds.
Effects on Bladder Capacity and Voiding Efficiency in Cats
A study in decerebrate cats directly compared the intravenous effects of this compound and oxybutynin on bladder function.
| Parameter | This compound (0.1-3 mg/kg, i.v.) | Oxybutynin (1-3 mg/kg, i.v.) |
| Maximal Increase in Bladder Capacity | 94% | 18% - 35% |
| Reduction in Voiding Efficiency | No significant reduction | 45% - 47% |
| Table 1: Comparative Effects on Bladder Function in Cats.[7] |
Effects on Micturition Reflex in Guinea Pigs
Cystometry studies in urethane-anesthetized guinea pigs revealed key differences in how the drugs affect the mechanics of urination.
| Parameter | This compound (≥0.03 mg/kg, i.v.) | Oxybutynin |
| Volume Threshold for Micturition | Increased | Increased |
| Voiding Pressure | No effect | Decreased |
| Table 2: Comparative Effects on Micturition Parameters in Guinea Pigs.[8] |
Further studies in guinea pigs showed that this compound decreased the frequency of bladder contractions without reducing their amplitude. In contrast, oxybutynin did not affect the frequency but decreased the contraction amplitude.[6] This suggests this compound reduces the sensation of urgency without weakening the bladder's ability to empty.
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical comparison studies.
Study in Decerebrate Cats
-
Animal Model: Female cats, decerebrated at the precollicular level under halothane anesthesia.
-
Procedure: A catheter was inserted into the bladder via the urethra. The bladder was filled with saline at a constant rate to induce rhythmic bladder contractions. Intravenous administration of this compound or oxybutynin was performed.
-
Measurements: Bladder capacity was measured as the volume of saline required to induce a micturition reflex. Voiding efficiency was calculated as the ratio of voided volume to the bladder capacity at the start of voiding.[7]
Cystometry in Anesthetized Guinea Pigs
-
Animal Model: Male Hartley guinea pigs, anesthetized with urethane.
-
Procedure: A catheter was inserted into the bladder dome for saline infusion and pressure measurement. Another catheter was placed in the femoral vein for drug administration. Saline was infused into the bladder to elicit the micturition reflex.
-
Measurements: The volume threshold for inducing micturition and the maximum voiding pressure were recorded before and after the administration of this compound or oxybutynin.[8]
Conclusion for the Research Professional
The available preclinical data indicate that this compound and oxybutynin have fundamentally different approaches to managing overactive bladder symptoms.
-
Oxybutynin acts as a direct muscle relaxant, which is effective at increasing bladder capacity but can lead to undesirable side effects such as decreased voiding pressure and efficiency, potentially causing urinary retention.[7][8]
-
This compound , by targeting the sensory afferent nerve pathways, appears to increase the volume threshold for urination and bladder capacity without negatively impacting the mechanics of voiding.[7][8] This profile suggests it could potentially offer a benefit by reducing urinary frequency and urgency without the risk of incomplete bladder emptying.
While this compound was in development for urinary incontinence in the early 2000s, its current clinical status is not widely reported.[5] Nevertheless, the distinct mechanism and favorable preclinical profile of NK1 receptor antagonists like this compound highlight a promising area for continued research and development in the treatment of overactive bladder and other sensory-related bladder disorders. These findings underscore the potential of targeting afferent pathways to achieve symptomatic relief while preserving normal bladder function.
References
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of TAK-637 and Oxybutynin for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug TAK-637 and the established therapy oxybutynin for the treatment of overactive bladder (OAB). The comparison is based on available preclinical data that directly contrasts the two compounds, offering insights into their distinct mechanisms of action and their effects on lower urinary tract function. While clinical head-to-head trials in humans are not publicly available, these preclinical findings offer valuable data for research and development professionals.
Executive Summary
Oxybutynin, a long-standing treatment for OAB, functions as an anticholinergic agent, directly relaxing the bladder's detrusor muscle by antagonizing muscarinic receptors.[1][2][3] In contrast, this compound represents a different therapeutic class, a tachykinin NK1 receptor antagonist.[4][5][6] Preclinical evidence suggests that this compound modulates the micturition reflex by acting on the sensory afferent pathways, likely at the spinal cord level, rather than directly on the bladder muscle.[4][6][7] This fundamental difference in mechanism leads to distinct profiles in preclinical models, with this compound increasing bladder capacity without compromising voiding efficiency, a common side effect of anticholinergic agents like oxybutynin.[7][8]
Mechanism of Action
The divergent mechanisms of this compound and oxybutynin are central to their differing pharmacological profiles.
Oxybutynin: As an antimuscarinic agent, oxybutynin competitively blocks the action of acetylcholine at M3 muscarinic receptors on the detrusor smooth muscle.[1][2] This inhibition leads to muscle relaxation, increased bladder capacity, and a reduction in the involuntary bladder contractions that characterize OAB.[2][9] It also possesses direct antispasmodic and local anesthetic properties.[2][3][9]
This compound: This compound is a tachykinin NK1 receptor antagonist.[4][5] Tachykinins, such as Substance P, are involved in sensory nerve signaling. In the context of bladder function, this compound is thought to inhibit the sensory signals from the bladder to the spinal cord that trigger the micturition reflex.[4][6] This action at the spinal level decreases the frequency of bladder contractions without affecting the muscle's ability to contract during voiding.[4]
Preclinical Data: Head-to-Head Comparison
Preclinical studies in animal models provide the most direct comparison available for these two compounds.
Effects on Bladder Capacity and Voiding Efficiency in Cats
A study in decerebrate cats directly compared the intravenous effects of this compound and oxybutynin on bladder function.
| Parameter | This compound (0.1-3 mg/kg, i.v.) | Oxybutynin (1-3 mg/kg, i.v.) |
| Maximal Increase in Bladder Capacity | 94% | 18% - 35% |
| Reduction in Voiding Efficiency | No significant reduction | 45% - 47% |
| Table 1: Comparative Effects on Bladder Function in Cats.[7] |
Effects on Micturition Reflex in Guinea Pigs
Cystometry studies in urethane-anesthetized guinea pigs revealed key differences in how the drugs affect the mechanics of urination.
| Parameter | This compound (≥0.03 mg/kg, i.v.) | Oxybutynin |
| Volume Threshold for Micturition | Increased | Increased |
| Voiding Pressure | No effect | Decreased |
| Table 2: Comparative Effects on Micturition Parameters in Guinea Pigs.[8] |
Further studies in guinea pigs showed that this compound decreased the frequency of bladder contractions without reducing their amplitude. In contrast, oxybutynin did not affect the frequency but decreased the contraction amplitude.[6] This suggests this compound reduces the sensation of urgency without weakening the bladder's ability to empty.
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical comparison studies.
Study in Decerebrate Cats
-
Animal Model: Female cats, decerebrated at the precollicular level under halothane anesthesia.
-
Procedure: A catheter was inserted into the bladder via the urethra. The bladder was filled with saline at a constant rate to induce rhythmic bladder contractions. Intravenous administration of this compound or oxybutynin was performed.
-
Measurements: Bladder capacity was measured as the volume of saline required to induce a micturition reflex. Voiding efficiency was calculated as the ratio of voided volume to the bladder capacity at the start of voiding.[7]
Cystometry in Anesthetized Guinea Pigs
-
Animal Model: Male Hartley guinea pigs, anesthetized with urethane.
-
Procedure: A catheter was inserted into the bladder dome for saline infusion and pressure measurement. Another catheter was placed in the femoral vein for drug administration. Saline was infused into the bladder to elicit the micturition reflex.
-
Measurements: The volume threshold for inducing micturition and the maximum voiding pressure were recorded before and after the administration of this compound or oxybutynin.[8]
Conclusion for the Research Professional
The available preclinical data indicate that this compound and oxybutynin have fundamentally different approaches to managing overactive bladder symptoms.
-
Oxybutynin acts as a direct muscle relaxant, which is effective at increasing bladder capacity but can lead to undesirable side effects such as decreased voiding pressure and efficiency, potentially causing urinary retention.[7][8]
-
This compound , by targeting the sensory afferent nerve pathways, appears to increase the volume threshold for urination and bladder capacity without negatively impacting the mechanics of voiding.[7][8] This profile suggests it could potentially offer a benefit by reducing urinary frequency and urgency without the risk of incomplete bladder emptying.
While this compound was in development for urinary incontinence in the early 2000s, its current clinical status is not widely reported.[5] Nevertheless, the distinct mechanism and favorable preclinical profile of NK1 receptor antagonists like this compound highlight a promising area for continued research and development in the treatment of overactive bladder and other sensory-related bladder disorders. These findings underscore the potential of targeting afferent pathways to achieve symptomatic relief while preserving normal bladder function.
References
- 1. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 4. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a tachykinin receptor antagonist, on lower urinary tract function in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxybutynin and the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of TAK-637: A Comparative Analysis with First-Generation NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the novel neurokinin-1 (NK1) receptor antagonist, TAK-637, against first-generation compounds such as aprepitant and its prodrug, fosaprepitant. The focus is on the therapeutic window, a critical measure of a drug's safety and efficacy. While comprehensive preclinical toxicology data for this compound is not publicly available, this guide synthesizes the existing efficacy and safety information to offer a comparative perspective for research and drug development professionals.
Introduction to NK1 Receptor Antagonism
Neurokinin-1 (NK1) receptor antagonists represent a significant class of drugs that exert their effects by blocking the action of Substance P, a neuropeptide involved in numerous physiological processes, including emesis, pain, inflammation, and mood regulation. First-generation NK1 antagonists, such as aprepitant and fosaprepitant, have been successfully developed and are primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] this compound is a newer investigational NK1 antagonist that has been evaluated for various indications, including overactive bladder and irritable bowel syndrome.[3][4]
Mechanism of Action: The Substance P/NK1 Receptor Pathway
The therapeutic (and potential toxic) effects of NK1 receptor antagonists are rooted in their ability to block the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor.[5][6] Upon binding, the receptor activates intracellular signaling pathways, leading to a variety of cellular responses. By competitively inhibiting this interaction, NK1 antagonists can modulate these downstream effects.
Figure 1: Simplified NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Comparative Efficacy Data
The therapeutic efficacy of this compound has been demonstrated in preclinical models for conditions distinct from the primary indication of first-generation antagonists. This section presents available quantitative data to facilitate a comparison of their potency.
| Compound | Animal Model | Endpoint | Efficacy Metric (Dose) | Citation |
| This compound | Mongolian Gerbil | Inhibition of stress-stimulated defecation | ID₅₀: 0.33 mg/kg (oral) | [4] |
| This compound | Cat | Increase in bladder capacity | Dose-dependent increase (0.1 - 3 mg/kg, i.v.) | [7] |
| Aprepitant | Ferret | Inhibition of cisplatin-induced emesis | Effective at 3 mg/kg (oral) | [1] |
| Fosaprepitant | Human | Prevention of CINV (in combination therapy) | 150 mg (i.v.) | [8] |
Note: A direct comparison of potency is challenging due to the different animal models and endpoints used.
Comparative Safety and Toxicity Data
A comprehensive assessment of the therapeutic window requires robust toxicology data. While detailed information is available for first-generation NK1 antagonists from regulatory submissions, equivalent public data for this compound is limited.
| Compound | Animal Model | Toxicity Endpoint | Result | Citation |
| This compound | - | - | No publicly available LD₅₀ or NOAEL data from pivotal toxicology studies. | - |
| Aprepitant | Rat | Acute Oral LD₅₀ | > 2000 mg/kg | [5] |
| Aprepitant | Juvenile Rat | No-Observed-Adverse-Effect Level (NOAEL) | > 1000 mg/kg twice daily | [6] |
| Fosaprepitant | Rat | Acute Oral LD₅₀ | > 500 mg/kg | [9] |
| Fosaprepitant | Juvenile Dog | No-Observed-Adverse-Effect Level (NOAEL) | 4 mg/kg | [6] |
Human Safety Overview:
-
Aprepitant/Fosaprepitant: Generally well-tolerated. The most common adverse reactions reported in clinical trials include fatigue, diarrhea, nausea, and headache.[1] Infusion-site reactions have been reported with fosaprepitant.[8][10] Both are inhibitors and inducers of CYP450 enzymes, leading to potential drug-drug interactions.[8]
Evaluating the Therapeutic Window: A Qualitative Comparison
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects. A wider therapeutic window is indicative of a safer drug. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose to the therapeutic dose (e.g., TD₅₀/ED₅₀ or LD₅₀/ED₅₀).
Due to the lack of publicly available acute and chronic toxicology data for this compound, a quantitative comparison of its therapeutic index with first-generation NK1 antagonists is not possible at this time.
However, we can make some qualitative observations:
-
First-Generation NK1 Antagonists (Aprepitant/Fosaprepitant): The high LD₅₀ values in animal studies for aprepitant suggest a wide therapeutic window for acute toxicity.[5] The established clinical use of these drugs for CINV, with a generally manageable side effect profile at therapeutic doses, further supports a favorable therapeutic window in their approved indication.[1]
-
This compound: The available efficacy data indicates that this compound is potent in preclinical models at low mg/kg doses.[4][7] Without corresponding toxicology data, it is premature to conclude on the breadth of its therapeutic window. A comprehensive evaluation would require access to the full preclinical safety and toxicology data package, which is typically found in regulatory submissions like an Investigational New Drug (IND) application or an Investigator's Brochure.[11]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the publications, the general methodologies are described below.
Inhibition of Stress-Stimulated Defecation in Mongolian Gerbils (for this compound)
This in vivo efficacy study likely followed a protocol similar to the one described by Tajimi et al. (2001).
Figure 2: General Experimental Workflow for the Gerbil Defecation Model.
-
Animals: Male Mongolian gerbils were likely used.
-
Procedure: Animals were administered this compound orally at various doses. After a set pre-treatment time, they were subjected to restraint stress. The number of fecal pellets excreted over a specified period was counted and compared to a vehicle-treated control group.
-
Endpoint: The dose of this compound that caused a 50% reduction in the number of fecal pellets (ID₅₀) was calculated.[4]
Assessment of Bladder Capacity in Cats (for this compound)
This study likely involved cystometry in anesthetized or decerebrate cats, as described by Kamo et al. (2001).
Figure 3: General Experimental Workflow for the Cat Cystometry Model.
-
Animals: Cats were used in this model.
-
Procedure: Under anesthesia or after decerebration, a catheter was inserted into the bladder. Saline was infused to induce rhythmic bladder contractions. This compound was administered intravenously at different doses.
-
Endpoint: The primary endpoint was the change in bladder capacity (the volume of saline required to induce a voiding contraction). Voiding efficiency was also likely measured.[7]
Preclinical Toxicology Studies (General)
Standard preclinical toxicology programs for small molecules typically include a battery of in vitro and in vivo studies to assess safety.
-
Acute Toxicity: These studies determine the effects of a single high dose of the drug and are used to determine the LD₅₀ (the dose that is lethal to 50% of the test animals).
-
Repeated-Dose Toxicity: These studies involve daily administration of the drug for various durations (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[5][6]
-
Genotoxicity: A battery of tests to assess the potential of the drug to cause genetic mutations.
-
Carcinogenicity: Long-term studies (typically 2 years) in rodents to evaluate the tumor-forming potential of the drug.
-
Reproductive and Developmental Toxicology: Studies to assess the effects on fertility and fetal development.
Conclusion
A definitive comparison of the therapeutic window of this compound with first-generation NK1 antagonists is hampered by the lack of publicly available preclinical toxicology data for this compound. The available efficacy data suggest that this compound is a potent NK1 antagonist with potential therapeutic applications in areas such as overactive bladder and irritable bowel syndrome.
First-generation antagonists like aprepitant and fosaprepitant have a well-characterized and generally favorable therapeutic window for their approved indication of CINV. For a comprehensive evaluation of this compound's therapeutic window, access to its complete preclinical safety and toxicology data is essential. This would enable a direct calculation of the therapeutic index and a more robust comparison with established NK1 antagonists, providing critical information for its continued development and potential clinical application.
References
- 1. drugs.com [drugs.com]
- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. An analysis of fosaprepitant-induced venous toxicity in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Evaluating the Therapeutic Window of TAK-637: A Comparative Analysis with First-Generation NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the novel neurokinin-1 (NK1) receptor antagonist, TAK-637, against first-generation compounds such as aprepitant and its prodrug, fosaprepitant. The focus is on the therapeutic window, a critical measure of a drug's safety and efficacy. While comprehensive preclinical toxicology data for this compound is not publicly available, this guide synthesizes the existing efficacy and safety information to offer a comparative perspective for research and drug development professionals.
Introduction to NK1 Receptor Antagonism
Neurokinin-1 (NK1) receptor antagonists represent a significant class of drugs that exert their effects by blocking the action of Substance P, a neuropeptide involved in numerous physiological processes, including emesis, pain, inflammation, and mood regulation. First-generation NK1 antagonists, such as aprepitant and fosaprepitant, have been successfully developed and are primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] this compound is a newer investigational NK1 antagonist that has been evaluated for various indications, including overactive bladder and irritable bowel syndrome.[3][4]
Mechanism of Action: The Substance P/NK1 Receptor Pathway
The therapeutic (and potential toxic) effects of NK1 receptor antagonists are rooted in their ability to block the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor.[5][6] Upon binding, the receptor activates intracellular signaling pathways, leading to a variety of cellular responses. By competitively inhibiting this interaction, NK1 antagonists can modulate these downstream effects.
Figure 1: Simplified NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Comparative Efficacy Data
The therapeutic efficacy of this compound has been demonstrated in preclinical models for conditions distinct from the primary indication of first-generation antagonists. This section presents available quantitative data to facilitate a comparison of their potency.
| Compound | Animal Model | Endpoint | Efficacy Metric (Dose) | Citation |
| This compound | Mongolian Gerbil | Inhibition of stress-stimulated defecation | ID₅₀: 0.33 mg/kg (oral) | [4] |
| This compound | Cat | Increase in bladder capacity | Dose-dependent increase (0.1 - 3 mg/kg, i.v.) | [7] |
| Aprepitant | Ferret | Inhibition of cisplatin-induced emesis | Effective at 3 mg/kg (oral) | [1] |
| Fosaprepitant | Human | Prevention of CINV (in combination therapy) | 150 mg (i.v.) | [8] |
Note: A direct comparison of potency is challenging due to the different animal models and endpoints used.
Comparative Safety and Toxicity Data
A comprehensive assessment of the therapeutic window requires robust toxicology data. While detailed information is available for first-generation NK1 antagonists from regulatory submissions, equivalent public data for this compound is limited.
| Compound | Animal Model | Toxicity Endpoint | Result | Citation |
| This compound | - | - | No publicly available LD₅₀ or NOAEL data from pivotal toxicology studies. | - |
| Aprepitant | Rat | Acute Oral LD₅₀ | > 2000 mg/kg | [5] |
| Aprepitant | Juvenile Rat | No-Observed-Adverse-Effect Level (NOAEL) | > 1000 mg/kg twice daily | [6] |
| Fosaprepitant | Rat | Acute Oral LD₅₀ | > 500 mg/kg | [9] |
| Fosaprepitant | Juvenile Dog | No-Observed-Adverse-Effect Level (NOAEL) | 4 mg/kg | [6] |
Human Safety Overview:
-
Aprepitant/Fosaprepitant: Generally well-tolerated. The most common adverse reactions reported in clinical trials include fatigue, diarrhea, nausea, and headache.[1] Infusion-site reactions have been reported with fosaprepitant.[8][10] Both are inhibitors and inducers of CYP450 enzymes, leading to potential drug-drug interactions.[8]
Evaluating the Therapeutic Window: A Qualitative Comparison
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects. A wider therapeutic window is indicative of a safer drug. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose to the therapeutic dose (e.g., TD₅₀/ED₅₀ or LD₅₀/ED₅₀).
Due to the lack of publicly available acute and chronic toxicology data for this compound, a quantitative comparison of its therapeutic index with first-generation NK1 antagonists is not possible at this time.
However, we can make some qualitative observations:
-
First-Generation NK1 Antagonists (Aprepitant/Fosaprepitant): The high LD₅₀ values in animal studies for aprepitant suggest a wide therapeutic window for acute toxicity.[5] The established clinical use of these drugs for CINV, with a generally manageable side effect profile at therapeutic doses, further supports a favorable therapeutic window in their approved indication.[1]
-
This compound: The available efficacy data indicates that this compound is potent in preclinical models at low mg/kg doses.[4][7] Without corresponding toxicology data, it is premature to conclude on the breadth of its therapeutic window. A comprehensive evaluation would require access to the full preclinical safety and toxicology data package, which is typically found in regulatory submissions like an Investigational New Drug (IND) application or an Investigator's Brochure.[11]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the publications, the general methodologies are described below.
Inhibition of Stress-Stimulated Defecation in Mongolian Gerbils (for this compound)
This in vivo efficacy study likely followed a protocol similar to the one described by Tajimi et al. (2001).
Figure 2: General Experimental Workflow for the Gerbil Defecation Model.
-
Animals: Male Mongolian gerbils were likely used.
-
Procedure: Animals were administered this compound orally at various doses. After a set pre-treatment time, they were subjected to restraint stress. The number of fecal pellets excreted over a specified period was counted and compared to a vehicle-treated control group.
-
Endpoint: The dose of this compound that caused a 50% reduction in the number of fecal pellets (ID₅₀) was calculated.[4]
Assessment of Bladder Capacity in Cats (for this compound)
This study likely involved cystometry in anesthetized or decerebrate cats, as described by Kamo et al. (2001).
Figure 3: General Experimental Workflow for the Cat Cystometry Model.
-
Animals: Cats were used in this model.
-
Procedure: Under anesthesia or after decerebration, a catheter was inserted into the bladder. Saline was infused to induce rhythmic bladder contractions. This compound was administered intravenously at different doses.
-
Endpoint: The primary endpoint was the change in bladder capacity (the volume of saline required to induce a voiding contraction). Voiding efficiency was also likely measured.[7]
Preclinical Toxicology Studies (General)
Standard preclinical toxicology programs for small molecules typically include a battery of in vitro and in vivo studies to assess safety.
-
Acute Toxicity: These studies determine the effects of a single high dose of the drug and are used to determine the LD₅₀ (the dose that is lethal to 50% of the test animals).
-
Repeated-Dose Toxicity: These studies involve daily administration of the drug for various durations (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[5][6]
-
Genotoxicity: A battery of tests to assess the potential of the drug to cause genetic mutations.
-
Carcinogenicity: Long-term studies (typically 2 years) in rodents to evaluate the tumor-forming potential of the drug.
-
Reproductive and Developmental Toxicology: Studies to assess the effects on fertility and fetal development.
Conclusion
A definitive comparison of the therapeutic window of this compound with first-generation NK1 antagonists is hampered by the lack of publicly available preclinical toxicology data for this compound. The available efficacy data suggest that this compound is a potent NK1 antagonist with potential therapeutic applications in areas such as overactive bladder and irritable bowel syndrome.
First-generation antagonists like aprepitant and fosaprepitant have a well-characterized and generally favorable therapeutic window for their approved indication of CINV. For a comprehensive evaluation of this compound's therapeutic window, access to its complete preclinical safety and toxicology data is essential. This would enable a direct calculation of the therapeutic index and a more robust comparison with established NK1 antagonists, providing critical information for its continued development and potential clinical application.
References
- 1. drugs.com [drugs.com]
- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. An analysis of fosaprepitant-induced venous toxicity in patients receiving highly emetogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
A comparative study of the central versus peripheral effects of TAK-637
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central and peripheral effects of TAK-637, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist. By objectively presenting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of this compound's pharmacological profile for research and development purposes.
Introduction to this compound
This compound, identified as (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, is a selective antagonist of the tachykinin NK1 receptor.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in various physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contractility.[2][4] this compound has been investigated for its therapeutic potential in conditions such as urinary incontinence, depression, and irritable bowel syndrome.[5] This guide delves into the distinct central and peripheral mechanisms of action of this compound, supported by preclinical experimental findings.
Data Presentation: Central vs. Peripheral Effects
The following tables summarize the key quantitative data from preclinical studies, highlighting the differential effects of this compound in the central nervous system (specifically the spinal cord) and peripheral tissues (gastrointestinal tract and urinary bladder).
Table 1: Peripheral Effects of this compound in the Gastrointestinal Tract
| Parameter | Agonist | Preparation | This compound Concentration | Result | Citation |
| Antagonist Affinity (Kb) | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 1-100 nM | 4.7 nM | [1] |
| GR 73632 | Guinea pig colonic longitudinal muscle | 1-100 nM | 1.8 nM | [1] | |
| Inhibition of Contraction | Capsaicin | Isolated guinea pig terminal ileum | Not specified | Prevented development of contractions | [1] |
| Electrical Field Stimulation (8-16 Hz) | Guinea pig colonic longitudinal muscle | Not specified | Significantly reduced non-adrenergic, non-cholinergic contractions | [1] | |
| Inhibition of Defecation (ID50) | Restraint Stress | Mongolian gerbils | Oral administration | 0.33 mg/kg | [3] |
| [pGlu6]SP6-11 | Mongolian gerbils | Not specified | Reduced defecation | [3] |
Table 2: Central and Peripheral Effects of this compound on the Micturition Reflex
| Parameter | Model | Effect | Mechanism | Citation |
| Inhibition of Micturition Reflex | Guinea pigs | Decreased the frequency but not the amplitude of bladder contractions. | Inhibition of sensory transmissions from the bladder at the spinal cord level. | [6] |
| Spinalized guinea pigs | Inhibited the spinal vesico-vesical reflex. | Central action on the spinal cord. | [4] | |
| Bladder Capacity | Decerebrate cats | Dose-dependent increase in bladder capacity (up to 94%). | Inhibition of the afferent pathway of the micturition reflex. | [7] |
| Voiding Efficiency | Decerebrate cats | No significant reduction. | Does not impair the efferent pathway. | [7] |
| Direct Bladder Muscle Contraction | Isolated guinea pig bladder muscle strips | No effect on carbachol- or electrical field stimulation-induced contractions. | Lack of direct peripheral muscle relaxant effect. | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of Substance P to the NK1 receptor, a G protein-coupled receptor (GPCR). The activation of the NK1 receptor by Substance P typically initiates a cascade of intracellular signaling events. As an antagonist, this compound prevents these downstream effects.
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide, providing a basis for reproducibility and further investigation.
In Vitro Analysis of Peripheral NK1 Receptor Antagonism in Guinea Pig Colon
-
Objective: To determine the antagonist affinity (Kb) of this compound at peripheral NK1 receptors.
-
Preparation: Longitudinal muscle strips from the guinea pig colon were isolated and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The tissues were pretreated with atropine to block muscarinic receptors.
-
Procedure:
-
Cumulative concentration-response curves were generated for the selective NK1 receptor agonists [Sar9,Met(O2)11]-SP and GR 73632.
-
The tissues were then incubated with varying concentrations of this compound (1-100 nM) for a predetermined period.
-
The concentration-response curves for the agonists were repeated in the presence of this compound.
-
-
Data Analysis: The antagonist affinity (Kb) was calculated using the Schild equation, which quantifies the dose-ratio of agonist required to produce the same response in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.[1]
In Vivo Analysis of Central Effects on the Micturition Reflex in Guinea Pigs
-
Objective: To investigate the site of action of this compound on the micturition reflex.
-
Animal Model: Urethane-anesthetized guinea pigs. In some experiments, the spinal cord was transected (spinalized model) to isolate spinal reflexes.
-
Procedure:
-
The urinary bladder was catheterized for saline infusion and pressure recording.
-
Intact Animals: Rhythmic bladder contractions were induced by continuous infusion of saline into the bladder. This compound was administered systemically (e.g., intravenously).
-
Spinalized Animals: The spinal vesico-vesical reflex was induced by electrical stimulation of the proximal cut end of the pelvic nerve. The effect of this compound on this reflex was measured.
-
To assess peripheral effects, bladder contractions were induced by electrical stimulation of the distal cut end of the pelvic nerve.
-
-
Measurements: Bladder capacity, frequency and amplitude of bladder contractions, and voiding efficiency were recorded.
-
Rationale: Inhibition of the micturition reflex in spinalized animals and in response to proximal pelvic nerve stimulation, but not to distal stimulation, indicates a central site of action at the spinal cord level.[4][6]
Discussion and Conclusion
The experimental evidence strongly suggests that this compound exhibits both central and peripheral effects, mediated by the blockade of NK1 receptors.
In the periphery , this compound demonstrates potent antagonism of NK1 receptors in the gastrointestinal tract. It effectively inhibits smooth muscle contractions induced by NK1 agonists and reduces non-adrenergic, non-cholinergic neurogenic contractions.[1] This peripheral action is further supported by its ability to reduce stress-induced defecation in animal models, suggesting a role for peripheral NK1 receptors in the enteric nervous system in modulating gut motility.[3]
Conversely, the effects of this compound on the micturition reflex appear to be predominantly central . Studies in guinea pigs and cats show that this compound increases bladder capacity by inhibiting the afferent sensory pathways of the micturition reflex at the level of the spinal cord.[4][6][7] Importantly, it does not directly inhibit bladder muscle contractility, indicating a lack of a significant peripheral motor effect in this system.[4] This central mechanism of action distinguishes this compound from other agents used for overactive bladder that often have peripheral anticholinergic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [consilium.orscience.ru]
- 3. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the central versus peripheral effects of TAK-637
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central and peripheral effects of TAK-637, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist. By objectively presenting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of this compound's pharmacological profile for research and development purposes.
Introduction to this compound
This compound, identified as (aR,9R)-7-[3,5-bis(trifluoromethyl)benzyl]-8,9,10,11-tetrahydro-9-methyl-5-(4-methylphenyl)-7H-[1][2]diazocino[2,1-g][1][3]naphthyridine-6,13-dione, is a selective antagonist of the tachykinin NK1 receptor.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in various physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contractility.[2][4] this compound has been investigated for its therapeutic potential in conditions such as urinary incontinence, depression, and irritable bowel syndrome.[5] This guide delves into the distinct central and peripheral mechanisms of action of this compound, supported by preclinical experimental findings.
Data Presentation: Central vs. Peripheral Effects
The following tables summarize the key quantitative data from preclinical studies, highlighting the differential effects of this compound in the central nervous system (specifically the spinal cord) and peripheral tissues (gastrointestinal tract and urinary bladder).
Table 1: Peripheral Effects of this compound in the Gastrointestinal Tract
| Parameter | Agonist | Preparation | This compound Concentration | Result | Citation |
| Antagonist Affinity (Kb) | [Sar9,Met(O2)11]-SP | Guinea pig colonic longitudinal muscle | 1-100 nM | 4.7 nM | [1] |
| GR 73632 | Guinea pig colonic longitudinal muscle | 1-100 nM | 1.8 nM | [1] | |
| Inhibition of Contraction | Capsaicin | Isolated guinea pig terminal ileum | Not specified | Prevented development of contractions | [1] |
| Electrical Field Stimulation (8-16 Hz) | Guinea pig colonic longitudinal muscle | Not specified | Significantly reduced non-adrenergic, non-cholinergic contractions | [1] | |
| Inhibition of Defecation (ID50) | Restraint Stress | Mongolian gerbils | Oral administration | 0.33 mg/kg | [3] |
| [pGlu6]SP6-11 | Mongolian gerbils | Not specified | Reduced defecation | [3] |
Table 2: Central and Peripheral Effects of this compound on the Micturition Reflex
| Parameter | Model | Effect | Mechanism | Citation |
| Inhibition of Micturition Reflex | Guinea pigs | Decreased the frequency but not the amplitude of bladder contractions. | Inhibition of sensory transmissions from the bladder at the spinal cord level. | [6] |
| Spinalized guinea pigs | Inhibited the spinal vesico-vesical reflex. | Central action on the spinal cord. | [4] | |
| Bladder Capacity | Decerebrate cats | Dose-dependent increase in bladder capacity (up to 94%). | Inhibition of the afferent pathway of the micturition reflex. | [7] |
| Voiding Efficiency | Decerebrate cats | No significant reduction. | Does not impair the efferent pathway. | [7] |
| Direct Bladder Muscle Contraction | Isolated guinea pig bladder muscle strips | No effect on carbachol- or electrical field stimulation-induced contractions. | Lack of direct peripheral muscle relaxant effect. | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively blocking the binding of Substance P to the NK1 receptor, a G protein-coupled receptor (GPCR). The activation of the NK1 receptor by Substance P typically initiates a cascade of intracellular signaling events. As an antagonist, this compound prevents these downstream effects.
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide, providing a basis for reproducibility and further investigation.
In Vitro Analysis of Peripheral NK1 Receptor Antagonism in Guinea Pig Colon
-
Objective: To determine the antagonist affinity (Kb) of this compound at peripheral NK1 receptors.
-
Preparation: Longitudinal muscle strips from the guinea pig colon were isolated and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The tissues were pretreated with atropine to block muscarinic receptors.
-
Procedure:
-
Cumulative concentration-response curves were generated for the selective NK1 receptor agonists [Sar9,Met(O2)11]-SP and GR 73632.
-
The tissues were then incubated with varying concentrations of this compound (1-100 nM) for a predetermined period.
-
The concentration-response curves for the agonists were repeated in the presence of this compound.
-
-
Data Analysis: The antagonist affinity (Kb) was calculated using the Schild equation, which quantifies the dose-ratio of agonist required to produce the same response in the absence and presence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism.[1]
In Vivo Analysis of Central Effects on the Micturition Reflex in Guinea Pigs
-
Objective: To investigate the site of action of this compound on the micturition reflex.
-
Animal Model: Urethane-anesthetized guinea pigs. In some experiments, the spinal cord was transected (spinalized model) to isolate spinal reflexes.
-
Procedure:
-
The urinary bladder was catheterized for saline infusion and pressure recording.
-
Intact Animals: Rhythmic bladder contractions were induced by continuous infusion of saline into the bladder. This compound was administered systemically (e.g., intravenously).
-
Spinalized Animals: The spinal vesico-vesical reflex was induced by electrical stimulation of the proximal cut end of the pelvic nerve. The effect of this compound on this reflex was measured.
-
To assess peripheral effects, bladder contractions were induced by electrical stimulation of the distal cut end of the pelvic nerve.
-
-
Measurements: Bladder capacity, frequency and amplitude of bladder contractions, and voiding efficiency were recorded.
-
Rationale: Inhibition of the micturition reflex in spinalized animals and in response to proximal pelvic nerve stimulation, but not to distal stimulation, indicates a central site of action at the spinal cord level.[4][6]
Discussion and Conclusion
The experimental evidence strongly suggests that this compound exhibits both central and peripheral effects, mediated by the blockade of NK1 receptors.
In the periphery , this compound demonstrates potent antagonism of NK1 receptors in the gastrointestinal tract. It effectively inhibits smooth muscle contractions induced by NK1 agonists and reduces non-adrenergic, non-cholinergic neurogenic contractions.[1] This peripheral action is further supported by its ability to reduce stress-induced defecation in animal models, suggesting a role for peripheral NK1 receptors in the enteric nervous system in modulating gut motility.[3]
Conversely, the effects of this compound on the micturition reflex appear to be predominantly central . Studies in guinea pigs and cats show that this compound increases bladder capacity by inhibiting the afferent sensory pathways of the micturition reflex at the level of the spinal cord.[4][6][7] Importantly, it does not directly inhibit bladder muscle contractility, indicating a lack of a significant peripheral motor effect in this system.[4] This central mechanism of action distinguishes this compound from other agents used for overactive bladder that often have peripheral anticholinergic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [consilium.orscience.ru]
- 3. Possible site of action of this compound, a tachykinin NK(1) receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripheral activity of a new NK1 receptor antagonist this compound in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a tachykinin receptor antagonist, on the micturition reflex in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of TAK-637 on Substance P-Induced Bladder Contractions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-637, a selective tachykinin neurokinin-1 (NK1) receptor antagonist, with other alternatives in antagonizing substance P-induced bladder contractions. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental setups.
Introduction
Substance P (SP), a neuropeptide, plays a significant role in mediating bladder sensory signaling and contractions through the activation of NK1 receptors.[1][2] This pathway is a key target for therapeutic intervention in bladder dysfunction, including overactive bladder. This compound has emerged as a potent antagonist of the NK1 receptor, offering a distinct mechanism of action compared to traditional antimuscarinic agents like oxybutynin and tolterodine. This guide evaluates the performance of this compound in this context.
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound with alternative compounds.
Table 1: In Vivo Effects on Bladder Function in Cats
| Compound | Dose (mg/kg, i.v.) | Change in Bladder Capacity | Change in Voiding Efficiency |
| This compound | 0.1 | Dose-dependent increase | No significant reduction |
| 0.3 | Significant increase | No significant reduction | |
| 1 | Significant increase | ~20% reduction (not significant) | |
| 3 | 94% increase (maximal) | ~20% reduction (not significant) | |
| Oxybutynin | 1 | 18% increase | 47% reduction |
| 3 | 35% increase | 45% reduction |
Data sourced from a study in decerebrate cats, highlighting the differential effects on voiding efficiency.[3]
Table 2: In Vivo Effects on Distension-Induced Rhythmic Bladder Contractions in Guinea Pigs
| Compound | Effect on Contraction Frequency | Effect on Contraction Amplitude |
| This compound | Decreased | No effect |
| Oxybutynin | No effect | Decreased |
| Tolterodine | No effect | Decreased |
| Propiverine | No effect | Decreased |
| Inaperisone | No effect | Decreased |
This table illustrates the distinct mechanisms of action, with this compound affecting the sensory afferent pathway (frequency) and antimuscarinics affecting the efferent motor pathway (amplitude).[4]
Table 3: In Vitro Antagonist Potency
| Compound | Target Receptor | Parameter | Value | Species/Tissue |
| This compound | NK1 | IC50 | 21 nM | Guinea Pig Colon |
| Oxybutynin | Muscarinic | KB | 4.7 x 10-9 M | Rabbit Detrusor |
Direct comparative in vitro data on substance P-induced bladder contractions is limited. This table provides context on the respective potencies of this compound and oxybutynin at their primary targets in relevant tissues.
Experimental Protocols
Substance P-Induced Bladder Strip Contraction Assay (In Vitro)
This protocol outlines the methodology for assessing the contractile response of bladder tissue to substance P and the antagonistic effects of compounds like this compound.
-
Tissue Preparation:
-
Laboratory animals (e.g., rats, guinea pigs) are euthanized according to approved ethical protocols.
-
The urinary bladder is excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, Na₄EDTA 0.025, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, HEPES 10, and glucose 5.5).
-
The bladder is opened, and longitudinal strips of the detrusor muscle (approximately 2 mm x 8 mm) are prepared.
-
-
Organ Bath Setup:
-
Each bladder strip is mounted in an organ bath containing 10 ml of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
An initial tension of 1 gram is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, a reference contraction is induced by adding a high concentration of KCl (e.g., 80 mM) to the bath.
-
The tissues are then washed, and the tension is allowed to return to baseline.
-
A cumulative concentration-response curve for substance P is generated by adding increasing concentrations of substance P to the organ bath.
-
To test the antagonist, bladder strips are pre-incubated with the test compound (e.g., this compound, oxybutynin, or tolterodine) for a specified period (e.g., 30 minutes) before generating a new substance P concentration-response curve.
-
The antagonistic effect is quantified by the rightward shift of the concentration-response curve and can be used to calculate parameters like pA₂ or IC₅₀.
-
Mandatory Visualizations
Signaling Pathway of Substance P-Induced Bladder Contraction
Caption: Substance P signaling pathway in bladder smooth muscle.
Experimental Workflow for In Vitro Antagonist Validation
Caption: Workflow for bladder strip contraction assay.
Conclusion
The available evidence indicates that this compound effectively antagonizes the effects of substance P in the bladder through selective NK1 receptor blockade. In vivo studies demonstrate that, unlike antimuscarinic agents such as oxybutynin and tolterodine, this compound can increase bladder capacity without significantly impairing voiding efficiency.[3] This suggests a primary effect on the afferent sensory pathways rather than the efferent motor pathways responsible for detrusor contraction. The differential effects on contraction frequency versus amplitude further support this distinction.[4] While direct in vitro comparative data on substance P-induced contractions is not extensively available in single studies, the mechanistic differences and the existing in vivo data provide a strong rationale for the continued investigation of this compound as a therapeutic agent for bladder dysfunction, particularly in conditions where sensory nerve hyperactivity is a key pathological feature.
References
- 1. Mechanisms of neurokinin A- and substance P-induced contractions in rat detrusor smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of TAK-637 on Substance P-Induced Bladder Contractions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TAK-637, a selective tachykinin neurokinin-1 (NK1) receptor antagonist, with other alternatives in antagonizing substance P-induced bladder contractions. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental setups.
Introduction
Substance P (SP), a neuropeptide, plays a significant role in mediating bladder sensory signaling and contractions through the activation of NK1 receptors.[1][2] This pathway is a key target for therapeutic intervention in bladder dysfunction, including overactive bladder. This compound has emerged as a potent antagonist of the NK1 receptor, offering a distinct mechanism of action compared to traditional antimuscarinic agents like oxybutynin and tolterodine. This guide evaluates the performance of this compound in this context.
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound with alternative compounds.
Table 1: In Vivo Effects on Bladder Function in Cats
| Compound | Dose (mg/kg, i.v.) | Change in Bladder Capacity | Change in Voiding Efficiency |
| This compound | 0.1 | Dose-dependent increase | No significant reduction |
| 0.3 | Significant increase | No significant reduction | |
| 1 | Significant increase | ~20% reduction (not significant) | |
| 3 | 94% increase (maximal) | ~20% reduction (not significant) | |
| Oxybutynin | 1 | 18% increase | 47% reduction |
| 3 | 35% increase | 45% reduction |
Data sourced from a study in decerebrate cats, highlighting the differential effects on voiding efficiency.[3]
Table 2: In Vivo Effects on Distension-Induced Rhythmic Bladder Contractions in Guinea Pigs
| Compound | Effect on Contraction Frequency | Effect on Contraction Amplitude |
| This compound | Decreased | No effect |
| Oxybutynin | No effect | Decreased |
| Tolterodine | No effect | Decreased |
| Propiverine | No effect | Decreased |
| Inaperisone | No effect | Decreased |
This table illustrates the distinct mechanisms of action, with this compound affecting the sensory afferent pathway (frequency) and antimuscarinics affecting the efferent motor pathway (amplitude).[4]
Table 3: In Vitro Antagonist Potency
| Compound | Target Receptor | Parameter | Value | Species/Tissue |
| This compound | NK1 | IC50 | 21 nM | Guinea Pig Colon |
| Oxybutynin | Muscarinic | KB | 4.7 x 10-9 M | Rabbit Detrusor |
Direct comparative in vitro data on substance P-induced bladder contractions is limited. This table provides context on the respective potencies of this compound and oxybutynin at their primary targets in relevant tissues.
Experimental Protocols
Substance P-Induced Bladder Strip Contraction Assay (In Vitro)
This protocol outlines the methodology for assessing the contractile response of bladder tissue to substance P and the antagonistic effects of compounds like this compound.
-
Tissue Preparation:
-
Laboratory animals (e.g., rats, guinea pigs) are euthanized according to approved ethical protocols.
-
The urinary bladder is excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, Na₄EDTA 0.025, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, HEPES 10, and glucose 5.5).
-
The bladder is opened, and longitudinal strips of the detrusor muscle (approximately 2 mm x 8 mm) are prepared.
-
-
Organ Bath Setup:
-
Each bladder strip is mounted in an organ bath containing 10 ml of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
An initial tension of 1 gram is applied to the strips, and they are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, a reference contraction is induced by adding a high concentration of KCl (e.g., 80 mM) to the bath.
-
The tissues are then washed, and the tension is allowed to return to baseline.
-
A cumulative concentration-response curve for substance P is generated by adding increasing concentrations of substance P to the organ bath.
-
To test the antagonist, bladder strips are pre-incubated with the test compound (e.g., this compound, oxybutynin, or tolterodine) for a specified period (e.g., 30 minutes) before generating a new substance P concentration-response curve.
-
The antagonistic effect is quantified by the rightward shift of the concentration-response curve and can be used to calculate parameters like pA₂ or IC₅₀.
-
Mandatory Visualizations
Signaling Pathway of Substance P-Induced Bladder Contraction
Caption: Substance P signaling pathway in bladder smooth muscle.
Experimental Workflow for In Vitro Antagonist Validation
Caption: Workflow for bladder strip contraction assay.
Conclusion
The available evidence indicates that this compound effectively antagonizes the effects of substance P in the bladder through selective NK1 receptor blockade. In vivo studies demonstrate that, unlike antimuscarinic agents such as oxybutynin and tolterodine, this compound can increase bladder capacity without significantly impairing voiding efficiency.[3] This suggests a primary effect on the afferent sensory pathways rather than the efferent motor pathways responsible for detrusor contraction. The differential effects on contraction frequency versus amplitude further support this distinction.[4] While direct in vitro comparative data on substance P-induced contractions is not extensively available in single studies, the mechanistic differences and the existing in vivo data provide a strong rationale for the continued investigation of this compound as a therapeutic agent for bladder dysfunction, particularly in conditions where sensory nerve hyperactivity is a key pathological feature.
References
- 1. Mechanisms of neurokinin A- and substance P-induced contractions in rat detrusor smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a tachykinin NK1-receptor antagonist, on lower urinary tract function in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P (NK-1 receptor) antagonists: in vivo and in vitro activities in rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-637 and the Latest Generation of NK1 Receptor Antagonists
A deep dive into the pharmacological profiles of TAK-637 and newer neurokinin-1 receptor antagonists reveals a landscape of high-affinity compounds with distinct properties. While all molecules effectively block the Substance P-mediated signaling pathway, differences in binding affinities, functional potencies, and pharmacokinetic profiles dictate their potential therapeutic applications, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV).
This guide provides a comprehensive comparison of the investigational NK1 receptor antagonist this compound with the newest generation of approved and clinical-stage antagonists, including aprepitant (and its prodrug fosaprepitant), rolapitant, netupitant, maropitant, serlopitant, and vestipitant. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor, predominantly the Gαq subunit, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes, including the emetic reflex, pain transmission, and inflammation.[1][2][3]
All the compounds discussed in this guide are competitive antagonists of the NK1 receptor. They bind to the receptor, thereby preventing Substance P from binding and initiating the downstream signaling cascade that leads to physiological responses like emesis.[4][5][6]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and the newer generation of NK1 receptor antagonists, focusing on their binding affinities (Ki) and functional potencies (IC50) at the human NK1 receptor.
| Compound | Binding Affinity (Ki) for human NK1 Receptor (nM) | Reference(s) |
| This compound | 0.45 | [7] |
| Aprepitant | 0.12 | [8] |
| Rolapitant | 0.66 | [4][9] |
| Netupitant | 0.96 | [5] |
| Maropitant | Data not consistently available in nM for direct comparison | |
| Serlopitant | ~0.046 (Kd) | [5] |
| Vestipitant | ~0.4 (pKi = 9.4) | [7] |
| Note: Ki values represent the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a binding assay. A lower Ki value signifies a higher binding affinity. Kd represents the dissociation constant. |
| Compound | Functional Potency (IC50) vs. Substance P-induced activity (nM) | Reference(s) |
| This compound | 1.8 - 4.7 (Kb against GR 73632 and [Sar9,Met(O2)11]-SP respectively) | [7] |
| Aprepitant | 0.1 | [10][11] |
| Rolapitant | Specific IC50 for Ca2+ flux not readily available, but functional antagonism demonstrated | [9] |
| Netupitant | Specific IC50 for Ca2+ flux not readily available, but functional antagonism demonstrated | [12] |
| Maropitant | Data not consistently available in nM for direct comparison | |
| Serlopitant | 0.061 (Displacing SP binding) | [5] |
| Vestipitant | Data not consistently available in nM for direct comparison | |
| Note: IC50 values represent the concentration of the antagonist that inhibits 50% of the maximal response to an agonist (e.g., Substance P) in a functional assay. Kb is the equilibrium dissociation constant for a competitive antagonist. A lower value indicates greater potency. |
In Vivo Efficacy and Clinical Applications
The primary clinical application for the newest generation of NK1 receptor antagonists is the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).
-
Aprepitant/Fosaprepitant, Rolapitant, and Netupitant (in combination with palonosetron as NEPA) are all approved for this indication and have demonstrated significant efficacy in large-scale clinical trials.[13][14][15] Rolapitant is noted for its particularly long half-life of approximately 180 hours.[9] Netupitant also has a long half-life of around 90 hours.[9]
-
This compound has shown efficacy in preclinical models, reducing restraint stress-stimulated fecal pellet output in gerbils with an ID50 of 0.33 mg/kg, suggesting potential utility in functional bowel diseases.[16]
-
Maropitant is primarily used in veterinary medicine to prevent and treat vomiting in dogs and cats.[17][18]
-
Serlopitant has been investigated for the treatment of chronic pruritus, with some positive results in Phase 2 trials for pruritus associated with psoriasis.[1][19]
-
Vestipitant has been explored for its anxiolytic properties and as a potential treatment for tinnitus, though clinical trial results for tinnitus have not been positive.[14][20]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[21][22]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the unlabeled test compound (antagonist).[21]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.[21]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[21]
Substance P-Induced Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by Substance P.
-
Cell Culture: Cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence upon binding to calcium.
-
Assay Setup: The dye-loaded cells are placed in a microplate reader capable of measuring fluorescence. The test compound (antagonist) at various concentrations is added to the wells and incubated for a specific period.
-
Stimulation: Substance P (agonist) is then added to the wells to stimulate the NK1 receptors.
-
Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal calcium response induced by Substance P (IC50) is determined by plotting the response against the antagonist concentration.[23][24]
Visualizing Key Concepts
The following diagrams illustrate the core concepts discussed in this guide.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 10. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of chemotherapy-induced nausea: the role of neurokinin-1 (NK1) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abmole.com [abmole.com]
- 18. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Table 4, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Neurokinin 1 receptors trigger overlapping stimulation and inhibition of CaV2.3 (R-type) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 23. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-637 and the Latest Generation of NK1 Receptor Antagonists
A deep dive into the pharmacological profiles of TAK-637 and newer neurokinin-1 receptor antagonists reveals a landscape of high-affinity compounds with distinct properties. While all molecules effectively block the Substance P-mediated signaling pathway, differences in binding affinities, functional potencies, and pharmacokinetic profiles dictate their potential therapeutic applications, primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV).
This guide provides a comprehensive comparison of the investigational NK1 receptor antagonist this compound with the newest generation of approved and clinical-stage antagonists, including aprepitant (and its prodrug fosaprepitant), rolapitant, netupitant, maropitant, serlopitant, and vestipitant. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor, predominantly the Gαq subunit, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various physiological processes, including the emetic reflex, pain transmission, and inflammation.[1][2][3]
All the compounds discussed in this guide are competitive antagonists of the NK1 receptor. They bind to the receptor, thereby preventing Substance P from binding and initiating the downstream signaling cascade that leads to physiological responses like emesis.[4][5][6]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and the newer generation of NK1 receptor antagonists, focusing on their binding affinities (Ki) and functional potencies (IC50) at the human NK1 receptor.
| Compound | Binding Affinity (Ki) for human NK1 Receptor (nM) | Reference(s) |
| This compound | 0.45 | [7] |
| Aprepitant | 0.12 | [8] |
| Rolapitant | 0.66 | [4][9] |
| Netupitant | 0.96 | [5] |
| Maropitant | Data not consistently available in nM for direct comparison | |
| Serlopitant | ~0.046 (Kd) | [5] |
| Vestipitant | ~0.4 (pKi = 9.4) | [7] |
| Note: Ki values represent the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors in a binding assay. A lower Ki value signifies a higher binding affinity. Kd represents the dissociation constant. |
| Compound | Functional Potency (IC50) vs. Substance P-induced activity (nM) | Reference(s) |
| This compound | 1.8 - 4.7 (Kb against GR 73632 and [Sar9,Met(O2)11]-SP respectively) | [7] |
| Aprepitant | 0.1 | [10][11] |
| Rolapitant | Specific IC50 for Ca2+ flux not readily available, but functional antagonism demonstrated | [9] |
| Netupitant | Specific IC50 for Ca2+ flux not readily available, but functional antagonism demonstrated | [12] |
| Maropitant | Data not consistently available in nM for direct comparison | |
| Serlopitant | 0.061 (Displacing SP binding) | [5] |
| Vestipitant | Data not consistently available in nM for direct comparison | |
| Note: IC50 values represent the concentration of the antagonist that inhibits 50% of the maximal response to an agonist (e.g., Substance P) in a functional assay. Kb is the equilibrium dissociation constant for a competitive antagonist. A lower value indicates greater potency. |
In Vivo Efficacy and Clinical Applications
The primary clinical application for the newest generation of NK1 receptor antagonists is the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).
-
Aprepitant/Fosaprepitant, Rolapitant, and Netupitant (in combination with palonosetron as NEPA) are all approved for this indication and have demonstrated significant efficacy in large-scale clinical trials.[13][14][15] Rolapitant is noted for its particularly long half-life of approximately 180 hours.[9] Netupitant also has a long half-life of around 90 hours.[9]
-
This compound has shown efficacy in preclinical models, reducing restraint stress-stimulated fecal pellet output in gerbils with an ID50 of 0.33 mg/kg, suggesting potential utility in functional bowel diseases.[16]
-
Maropitant is primarily used in veterinary medicine to prevent and treat vomiting in dogs and cats.[17][18]
-
Serlopitant has been investigated for the treatment of chronic pruritus, with some positive results in Phase 2 trials for pruritus associated with psoriasis.[1][19]
-
Vestipitant has been explored for its anxiolytic properties and as a potential treatment for tinnitus, though clinical trial results for tinnitus have not been positive.[14][20]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[21][22]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P), and varying concentrations of the unlabeled test compound (antagonist).[21]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.[21]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[21]
Substance P-Induced Calcium Mobilization Assay (General Protocol)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by Substance P.
-
Cell Culture: Cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence upon binding to calcium.
-
Assay Setup: The dye-loaded cells are placed in a microplate reader capable of measuring fluorescence. The test compound (antagonist) at various concentrations is added to the wells and incubated for a specific period.
-
Stimulation: Substance P (agonist) is then added to the wells to stimulate the NK1 receptors.
-
Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal calcium response induced by Substance P (IC50) is determined by plotting the response against the antagonist concentration.[23][24]
Visualizing Key Concepts
The following diagrams illustrate the core concepts discussed in this guide.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 10. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of chemotherapy-induced nausea: the role of neurokinin-1 (NK1) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficacy and Safety of Neurokinin-1 Receptor Antagonists for Prevention of Chemotherapy-Induced Nausea and Vomiting: Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abmole.com [abmole.com]
- 18. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Table 4, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Neurokinin 1 receptors trigger overlapping stimulation and inhibition of CaV2.3 (R-type) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 23. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Neurokinin-1 Receptor Antagonists and Current Therapies for Functional Bowel Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of neurokinin-1 (NK1) receptor antagonists, with a focus on the investigational drug TAK-637, against established treatments for functional bowel disorders (FBDs) such as Irritable Bowel Syndrome (IBS). While specific clinical trial data for this compound in FBDs is not publicly available, this analysis draws upon data from other NK1 receptor antagonists and compares their mechanistic action and potential efficacy with current therapeutic alternatives.
Introduction to this compound and the Role of NK1 Receptor Antagonism in Functional Bowel Disorders
This compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand, Substance P, is a key neurotransmitter implicated in pain perception, inflammation, and smooth muscle contraction in the gastrointestinal tract.[2][3] In FBDs, which are characterized by chronic abdominal pain, bloating, and altered bowel habits, the NK1 receptor system is believed to play a significant role in visceral hypersensitivity and gut dysmotility.[4][5] Preclinical studies have suggested that this compound may be beneficial in treating FBDs like IBS by modulating these pathological processes.[6] Although this compound entered phase II clinical trials for IBS, the results have not been publicly disclosed.[1]
Comparative Analysis: NK1 Receptor Antagonists vs. Standard of Care
To provide a comparative landscape, this guide examines the clinical trial data of other NK1 receptor antagonists and contrasts them with currently approved treatments for IBS with diarrhea (IBS-D) and IBS with constipation (IBS-C).
Quantitative Data Summary
The following tables summarize the available clinical trial data for various treatments for functional bowel disorders. It is important to note that direct head-to-head trial data for this compound is unavailable. The data for NK1 receptor antagonists is based on studies of other compounds in this class as a proxy.
Table 1: Comparison of Treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D)
| Treatment Class | Drug Example(s) | Primary Efficacy Endpoint(s) | Key Clinical Trial Findings | Adverse Events |
| NK1 Receptor Antagonist | DNK333 | Satisfactory relief of IBS-related abdominal pain/discomfort and global IBS-D symptoms. | Combined analysis of two Phase II trials showed a significant difference favoring DNK333 25 mg over placebo.[4] | Similar safety profile to placebo.[4] |
| NK1 Receptor Antagonist | AV608 | Change in pain ratings and anxiety symptoms. | Reduced anxiety, negative affect, and pain ratings compared to placebo in a pilot study.[5][7] | Well-tolerated.[5][7] |
| 5-HT3 Receptor Antagonist | Alosetron, Ramosetron | Improvement in stool consistency and abdominal pain. | Effective in treating IBS-D symptoms.[8] | Ischemic colitis (rare but serious).[9] |
| Antibiotic | Rifaximin | Improvement in global IBS symptoms and bloating. | Superior to placebo for overall symptoms and bloating.[8][10] | Generally well-tolerated.[10] |
| Opioid Receptor Modulator | Eluxadoline | Improvement in stool consistency and abdominal pain. | Significant improvements in global IBS symptoms compared to placebo.[9][11] | Nausea, constipation, pancreatitis (in patients without a gallbladder).[9] |
Table 2: Comparison of Treatments for Irritable Bowel Syndrome with Constipation (IBS-C)
| Treatment Class | Drug Example(s) | Primary Efficacy Endpoint(s) | Key Clinical Trial Findings | Adverse Events |
| Guanylate Cyclase-C Agonist | Linaclotide, Plecanatide | Increase in spontaneous bowel movements and reduction in abdominal pain. | Significantly improved stool consistency and reduced abdominal pain compared to placebo.[11] | Diarrhea (most common).[11] |
| Chloride Channel Activator | Lubiprostone | Increase in intestinal fluid secretion and colonic transit. | Demonstrated efficacy in improving symptoms of IBS-C.[11] | Nausea, diarrhea, headache.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for the assessment of treatments in functional bowel disorders.
Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial of an NK1 Receptor Antagonist in IBS-D (Based on DNK333 trials)
-
Objective: To evaluate the efficacy and safety of an NK1 receptor antagonist in female patients with diarrhea-predominant IBS (IBS-D).
-
Study Design: Two consecutive Phase II studies. Trial 1 was a 2-week treatment study with two active doses and a placebo. Trial 2 was a 4-week treatment study with one active dose and a placebo.[4]
-
Participant Population: Women diagnosed with IBS-D according to Rome II or III criteria.
-
Intervention: Oral administration of the NK1 receptor antagonist (e.g., DNK333 25 mg or 100 mg twice daily) or placebo.[4]
-
Primary Efficacy Variables:
-
Secondary Efficacy Variables: Assessment of individual IBS symptoms (bloating, urgency), quality of life questionnaires, and pharmacokinetic analysis.[4]
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of a Guanylate Cyclase-C Agonist in IBS-C (Based on Linaclotide trials)
-
Objective: To assess the efficacy and safety of a guanylate cyclase-C agonist in patients with IBS-C.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Patients meeting Rome III criteria for IBS-C.
-
Intervention: Once-daily oral administration of the guanylate cyclase-C agonist (e.g., linaclotide at a specified dose) or placebo for a defined treatment period (e.g., 12 weeks).
-
Primary Efficacy Endpoints:
-
Abdominal pain responder: a patient who reports a decrease in the 11-point numeric rating scale of at least 30% from baseline for at least 50% of the treatment period.
-
Complete spontaneous bowel movement (CSBM) frequency responder: a patient who has an increase of at least one CSBM from baseline for at least 50% of the treatment period.
-
-
Secondary Efficacy Endpoints: Changes from baseline in stool consistency, straining, bloating, and overall relief of IBS symptoms.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on gastrointestinal side effects such as diarrhea.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical clinical trial workflow.
Caption: NK1 Receptor Signaling Pathway in the Gut.
Caption: Clinical Trial Workflow for FBDs.
Conclusion
The therapeutic landscape for functional bowel disorders is evolving, with novel mechanisms of action being explored. While the definitive clinical data for this compound in FBDs remains to be published, the rationale for targeting the NK1 receptor is sound, based on its role in visceral hypersensitivity and gut motility. Data from other NK1 receptor antagonists suggest potential efficacy in improving pain and global symptoms in IBS-D. A direct comparison with established treatments highlights the need for further research to delineate the precise role and patient populations that would most benefit from this class of drugs. Future clinical trials with this compound will be essential to fully understand its therapeutic potential in the management of functional bowel disorders.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: the clinical effects of a novel neurokinin receptor antagonist, DNK333, in women with diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Treatment Options and Therapeutic Insights for Gastrointestinal Dysmotility and Functional Gastrointestinal Disorders [frontiersin.org]
- 9. Frontiers | Pharmacological Therapies and Their Clinical Targets in Irritable Bowel Syndrome With Diarrhea [frontiersin.org]
- 10. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the new drugs for Irritable Bowel Syndrome? [synapse.patsnap.com]
A Comparative Meta-Analysis of Neurokinin-1 Receptor Antagonists and Current Therapies for Functional Bowel Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of neurokinin-1 (NK1) receptor antagonists, with a focus on the investigational drug TAK-637, against established treatments for functional bowel disorders (FBDs) such as Irritable Bowel Syndrome (IBS). While specific clinical trial data for this compound in FBDs is not publicly available, this analysis draws upon data from other NK1 receptor antagonists and compares their mechanistic action and potential efficacy with current therapeutic alternatives.
Introduction to this compound and the Role of NK1 Receptor Antagonism in Functional Bowel Disorders
This compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand, Substance P, is a key neurotransmitter implicated in pain perception, inflammation, and smooth muscle contraction in the gastrointestinal tract.[2][3] In FBDs, which are characterized by chronic abdominal pain, bloating, and altered bowel habits, the NK1 receptor system is believed to play a significant role in visceral hypersensitivity and gut dysmotility.[4][5] Preclinical studies have suggested that this compound may be beneficial in treating FBDs like IBS by modulating these pathological processes.[6] Although this compound entered phase II clinical trials for IBS, the results have not been publicly disclosed.[1]
Comparative Analysis: NK1 Receptor Antagonists vs. Standard of Care
To provide a comparative landscape, this guide examines the clinical trial data of other NK1 receptor antagonists and contrasts them with currently approved treatments for IBS with diarrhea (IBS-D) and IBS with constipation (IBS-C).
Quantitative Data Summary
The following tables summarize the available clinical trial data for various treatments for functional bowel disorders. It is important to note that direct head-to-head trial data for this compound is unavailable. The data for NK1 receptor antagonists is based on studies of other compounds in this class as a proxy.
Table 1: Comparison of Treatments for Irritable Bowel Syndrome with Diarrhea (IBS-D)
| Treatment Class | Drug Example(s) | Primary Efficacy Endpoint(s) | Key Clinical Trial Findings | Adverse Events |
| NK1 Receptor Antagonist | DNK333 | Satisfactory relief of IBS-related abdominal pain/discomfort and global IBS-D symptoms. | Combined analysis of two Phase II trials showed a significant difference favoring DNK333 25 mg over placebo.[4] | Similar safety profile to placebo.[4] |
| NK1 Receptor Antagonist | AV608 | Change in pain ratings and anxiety symptoms. | Reduced anxiety, negative affect, and pain ratings compared to placebo in a pilot study.[5][7] | Well-tolerated.[5][7] |
| 5-HT3 Receptor Antagonist | Alosetron, Ramosetron | Improvement in stool consistency and abdominal pain. | Effective in treating IBS-D symptoms.[8] | Ischemic colitis (rare but serious).[9] |
| Antibiotic | Rifaximin | Improvement in global IBS symptoms and bloating. | Superior to placebo for overall symptoms and bloating.[8][10] | Generally well-tolerated.[10] |
| Opioid Receptor Modulator | Eluxadoline | Improvement in stool consistency and abdominal pain. | Significant improvements in global IBS symptoms compared to placebo.[9][11] | Nausea, constipation, pancreatitis (in patients without a gallbladder).[9] |
Table 2: Comparison of Treatments for Irritable Bowel Syndrome with Constipation (IBS-C)
| Treatment Class | Drug Example(s) | Primary Efficacy Endpoint(s) | Key Clinical Trial Findings | Adverse Events |
| Guanylate Cyclase-C Agonist | Linaclotide, Plecanatide | Increase in spontaneous bowel movements and reduction in abdominal pain. | Significantly improved stool consistency and reduced abdominal pain compared to placebo.[11] | Diarrhea (most common).[11] |
| Chloride Channel Activator | Lubiprostone | Increase in intestinal fluid secretion and colonic transit. | Demonstrated efficacy in improving symptoms of IBS-C.[11] | Nausea, diarrhea, headache.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative experimental protocols for the assessment of treatments in functional bowel disorders.
Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Trial of an NK1 Receptor Antagonist in IBS-D (Based on DNK333 trials)
-
Objective: To evaluate the efficacy and safety of an NK1 receptor antagonist in female patients with diarrhea-predominant IBS (IBS-D).
-
Study Design: Two consecutive Phase II studies. Trial 1 was a 2-week treatment study with two active doses and a placebo. Trial 2 was a 4-week treatment study with one active dose and a placebo.[4]
-
Participant Population: Women diagnosed with IBS-D according to Rome II or III criteria.
-
Intervention: Oral administration of the NK1 receptor antagonist (e.g., DNK333 25 mg or 100 mg twice daily) or placebo.[4]
-
Primary Efficacy Variables:
-
Secondary Efficacy Variables: Assessment of individual IBS symptoms (bloating, urgency), quality of life questionnaires, and pharmacokinetic analysis.[4]
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Protocol: Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of a Guanylate Cyclase-C Agonist in IBS-C (Based on Linaclotide trials)
-
Objective: To assess the efficacy and safety of a guanylate cyclase-C agonist in patients with IBS-C.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Patients meeting Rome III criteria for IBS-C.
-
Intervention: Once-daily oral administration of the guanylate cyclase-C agonist (e.g., linaclotide at a specified dose) or placebo for a defined treatment period (e.g., 12 weeks).
-
Primary Efficacy Endpoints:
-
Abdominal pain responder: a patient who reports a decrease in the 11-point numeric rating scale of at least 30% from baseline for at least 50% of the treatment period.
-
Complete spontaneous bowel movement (CSBM) frequency responder: a patient who has an increase of at least one CSBM from baseline for at least 50% of the treatment period.
-
-
Secondary Efficacy Endpoints: Changes from baseline in stool consistency, straining, bloating, and overall relief of IBS symptoms.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on gastrointestinal side effects such as diarrhea.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical clinical trial workflow.
Caption: NK1 Receptor Signaling Pathway in the Gut.
Caption: Clinical Trial Workflow for FBDs.
Conclusion
The therapeutic landscape for functional bowel disorders is evolving, with novel mechanisms of action being explored. While the definitive clinical data for this compound in FBDs remains to be published, the rationale for targeting the NK1 receptor is sound, based on its role in visceral hypersensitivity and gut motility. Data from other NK1 receptor antagonists suggest potential efficacy in improving pain and global symptoms in IBS-D. A direct comparison with established treatments highlights the need for further research to delineate the precise role and patient populations that would most benefit from this class of drugs. Future clinical trials with this compound will be essential to fully understand its therapeutic potential in the management of functional bowel disorders.
References
- 1. This compound. Takeda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: the clinical effects of a novel neurokinin receptor antagonist, DNK333, in women with diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel neurokinin-1 receptor antagonist, on colonic function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Treatment Options and Therapeutic Insights for Gastrointestinal Dysmotility and Functional Gastrointestinal Disorders [frontiersin.org]
- 9. Frontiers | Pharmacological Therapies and Their Clinical Targets in Irritable Bowel Syndrome With Diarrhea [frontiersin.org]
- 10. A Literature Review of Major Clinical Trials That Contributed to Treatment Protocols of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the new drugs for Irritable Bowel Syndrome? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for TAK-637
For researchers and drug development professionals, the lifecycle of an investigational compound extends beyond the laboratory bench. Proper disposal is a critical final step, ensuring safety, environmental protection, and regulatory compliance. While a specific Safety Data Sheet (SDS) for TAK-637 is not publicly available, established best practices for the disposal of investigational drugs provide a clear and safe path forward. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the responsible management of this research compound.
Core Principles for Investigational Drug Disposal
The overriding principle for the disposal of any laboratory waste is the formulation of a disposal plan before any research activities begin.[1] For investigational drugs like this compound, which are not DEA-controlled substances, the standard procedure involves collection by a certified environmental health and safety (EHS) vendor for incineration in a permitted hazardous waste facility.[2][3][4] This ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other waste streams.
-
Place all materials contaminated with this compound, including unused compound, partially used vials, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), into a designated, compatible waste container.[4] This container should be securely sealed to prevent leaks.
-
For liquid waste, use a container resistant to corrosion. Aqueous waste should be collected separately from organic solvent waste.[1]
3. Labeling:
-
Clearly label the waste container as "HAZARDOUS WASTE".[4]
-
The label must include:
-
The full chemical name: (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[5][6]diazocino[2,1-g][5][7]naphthyridine-6,13-dione
-
CAS Number: 183549-93-1[8]
-
The words "Hazardous Waste"
-
An accumulation start date
-
The name and contact information of the Principal Investigator (PI) or responsible party[4]
-
The location where the waste is stored (building and room number)[4]
-
4. Temporary Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.[4]
-
Ensure weekly inspection of the SAA and the waste container, documenting these inspections.[4]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][4]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]
-
The EHS department will coordinate with a licensed hazardous waste contractor for transportation to an EPA-permitted incinerator.[3][4]
Summary of this compound Disposal Procedures
| Procedure Step | Key Requirements | Rationale |
| PPE | Safety glasses, lab coat, chemical-resistant gloves. | To protect personnel from potential exposure during handling. |
| Segregation | Designate a separate, compatible container for all this compound waste. | To prevent cross-contamination and ensure proper disposal routing. |
| Labeling | Use a "HAZARDOUS WASTE" label with full chemical name, CAS number, PI information, and location. | For clear identification, regulatory compliance, and safe handling by disposal personnel. |
| Storage | Store in a designated and secure Satellite Accumulation Area (SAA) with weekly inspections. | To ensure safe and compliant temporary storage prior to disposal. |
| Disposal | Arrange for pickup by your institution's EHS for incineration by a licensed contractor. | To ensure complete destruction of the compound and prevent environmental release. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
By adhering to these established procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Final Steps: Proper Disposal Procedures for TAK-637
For researchers and drug development professionals, the lifecycle of an investigational compound extends beyond the laboratory bench. Proper disposal is a critical final step, ensuring safety, environmental protection, and regulatory compliance. While a specific Safety Data Sheet (SDS) for TAK-637 is not publicly available, established best practices for the disposal of investigational drugs provide a clear and safe path forward. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the responsible management of this research compound.
Core Principles for Investigational Drug Disposal
The overriding principle for the disposal of any laboratory waste is the formulation of a disposal plan before any research activities begin.[1] For investigational drugs like this compound, which are not DEA-controlled substances, the standard procedure involves collection by a certified environmental health and safety (EHS) vendor for incineration in a permitted hazardous waste facility.[2][3][4] This ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other waste streams.
-
Place all materials contaminated with this compound, including unused compound, partially used vials, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), into a designated, compatible waste container.[4] This container should be securely sealed to prevent leaks.
-
For liquid waste, use a container resistant to corrosion. Aqueous waste should be collected separately from organic solvent waste.[1]
3. Labeling:
-
Clearly label the waste container as "HAZARDOUS WASTE".[4]
-
The label must include:
-
The full chemical name: (9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[5][6]diazocino[2,1-g][5][7]naphthyridine-6,13-dione
-
CAS Number: 183549-93-1[8]
-
The words "Hazardous Waste"
-
An accumulation start date
-
The name and contact information of the Principal Investigator (PI) or responsible party[4]
-
The location where the waste is stored (building and room number)[4]
-
4. Temporary Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.[4]
-
Ensure weekly inspection of the SAA and the waste container, documenting these inspections.[4]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][4]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]
-
The EHS department will coordinate with a licensed hazardous waste contractor for transportation to an EPA-permitted incinerator.[3][4]
Summary of this compound Disposal Procedures
| Procedure Step | Key Requirements | Rationale |
| PPE | Safety glasses, lab coat, chemical-resistant gloves. | To protect personnel from potential exposure during handling. |
| Segregation | Designate a separate, compatible container for all this compound waste. | To prevent cross-contamination and ensure proper disposal routing. |
| Labeling | Use a "HAZARDOUS WASTE" label with full chemical name, CAS number, PI information, and location. | For clear identification, regulatory compliance, and safe handling by disposal personnel. |
| Storage | Store in a designated and secure Satellite Accumulation Area (SAA) with weekly inspections. | To ensure safe and compliant temporary storage prior to disposal. |
| Disposal | Arrange for pickup by your institution's EHS for incineration by a licensed contractor. | To ensure complete destruction of the compound and prevent environmental release. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
By adhering to these established procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. This compound | C30H25F6N3O2 | CID 9894349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling TAK-637
Disclaimer: A specific Safety Data Sheet (SDS) for TAK-637 was not publicly available at the time of this document's creation. The following guidance is based on safety protocols for similar potent pharmaceutical compounds and general laboratory best practices. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a neurokinin-1 (NK1) receptor antagonist. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing and Compounding | - Disposable, solid-front gown with back closure- Double gloves (chemotherapy-rated)- N95 respirator or higher- Eye protection (safety glasses with side shields or goggles)- Hair cover- Shoe covers |
| In Vitro/In Vivo Dosing | - Disposable lab coat or gown- Nitrile gloves- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Disposable lab coat or gown- Heavy-duty gloves- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Disposable, solid-front gown with back closure- Double gloves (chemotherapy-rated)- N95 respirator or higher- Eye protection (goggles)- Shoe covers |
Operational Plan: Step-by-Step Handling Procedures
A clear and followed operational plan is critical to minimizing the risk of exposure and ensuring the integrity of experiments.
Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats). Tare the balance with the weigh boat before adding the compound.
-
Aliquotting: If preparing stock solutions, do so immediately in the containment hood. Ensure the solvent is compatible and the container is appropriate and clearly labeled.
In Vitro and In Vivo Dosing:
-
Solution Handling: Handle all solutions containing this compound within a fume hood or biosafety cabinet.
-
Labeling: Clearly label all vials, tubes, and plates containing the compound with its name, concentration, and date of preparation.
-
Animal Dosing: For in vivo studies, use appropriate animal handling techniques to minimize the risk of aerosol generation or spills. Ensure animal cages are clearly marked as containing animals treated with a potent compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including PPE, weighing materials, and contaminated labware, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Decontamination: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use. Consult your safety office for appropriate decontamination procedures.
Signaling Pathway of this compound
This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades. This compound exerts its effects by blocking this interaction.
Caption: Mechanism of this compound as an NK1 receptor antagonist.
Essential Safety and Operational Guidance for Handling TAK-637
Disclaimer: A specific Safety Data Sheet (SDS) for TAK-637 was not publicly available at the time of this document's creation. The following guidance is based on safety protocols for similar potent pharmaceutical compounds and general laboratory best practices. Researchers must consult their institution's safety office and perform a thorough risk assessment before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a neurokinin-1 (NK1) receptor antagonist. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Weighing and Compounding | - Disposable, solid-front gown with back closure- Double gloves (chemotherapy-rated)- N95 respirator or higher- Eye protection (safety glasses with side shields or goggles)- Hair cover- Shoe covers |
| In Vitro/In Vivo Dosing | - Disposable lab coat or gown- Nitrile gloves- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Disposable lab coat or gown- Heavy-duty gloves- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Disposable, solid-front gown with back closure- Double gloves (chemotherapy-rated)- N95 respirator or higher- Eye protection (goggles)- Shoe covers |
Operational Plan: Step-by-Step Handling Procedures
A clear and followed operational plan is critical to minimizing the risk of exposure and ensuring the integrity of experiments.
Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats). Tare the balance with the weigh boat before adding the compound.
-
Aliquotting: If preparing stock solutions, do so immediately in the containment hood. Ensure the solvent is compatible and the container is appropriate and clearly labeled.
In Vitro and In Vivo Dosing:
-
Solution Handling: Handle all solutions containing this compound within a fume hood or biosafety cabinet.
-
Labeling: Clearly label all vials, tubes, and plates containing the compound with its name, concentration, and date of preparation.
-
Animal Dosing: For in vivo studies, use appropriate animal handling techniques to minimize the risk of aerosol generation or spills. Ensure animal cages are clearly marked as containing animals treated with a potent compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including PPE, weighing materials, and contaminated labware, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Decontamination: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use. Consult your safety office for appropriate decontamination procedures.
Signaling Pathway of this compound
This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades. This compound exerts its effects by blocking this interaction.
Caption: Mechanism of this compound as an NK1 receptor antagonist.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
